Product packaging for Solifenacin Succinate EP Impurity G(Cat. No.:CAS No. 740780-79-4)

Solifenacin Succinate EP Impurity G

Cat. No.: B050945
CAS No.: 740780-79-4
M. Wt: 362.5 g/mol
InChI Key: FBOUYBDGKBSUES-FCHUYYIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Solifenacin Succinate EP Impurity G, also known as this compound, is a useful research compound. Its molecular formula is C23H26N2O2 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O2 B050945 Solifenacin Succinate EP Impurity G CAS No. 740780-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOUYBDGKBSUES-FCHUYYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740780-79-4
Record name (1R,3'R)-Solifenacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740780794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,3'R)-SOLIFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6P2J8CQ79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Solifenacin Succinate EP Impurity G: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Solifenacin Succinate EP Impurity G, a critical substance in the quality control of the active pharmaceutical ingredient (API) Solifenacin Succinate. This document details its chemical identity, formation pathways, and analytical methodologies for its detection and quantification, presenting data in a structured format for ease of reference.

Introduction to Solifenacin and Impurity G

Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder (OAB).[1] As with any pharmaceutical compound, controlling impurities is paramount to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) lists several impurities of Solifenacin, among which Impurity G is of significant interest due to its close structural relationship to the active molecule.

This compound is the (1R, 3'R)-isomer of Solifenacin.[1][2] Its presence in the final API is primarily due to non-stereospecific synthesis or racemization during the manufacturing process.[1] Rigorous analytical control is therefore essential to ensure that its levels are within the stringent limits set by regulatory bodies such as the International Council for Harmonisation (ICH).[1]

Chemical and Physical Properties

A clear identification of this compound is fundamental for its effective control. The key chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Name (3R)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate[1][3][4][5][6]
Synonyms (1R,3'R)-Solifenacin, Solifenacin (R,R)-Isomer[7][8]
CAS Number 740780-79-4 (free base)[1][3][4][6][8][9][10]
Molecular Formula C₂₃H₂₆N₂O₂[3][4][8][9]
Molecular Weight 362.46 g/mol [3][9]
Succinate Salt CAS 862207-70-3[7][11]
Succinate Salt Formula C₂₇H₃₂N₂O₆[7]
Succinate Salt MW 480.55 g/mol [7]

Below is a diagram illustrating the chemical structure of this compound.

G Chemical Structure of this compound cluster_solifenacin Solifenacin_Impurity_G Solifenacin_Impurity_G

Caption: Chemical Structure of this compound.

Formation and Synthesis

This compound is primarily formed during the synthesis of Solifenacin. The synthesis involves the coupling of two chiral building blocks: (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-3-quinuclidinol. The formation of the undesired (1R, 3'R)-isomer (Impurity G) can occur if the stereochemical integrity of the chiral centers is not maintained throughout the manufacturing process.[1]

The choice of solvents and reaction conditions plays a crucial role in preventing racemization and the subsequent formation of stereoisomeric impurities like Impurity G.[1] While specific details of commercial synthesis are proprietary, the general pathway leading to the potential formation of Impurity G is understood.

The diagram below illustrates the conceptual pathway for the formation of Solifenacin and Impurity G.

G Conceptual Formation Pathway Start1 (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Coupling Coupling Reaction Start1->Coupling Racemization Potential Racemization of (1S)-isomer Start1->Racemization Start2 (R)-3-quinuclidinol Start2->Coupling Solifenacin Solifenacin ((1S, 3'R)-isomer) Coupling->Solifenacin Desired Pathway ImpurityG Solifenacin Impurity G ((1R, 3'R)-isomer) Coupling->ImpurityG Racemization->Coupling Undesired Pathway

Caption: Conceptual pathway for the formation of Solifenacin and Impurity G.

Analytical Methodologies

The quantification of this compound is critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[1]

European Pharmacopoeia HPLC Method

The European Pharmacopoeia outlines a specific method for the determination of isomeric purity of Solifenacin Succinate. This method is designed to separate Solifenacin from its stereoisomers, including Impurity G.

Experimental Protocol:

  • Column: Chiral stationary phase (e.g., CHIRALPAK® AD-H).[12]

  • Mobile Phase: A mixture of heptane, anhydrous ethanol, and diethylamine (e.g., 800:200:0.1 v/v/v).[12]

  • Flow Rate: Typically around 0.8 mL/min.[12]

  • Column Temperature: 35°C.[12]

  • UV Detection: 220 nm.[12]

  • Injection Volume: 10 µL.[12]

System Suitability:

The method's suitability is confirmed by analyzing a reference solution containing Solifenacin and its impurities F, G, and H. The relative retention time (RRT) is a key parameter for peak identification.

CompoundRelative Retention Time (RRT)
Solifenacin1.00 (retention time ~17 min)
Impurity F~0.7
Impurity H~0.76
Impurity G ~0.84
Data sourced from the European Pharmacopoeia method.[12]

The resolution between the peaks of impurities F and H should be at least 1.5, and the peak-to-valley ratio between the peaks of Impurity G and Impurity H should be at least 10.[12]

The following diagram outlines the general workflow for the HPLC analysis of Solifenacin impurities.

G HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolve in mobile phase) HPLC HPLC System (Chiral Column) SamplePrep->HPLC Separation Isocratic Elution HPLC->Separation Detection UV Detection at 220 nm Separation->Detection Data Data Acquisition & Processing (Chromatogram) Detection->Data Analysis Peak Identification (RRT) & Quantification Data->Analysis

Caption: General workflow for HPLC analysis of Solifenacin impurities.

Stability and Degradation

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. While Solifenacin Succinate is susceptible to degradation under basic and oxidative conditions, the formation of Impurity G as a degradant is not a primary pathway.[1] Its formation is more closely linked to the synthetic process.

Summary of Stability Data:

ConditionObservationImpurity G Formation
Thermal Stress Impurity G shows reduced thermal stability compared to the active (S,R) stereoisomer, with degradation initiating at temperatures above 95°C.[9]Moderate degradation at 105°C for 72 hours results in Impurity G formation ranging from 0.03-0.12% by weight.[9]
Oxidative Stress Impurity G demonstrates enhanced oxidative susceptibility, with only 65-70% remaining after 24 hours of exposure.[9]Under oxidative conditions (3% H₂O₂ at 25°C), Impurity G formation ranges from 0.08-0.20% by weight.[9]

Conclusion

This compound is a critical process-related impurity that requires careful monitoring to ensure the quality and safety of the final drug product. Its control is achieved through stereoselective synthesis and validated analytical methods, primarily chiral HPLC, as outlined in the European Pharmacopoeia. A thorough understanding of its formation and analytical behavior is essential for researchers, scientists, and drug development professionals working with Solifenacin Succinate.

References

A Comprehensive Technical Guide to Solifenacin Succinate EP Impurity G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Solifenacin Succinate EP Impurity G, a critical stereoisomeric impurity in the synthesis of the active pharmaceutical ingredient (API) Solifenacin Succinate. This document details its chemical identity, pathways of formation, and analytical methodologies for its quantification and control, adhering to the stringent requirements of pharmaceutical research and development.

Introduction to Solifenacin and Its Stereoisomeric Impurities

Solifenacin is a competitive muscarinic receptor antagonist, primarily targeting M3 receptors in the bladder's detrusor muscle.[1][2] This antagonism leads to muscle relaxation, thereby increasing bladder capacity and alleviating symptoms of overactive bladder, such as urinary urgency, frequency, and incontinence.[1][3] The therapeutic agent, Solifenacin Succinate, is the succinic acid salt of (3R)-1-azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate.

The synthesis of Solifenacin involves the coupling of two chiral centers, leading to the potential formation of four stereoisomers. This compound is the (1R, 3'R)-isomer, a diastereomer of the active solifenacin molecule.[4][5] The presence and quantity of this and other impurities must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized below. These data are essential for its identification and for the development of analytical methods.

ParameterValueReference
Chemical Name (3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate[5]
Synonyms (R,R)-Solifenacin, Solifenacin (1R,3R)-Isomer, (1R,3′R)-Solifenacin[6]
CAS Number (Free Base) 740780-79-4[4]
CAS Number (Succinate Salt) 862207-70-3[7]
Molecular Formula (Free Base) C₂₃H₂₆N₂O₂[4]
Molecular Weight (Free Base) 362.46 g/mol [4]
Molecular Formula (Succinate Salt) C₂₇H₃₂N₂O₆[6]
Molecular Weight (Succinate Salt) 480.55 g/mol [6]

Synthesis and Pathways of Formation

This compound is not intentionally synthesized as a therapeutic agent but arises as an impurity during the manufacturing process of Solifenacin. Its formation is primarily due to a lack of complete stereochemical control over the starting materials or the reaction conditions.

The principal synthesis of Solifenacin involves the condensation of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol.[5] Impurity G, being the (1R, 3'R) isomer, is typically formed when the incorrect stereoisomer of the tetrahydroisoquinoline starting material, (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, is present and reacts with (R)-3-quinuclidinol. Racemization at the C1 position of the tetrahydroisoquinoline intermediate under certain reaction conditions can also be a source of this impurity.[5]

The final crystallization step, where the solifenacin free base is reacted with succinic acid, is a critical control point. The differential solubility between the desired (1S,3'R) diastereomer salt and the undesired (1R,3'R) diastereomer salt (Impurity G) can be exploited for purification.[5] Process parameters such as pH and cooling rate significantly influence the efficiency of this separation.[5]

Simplified Synthetic Pathway and Formation of Impurity G cluster_0 Starting Materials cluster_1 Condensation Reaction cluster_2 Products (Free Base) S_THIQ (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Coupling Coupling Reaction S_THIQ->Coupling R_THIQ (1R)-1-phenyl-1,2,3,4- tetrahydroisoquinoline (Source of Impurity) R_THIQ->Coupling R_Quin (R)-3-quinuclidinol R_Quin->Coupling Solifenacin_Base Solifenacin (1S, 3'R) Coupling->Solifenacin_Base ImpurityG_Base Impurity G (1R, 3'R) Coupling->ImpurityG_Base

Caption: Synthetic pathway of Solifenacin and the origin of Impurity G.

Mechanism of Action of Solifenacin

To understand the toxicological and pharmacological implications of impurities, it is crucial to comprehend the mechanism of action of the parent drug. Solifenacin functions by blocking the action of acetylcholine at muscarinic receptors. In the bladder, acetylcholine binding to M3 receptors triggers a signaling cascade that results in the contraction of the detrusor muscle.[8] By competitively antagonizing these M3 receptors, solifenacin prevents this contraction, leading to bladder relaxation and relief of overactive bladder symptoms.[1][2]

Solifenacin Mechanism of Action ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Induces Contraction Detrusor Muscle Contraction Ca->Contraction Leads to Solifenacin Solifenacin Solifenacin->M3R Blocks

Caption: Signaling pathway of Solifenacin's antagonistic action on M3 receptors.

Analytical Methodologies

The quantification of this compound is critical for quality control. A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed for the simultaneous determination of Solifenacin and its impurities.

Experimental Protocol: RP-HPLC Method

The following protocol is a representative example compiled from validated methods for the analysis of Solifenacin and its impurities.[4][7]

Objective: To separate and quantify this compound from Solifenacin and other related substances in a drug sample.

Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Di-sodium hydrogen phosphate anhydrous (AR grade)

  • Orthophosphoric acid (AR grade)

  • Triethylamine (TEA)

  • Water (HPLC grade, Milli-Q or equivalent)

  • Reference standards for Solifenacin Succinate and its impurities, including Impurity G.

Chromatographic Conditions:

  • Instrument: HPLC system with a PDA or UV detector.

  • Column: L1 packing (C18), e.g., Waters Xterra RP-8 (250 x 4.6 mm, 5µm) or equivalent.[7]

  • Mobile Phase A: Phosphate buffer (e.g., 0.01 M Di-sodium hydrogen phosphate), pH adjusted to 6.6 with orthophosphoric acid, containing 0.5% Triethylamine.[4]

  • Mobile Phase B: 90% Acetonitrile in water.[4]

  • Gradient Program: A gradient elution is typically used to achieve optimal separation. A representative gradient might be:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 80 20
    10 60 40
    22 30 70
    37 30 70
    38 80 20

    | 45 | 80 | 20 |

  • Flow Rate: 0.9 - 1.2 mL/min.[4][7]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 225 nm.[4]

  • Injection Volume: 10-20 µL.

Preparation of Solutions:

  • Diluent: Prepare a mixture of Acetonitrile and water (50:50 v/v).

  • Standard Stock Solution: Accurately weigh about 2.5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution: Accurately weigh and transfer tablet powder equivalent to 120 mg of Solifenacin into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm nylon membrane filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and response factor for Impurity G.

  • Inject the sample solution.

  • Identify and quantify Impurity G in the sample chromatogram based on the retention time and response from the standard injection.

Analytical Workflow for Impurity G Quantification Start Start Prep Prepare Mobile Phase, Standards, and Sample Solutions Start->Prep Equilibrate Equilibrate HPLC System Prep->Equilibrate Inject_Blank Inject Blank (Diluent) Equilibrate->Inject_Blank Inject_Standard Inject Impurity G Reference Standard Inject_Blank->Inject_Standard Inject_Sample Inject Sample Solution Inject_Standard->Inject_Sample Analyze Acquire and Process Chromatographic Data Inject_Sample->Analyze Quantify Identify and Quantify Impurity G Analyze->Quantify End End Quantify->End

Caption: General workflow for the RP-HPLC analysis of Impurity G.

Method Validation Data

A robust analytical method must be validated according to ICH guidelines. The following table summarizes typical validation parameters for HPLC methods used to quantify solifenacin impurities.

Validation ParameterTypical ResultsReference
Specificity No interference at the retention time of the main peak and impurities. Peak purity of >0.99.[4][7]
Linearity (Concentration Range) LOQ to 1.0% of the test concentration.[4]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 1.106 µg/mL (for Solifenacin)
Limit of Quantitation (LOQ) 0.135 - 0.221 µg/mL (for Solifenacin impurities)[4]
Accuracy (% Recovery) 90.0% to 110.0%[7]
Precision (% RSD) < 5.0% for replicate injections.[7]
Robustness Method is unaffected by small, deliberate changes in flow rate, pH, and column temperature.[4]

Conclusion

The effective control of this compound is paramount for ensuring the quality and safety of Solifenacin Succinate drug products. This technical guide has provided comprehensive information on its identity, formation, and analysis. A thorough understanding of the synthetic pathways allows for process optimization to minimize the formation of this stereoisomeric impurity. Furthermore, the implementation of robust, validated analytical methods, such as the RP-HPLC protocol detailed herein, is essential for its accurate quantification and for ensuring compliance with regulatory standards. This information serves as a valuable resource for scientists and professionals engaged in the development, manufacturing, and quality control of Solifenacin Succinate.

References

Formation of Solifenacin Succinate EP Impurity G: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of Solifenacin Succinate EP Impurity G, a critical stereoisomeric impurity encountered during the synthesis of the active pharmaceutical ingredient (API) Solifenacin Succinate. Understanding the formation pathways, analytical detection, and control strategies for this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to Solifenacin Succinate and Impurity G

Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The desired stereoisomer is the (1S, 3'R)-isomer. This compound is the diastereomer with the (1R, 3'R) configuration. Its presence in the final API is strictly controlled by regulatory agencies.

Chemical Structures:

  • Solifenacin: (1S, 3'R)-1-azabicyclo[2.2.2]oct-3-yl (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

  • Impurity G: (1R, 3'R)-1-azabicyclo[2.2.2]oct-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Pathways of Impurity G Formation

The formation of Impurity G is primarily a consequence of the loss of stereochemical integrity at the C1 position of the (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline intermediate during the synthesis process.

Racemization of the Key Intermediate

The most significant pathway for the formation of Impurity G is the racemization of the chiral intermediate, (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. This can occur under specific reaction conditions, particularly in the presence of certain bases or at elevated temperatures in polar aprotic solvents. The mechanism involves the abstraction of the benzylic proton at the C1 position, leading to the formation of a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of the (S) and (R) enantiomers of the tetrahydroisoquinoline intermediate. The (R)-enantiomer then reacts with (R)-3-quinuclidinol to form Impurity G.[1]

S_Intermediate (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Base Base / Heat S_Intermediate->Base Proton abstraction Carbanion Planar Carbanion Intermediate Base->Carbanion Protonation Reprotonation Carbanion->Protonation R_Intermediate (1R)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Protonation->R_Intermediate R_Quinuclidinol (R)-3-quinuclidinol R_Intermediate->R_Quinuclidinol Coupling Impurity_G Solifenacin Succinate EP Impurity G (1R, 3'R) R_Quinuclidinol->Impurity_G Start Start with enantiomerically pure (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline Coupling Coupling with an activated (R)-3-quinuclidinol derivative Start->Coupling Control1 Critical Control Point: - Mild, non-nucleophilic base - Low reaction temperature - Aprotic, non-polar solvent Coupling->Control1 Reaction Formation of Solifenacin free base Control1->Reaction Salt_Formation Salt formation with succinic acid Reaction->Salt_Formation Control2 Critical Control Point: - Precise pH adjustment - Controlled cooling rate Salt_Formation->Control2 Crystallization Crystallization Control2->Crystallization Isolation Isolation and Drying of Solifenacin Succinate Crystallization->Isolation QC Quality Control Analysis (HPLC for stereoisomeric purity) Isolation->QC Final_Product Final Solifenacin Succinate API QC->Final_Product Input High-quality, enantiomerically pure (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline Process_Control Strict In-Process Controls: - Optimized base, solvent, and temperature - Controlled pH and cooling during crystallization Input->Process_Control IPC_Testing In-Process Testing: - Chiral HPLC analysis of intermediates and crude product Process_Control->IPC_Testing Final_Testing Final Product Testing: - Chiral HPLC for batch release Process_Control->Final_Testing IPC_Testing->Process_Control Feedback loop for process adjustment Specification Release Specification: - Impurity G limit ≤ specification Release Batch Release Specification->Release Final_Testing->Specification

References

An In-Depth Technical Guide to the Degradation Pathways of Solifenacin Succinate and the Formation of EP Impurity G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Solifenacin Succinate, with a specific focus on the formation of the European Pharmacopoeia (EP) Impurity G. This document delves into the chemical stability of Solifenacin Succinate under various stress conditions and outlines the analytical methodologies for impurity detection and quantification.

Introduction to Solifenacin Succinate and its Stereoisomeric Impurity G

Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The active pharmaceutical ingredient (API) is the (1S, 3'R)-stereoisomer. Solifenacin Succinate EP Impurity G is the (1R, 3'R)-diastereomer of Solifenacin. The stereochemical integrity of the drug substance is critical for its efficacy and safety. The formation of Impurity G is primarily associated with the synthesis process, where incomplete stereochemical control can lead to its presence as a process-related impurity. However, degradation of the drug substance under certain stress conditions can also potentially contribute to its formation.

Degradation Pathways of Solifenacin Succinate

Forced degradation studies are essential to understand the chemical stability of a drug substance and to identify potential degradation products. Solifenacin Succinate has been found to be susceptible to degradation under acidic, basic, and oxidative conditions.

Acidic and Basic Hydrolysis

Under acidic and basic conditions, the primary degradation pathway for Solifenacin Succinate is the hydrolysis of the ester linkage, leading to the formation of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-quinuclidin-3-ol. While hydrolysis is the main degradation route, extreme pH and temperature conditions could theoretically lead to epimerization at the chiral center of the tetrahydroisoquinoline moiety, potentially forming Impurity G. However, the extent of this epimerization under typical forced degradation conditions is generally low compared to hydrolysis.

Oxidative Degradation

Solifenacin Succinate is also susceptible to oxidative degradation. The tertiary amine group in the quinuclidine ring and the tetrahydroisoquinoline ring system are potential sites for oxidation. Common oxidative degradation products include the N-oxides of Solifenacin.

Formation of EP Impurity G

As previously mentioned, the primary source of Impurity G is the manufacturing process of Solifenacin Succinate. The key synthetic step involving the coupling of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol is critical for controlling the stereochemical purity of the final product. Racemization of the (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline intermediate can lead to the formation of the (1R) enantiomer, which upon reaction with (R)-3-quinuclidinol, results in the formation of the (1R, 3'R) diastereomer, Impurity G.

While less prominent, the potential for the formation of Impurity G via epimerization of Solifenacin Succinate under stress conditions, particularly under strong basic conditions or elevated temperatures, cannot be entirely ruled out. This would involve the inversion of the stereocenter at the C1 position of the tetrahydroisoquinoline ring.

Quantitative Data on Impurity Formation

While extensive data exists on the overall degradation of Solifenacin Succinate, specific quantitative data for the formation of EP Impurity G under forced degradation conditions is limited in the public domain. Most studies focus on the major degradation products arising from hydrolysis and oxidation. The table below summarizes typical degradation behavior of Solifenacin Succinate under various stress conditions, highlighting that the formation of other impurities is more commonly reported than Impurity G.

Stress ConditionTemperatureDurationTotal Degradation (%)Major Degradation Products IdentifiedEP Impurity G Formation
Acidic 60°C6 hoursSignificant degradation observed[1]Hydrolysis productsNot explicitly reported as a major degradant
Basic 60°C6 hoursSignificant degradation observed[1]Hydrolysis productsPotential for epimerization, but not quantified in most studies
Oxidative 60°C6 hoursSignificant degradation observed[1]N-OxidesNot typically formed through this pathway
Thermal 110°C24 hoursStable to moderate degradation-Potential for epimerization, but generally low
Photolytic Sunlight24 hoursStable-Not expected to form

Experimental Protocols

Forced Degradation Studies

A typical forced degradation study for Solifenacin Succinate involves subjecting the drug substance to various stress conditions as per ICH guidelines.

  • Acid Hydrolysis: Treat Solifenacin Succinate solution with 0.1 N HCl at 60°C for 6 hours.[2]

  • Base Hydrolysis: Treat Solifenacin Succinate solution with 0.1 N NaOH at 60°C for 6 hours.[2]

  • Oxidative Degradation: Treat Solifenacin Succinate solution with 3% H₂O₂ at room temperature for 15 minutes.[2]

  • Thermal Degradation: Expose solid Solifenacin Succinate to dry heat at 110°C for 24 hours.[2]

  • Photolytic Degradation: Expose Solifenacin Succinate solution to sunlight for 24 hours.[2]

Analytical Method for Impurity Quantification

A stability-indicating HPLC method is required to separate and quantify Solifenacin Succinate from its impurities, including the stereoisomeric Impurity G. Chiral chromatography is essential for the separation of diastereomers.

  • Chromatographic System: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak), is typically used.

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol or isopropanol, with a small amount of an amine modifier like diethylamine, is commonly employed for normal-phase chiral separations.[3]

  • Detection: UV detection at an appropriate wavelength (e.g., 220 nm) is used for quantification.[3]

Visualizations

The following diagrams illustrate the key pathways discussed in this guide.

Synthetic Pathway and Process-Related Impurity Formation A (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline C Solifenacin (1S, 3'R) A->C Coupling D Racemization A->D Process Conditions B (R)-3-quinuclidinol B->C F EP Impurity G (1R, 3'R) B->F E (1R)-1-phenyl-1,2,3,4- tetrahydroisoquinoline D->E E->F Coupling

Caption: Synthetic pathway of Solifenacin and the formation of EP Impurity G.

Forced Degradation Pathways of Solifenacin Succinate Solifenacin Solifenacin Succinate (1S, 3'R) Acid Acidic Conditions (e.g., 0.1 N HCl, 60°C) Solifenacin->Acid Base Basic Conditions (e.g., 0.1 N NaOH, 60°C) Solifenacin->Base Oxidative Oxidative Conditions (e.g., 3% H2O2) Solifenacin->Oxidative Hydrolysis Hydrolysis Products Acid->Hydrolysis Base->Hydrolysis Epimerization Epimerization Base->Epimerization N_Oxides N-Oxides Oxidative->N_Oxides ImpurityG EP Impurity G (1R, 3'R) Epimerization->ImpurityG

Caption: Overview of Solifenacin Succinate's degradation pathways.

Experimental Workflow for Impurity Profiling Start Start: Solifenacin Succinate Sample Stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Sample Preparation and Dilution Stress->Sampling Analysis Chiral HPLC Analysis Sampling->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Impurity Identification and Quantification Data->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of degradation products.

Conclusion

The control of impurities is a critical aspect of drug development and manufacturing. For Solifenacin Succinate, EP Impurity G is primarily a process-related impurity arising from the synthesis. While forced degradation studies indicate that Solifenacin Succinate is susceptible to hydrolysis and oxidation, the formation of Impurity G through degradation appears to be a minor pathway. Robust analytical methods, particularly chiral HPLC, are essential for the separation and quantification of all stereoisomers to ensure the quality, safety, and efficacy of the final drug product. Further research focusing on the quantification of Impurity G under specific stress conditions would be beneficial for a more complete understanding of its formation potential.

References

Solifenacin Succinate EP Impurity G: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of Solifenacin Succinate EP Impurity G, its formation, analytical quantification, and its critical role as a reference standard in ensuring the quality and safety of solifenacin succinate drug products.

Solifenacin Succinate, a competitive muscarinic receptor antagonist, is the active pharmaceutical ingredient (API) in medications for treating overactive bladder.[1] The stereochemical integrity of solifenacin is crucial for its therapeutic efficacy. During its synthesis and storage, various impurities can arise, one of the most critical being this compound. This technical guide provides a detailed overview of Impurity G, its formation pathways, analytical methodologies for its control, and its significance as a reference standard for researchers, scientists, and drug development professionals.

Chemical Profile and Significance

This compound is chemically defined as [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate.[2] It is a stereoisomer of the active solifenacin moiety, specifically the (1R, 3'R)-isomer.[1] The presence of this and other impurities must be carefully controlled to meet the stringent purity requirements set by regulatory bodies like the European Pharmacopoeia (EP) and the International Council for Harmonisation (ICH).[1] The use of a well-characterized reference standard for Impurity G is therefore essential for the accurate identification and quantification of this impurity in solifenacin succinate drug substances and products.[1]

Identifier Value
Chemical Name [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
CAS Number 740780-79-4[1][2]
Molecular Formula C23H26N2O2[2]
Molecular Weight 362.5 g/mol [1][2]
Synonyms (1R,3R)-Solifenacin[2]
Nature Synthetic Impurity / Reference Standard[2]

Table 1: Chemical Identifiers for this compound. This table provides key chemical information for the identification of this compound.

Formation and Degradation Pathways

The formation of this compound can occur both during the synthesis of the API and as a degradation product under various stress conditions.

Synthetic Formation

The synthesis of solifenacin involves the coupling of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol. The formation of Impurity G, the (1R, 3'R)-isomer, is primarily a result of incomplete stereochemical control during the synthesis process.[1] The choice of solvents, reagents, and reaction conditions, such as temperature and pH, can significantly influence the stereochemical purity of the final product.[1] For instance, the use of strong bases or certain solvent systems can promote racemization at the chiral centers, leading to the formation of unwanted stereoisomers like Impurity G.[1]

Degradation Pathways

Forced degradation studies have shown that solifenacin succinate can degrade under various stress conditions, leading to the formation of Impurity G among other degradation products. The rate of formation is dependent on the specific stressor and its intensity.

G cluster_stress Stress Conditions Solifenacin Solifenacin Succinate ((1S, 3'R)-isomer) Impurity_G Impurity G ((1R, 3'R)-isomer) Solifenacin->Impurity_G Isomerization Other_Degradants Other Degradation Products Solifenacin->Other_Degradants Degradation Acidic Acidic (e.g., 1N HCl) Acidic->Impurity_G Basic Basic Oxidative Oxidative (e.g., 3% H2O2) Oxidative->Impurity_G Thermal Thermal (e.g., 105°C) Thermal->Impurity_G Photolytic Photolytic (e.g., 1.2 million lux hours) Photolytic->Impurity_G Humidity Humidity (e.g., 90% RH) Humidity->Impurity_G

The following tables summarize the quantitative data on the formation of Impurity G under different stress conditions as reported in various studies.

Stress Condition Temperature Impurity G Formation (% w/w) Total Degradation (%)
Acidic (1N HCl)60°C0.05 - 0.15[2]5 - 10[2]
Oxidative (3% H₂O₂)25°C0.08 - 0.20[2]20 - 25[2]
Thermal105°C0.03 - 0.12[2]8 - 15[2]
Photolytic (1.2 million lux hours)-0.02 - 0.08[2]2 - 5[2]
Humidity (90% RH)25°C0.01 - 0.05[2]3 - 8[2]

Table 2: Formation of Impurity G under Various Stress Conditions. This table quantifies the formation of this compound under different forced degradation conditions.

Temperature Time Impurity G Concentration (% w/w)
40°C6 hours0.02[2]
40°C24 hours0.08[2]
40°C168 hours0.35[2]
60°C24 hours0.25[2]
60°C1 week1.20[2]

Table 3: Time-Course of Impurity G Formation at Elevated Temperatures. This table shows the progressive formation of Impurity G over time at 40°C and 60°C.

Analytical Methodologies

The accurate detection and quantification of this compound are paramount for ensuring the quality of the drug product. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed and validated for the separation and quantification of solifenacin and its impurities.[1] The European Pharmacopoeia specifies a relative retention time of approximately 0.84 for Impurity G relative to the principal peak of solifenacin, which is a critical parameter for its identification.[1]

Generalized Experimental Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 stationary phase is commonly used.[1]

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).[3]

  • Flow Rate: Typically around 1.0 mL/min.[3]

  • Detection Wavelength: Photodiode array (PDA) detection at 220 nm is often employed for quantification.[3]

  • Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.[4]

  • Sample Preparation: The drug substance or product is dissolved in a suitable diluent, filtered, and injected into the HPLC system.

  • Quantification: The amount of Impurity G is determined by comparing its peak area to that of a qualified reference standard of Impurity G at a known concentration.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Solifenacin Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification against Reference Standard Integration->Quantification

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary method for the separation and quantification of solifenacin and its impurities.

Generalized Experimental Protocol for HPTLC Analysis:

  • Stationary Phase: HPTLC plates pre-laminated with silica gel 60 F254.[4][5]

  • Mobile Phase: A mixture of solvents such as methanol, chloroform, and ammonia.[4]

  • Application: The sample and standard solutions are applied to the HPTLC plate as bands.

  • Development: The plate is developed in a chromatographic chamber with the mobile phase.

  • Detection: The separated bands are scanned using a densitometer at a specific wavelength, typically 220 nm.[4]

  • Quantification: The concentration of Impurity G is determined by comparing the peak area of the sample to the calibration curve generated from the reference standard.

Mass Spectrometry (MS)

Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the structural elucidation and confirmation of impurities.[1] The fragmentation pattern of Impurity G in the mass spectrometer provides unambiguous identification, complementing the retention time data from the chromatographic separation.

The Role of the Reference Standard

A certified reference standard of this compound is indispensable for several critical activities in pharmaceutical development and quality control:

  • Peak Identification: To unequivocally identify the peak corresponding to Impurity G in a chromatogram based on its retention time.

  • Method Validation: As a key component in the validation of analytical methods to demonstrate specificity, linearity, accuracy, and precision for the quantification of Impurity G.

  • Purity Testing: For the routine quality control of batches of solifenacin succinate API and finished drug products to ensure that the level of Impurity G is below the established specification limits.

  • Stability Studies: To monitor the formation of Impurity G during stability testing of the drug substance and product under various storage conditions.

References

Physicochemical Properties of Solifenacin Succinate EP Impurity G: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Solifenacin Succinate EP Impurity G, a critical stereoisomeric impurity of the active pharmaceutical ingredient (API) Solifenacin Succinate. Understanding the characteristics of this impurity is paramount for robust analytical method development, quality control, and ensuring the safety and efficacy of the final drug product.

Introduction

Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] this compound, with the chemical name (3R)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a stereoisomer of solifenacin that can form during the manufacturing process.[1] Its monitoring and control are mandated by pharmacopeial standards to ensure the purity and safety of the drug product.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that while basic identifiers are readily available, specific experimental data for properties such as melting point, boiling point, and pKa are not widely published in scientific literature and are typically provided in the Certificate of Analysis by commercial suppliers of the reference standard.[2][3]

Table 1: Physicochemical Identification of this compound

PropertyValue
Chemical Name (3R)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Synonyms Solifenacin (1R,3R)-Isomer, (R,R)-Solifenacin
Molecular Formula (Free Base) C₂₃H₂₆N₂O₂[4]
Molecular Weight (Free Base) 362.48 g/mol [4]
CAS Number (Free Base) 740780-79-4[4]
Molecular Formula (Succinate Salt) C₂₇H₃₂N₂O₆[5]
Molecular Weight (Succinate Salt) 480.55 g/mol [5]
CAS Number (Succinate Salt) 862207-70-3[5]

Table 2: Chromatographic and Other Physicochemical Properties

PropertyValue
Melting Point Data not publicly available
Boiling Point Data not publicly available
pKa Data not publicly available
Solubility Data not publicly available; likely to have solubility profiles in organic solvents similar to solifenacin, such as methanol, ethanol, and acetonitrile.
Relative Retention Time (HPLC) Approximately 0.84 relative to solifenacin succinate as per the European Pharmacopoeia method.[1]

Experimental Protocols

Detailed experimental protocols for the de novo synthesis and physicochemical characterization of this compound are not extensively published. However, a general workflow for its isolation, identification, and characterization can be inferred from the analytical methods reported for solifenacin succinate and its impurities.

Isolation and Purification of Impurity G

Impurity G is typically isolated from a mixture containing solifenacin and its other stereoisomers using preparative chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Preparative Chiral HPLC for Isolation of Solifenacin Isomers

  • Column: A suitable chiral stationary phase, such as a polysaccharide-based chiral column (e.g., amylose or cellulose derivatives), is used. The selection of the exact column and its dimensions will depend on the scale of the separation.

  • Mobile Phase: A normal-phase mobile phase is commonly employed for chiral separations of solifenacin isomers. A typical mobile phase might consist of a mixture of n-hexane, ethanol, and a small amount of an amine modifier like diethylamine to improve peak shape.[6]

  • Flow Rate: The flow rate is optimized to achieve the best separation while considering the backpressure limits of the column and system.

  • Detection: UV detection at a wavelength where solifenacin and its isomers exhibit strong absorbance (e.g., 220 nm) is used to monitor the elution profile.[6]

  • Fraction Collection: Fractions corresponding to the peak of Impurity G are collected.

  • Solvent Evaporation: The collected fractions are evaporated under reduced pressure to yield the isolated impurity.

Structural Characterization

The identity and structure of the isolated Impurity G are confirmed using a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment of the molecule and confirm its structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Commercial suppliers of the Solifenacin EP Impurity G reference standard typically provide a comprehensive Certificate of Analysis that includes data from these techniques.[2][3]

Signaling Pathway and Experimental Workflow

Solifenacin Signaling Pathway

Solifenacin, the parent drug, exerts its therapeutic effect by acting as a competitive antagonist at muscarinic M3 receptors in the bladder smooth muscle. The following diagram illustrates this signaling pathway.

Solifenacin_Signaling_Pathway Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates Solifenacin Solifenacin Solifenacin->M3_Receptor Blocks PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to

Solifenacin's mechanism of action at the muscarinic M3 receptor.
Experimental Workflow for Impurity G Characterization

The following diagram outlines a typical experimental workflow for the isolation and characterization of this compound.

Impurity_G_Workflow Start Crude Solifenacin Mixture (Containing Impurity G) Prep_HPLC Preparative Chiral HPLC Start->Prep_HPLC Fraction_Collection Fraction Collection (Impurity G Peak) Prep_HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Isolated_Impurity Isolated Impurity G Solvent_Evaporation->Isolated_Impurity Structural_Elucidation Structural Elucidation Isolated_Impurity->Structural_Elucidation Final_Characterization Physicochemical Characterization (Melting Point, pKa, Solubility) Isolated_Impurity->Final_Characterization NMR ¹H and ¹³C NMR Structural_Elucidation->NMR MS Mass Spectrometry (MS) Structural_Elucidation->MS IR Infrared (IR) Spectroscopy Structural_Elucidation->IR Purity_Analysis Purity Analysis (Analytical HPLC) Structural_Elucidation->Purity_Analysis Report Comprehensive Report NMR->Report MS->Report IR->Report Purity_Analysis->Report Final_Characterization->Report

Workflow for the isolation and characterization of Impurity G.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of this compound. While a complete public profile of its experimental physicochemical constants is lacking, this guide provides a foundational understanding for researchers and professionals in the pharmaceutical industry. The provided experimental workflow offers a robust framework for the isolation and comprehensive characterization of this and other related impurities, which is essential for maintaining the quality and safety of solifenacin-containing drug products.

References

A Comprehensive Guide to Pharmacopeial Standards for Solifenacin Succinate Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards for impurities in Solifenacin Succinate, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. The information compiled herein is crucial for ensuring the quality, safety, and efficacy of Solifenacin Succinate drug substances and products. This guide summarizes the specified impurities, their acceptance criteria, and the analytical methodologies stipulated by the leading pharmacopeias: the United States Pharmacopeia (USP), the European Pharmacopoeia (Ph. Eur.), and the Japanese Pharmacopoeia (JP).

Overview of Solifenacin Succinate and its Impurities

Solifenacin Succinate is a chiral molecule, and its synthesis and degradation can result in various process-related and degradation impurities. The control of these impurities is a critical aspect of pharmaceutical quality control to ensure patient safety. The major pharmacopeias have established monographs that outline the specific impurities to be controlled and the analytical procedures for their detection and quantification.

Pharmacopeial Impurity Specifications

The following tables summarize the known specified impurities for Solifenacin Succinate in the European Pharmacopoeia. Information from the United States Pharmacopeia and Japanese Pharmacopoeia is less publicly detailed but research and publications suggest control over similar related substances.

European Pharmacopoeia (Ph. Eur.)

The European Pharmacopoeia monograph for Solifenacin Succinate (2779) specifies control over several impurities, particularly focusing on isomeric purity.[1]

Table 1: Specified Impurities in Solifenacin Succinate (Ph. Eur.)

Impurity NameStructureAcceptance Criteria
Impurity F (1R,3S)-1-azabicyclo[2.2.2]oct-3-yl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylateNot more than 0.15%
Impurity G (1R,3R)-1-azabicyclo[2.2.2]oct-3-yl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate-
Impurity H (1S,3S)-1-azabicyclo[2.2.2]oct-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate-
Impurity I (N-oxide) (1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinoline carboxylic Acid (3R)-1-Oxido-1-azabicyclo[2.2.2]oct-3-yl Ester-
Any Unspecified Impurity -Not more than 0.10%
Total Impurities -Not more than 0.4%

Note: Specific limits for Impurities G and H are often controlled under a general test for isomeric purity rather than individual limits for organic impurities. Impurity I is a known degradation product monitored in stability studies.

United States Pharmacopeia (USP)

The USP monograph for Solifenacin Succinate was introduced in Pharmacopeial Forum 41(5).[2] While the full official text is not publicly available, related substance testing is a mandatory part of the monograph. Research articles often refer to USP methods for the validation of impurity analysis, commonly mentioning Impurity A and Impurity B.

Table 2: Commonly Referenced Impurities in USP-related Validations

Impurity NameChemical Name
Impurity A (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Impurity B Ethyl-(1S)-1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate
Japanese Pharmacopoeia (JP)

Experimental Protocols for Impurity Determination

The primary analytical technique for the determination of Solifenacin Succinate impurities is High-Performance Liquid Chromatography (HPLC). The following sections detail typical experimental protocols based on publicly available information and scientific publications that reference pharmacopeial methods.

European Pharmacopoeia: Isomeric Purity

The Ph. Eur. method for isomeric purity is crucial for controlling the stereoisomeric impurities F, G, and H.

  • Method: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

  • Column: Chiral stationary phase, such as Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-heptane, anhydrous ethanol, and diethylamine (e.g., 800:200:0.1 v/v/v).[3]

  • Flow Rate: 0.8 mL/min.[3]

  • Column Temperature: 35 °C.[3]

  • Detection: UV at 220 nm.[3]

  • Injection Volume: 10 µL.[3]

  • System Suitability:

    • The test is not valid unless the resolution between the peaks due to impurity F and impurity H is at least 1.5.[3]

    • The peak-to-valley ratio between the peak due to impurity G and the peak due to impurity H should be at least 10.[3]

  • Relative Retention Times (with respect to Solifenacin): [3]

    • Impurity F: ~0.7

    • Impurity H: ~0.76

    • Impurity G: ~0.84

British Pharmacopoeia: Related Substances in Solifenacin Tablets

The British Pharmacopoeia (BP) 2023 provides a method for related substances in Solifenacin Tablets, which is often harmonized with the Ph. Eur. This method is suitable for detecting degradation products like Impurity I (N-oxide).

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with gradient elution.

  • Column: Octylsilyl silica gel for chromatography (C8), such as Waters Symmetry C8 (250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase A: A mixture of acetonitrile, methanol, and a buffer solution (15:15:70 v/v/v). The buffer consists of a 4.11 g/L solution of potassium dihydrogen orthophosphate with 1 mL of triethylamine, adjusted to pH 3.3 with orthophosphoric acid.[4]

  • Mobile Phase B: A mixture of buffer, acetonitrile, and methanol (30:35:35 v/v/v).[4]

  • Gradient Program:

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0 - 25 90 10
    25 - 30 90 -> 10 10 -> 90
    30 - 40 10 90
    40 - 45 10 -> 90 90 -> 10

    | 45 - 55 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection: UV at 220 nm.[4]

  • Injection Volume: 10 µL.[4]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for pharmacopeial impurity analysis and a typical experimental workflow for HPLC-based impurity determination.

Pharmacopeial_Impurity_Analysis_Workflow cluster_0 Pharmacopeial Monograph Review cluster_1 Impurity Identification & Specification cluster_2 Analytical Method Implementation cluster_3 Routine Quality Control USP USP Monograph Impurity_List Compile List of Specified Impurities USP->Impurity_List Ph_Eur Ph. Eur. Monograph Ph_Eur->Impurity_List JP JP Monograph JP->Impurity_List Acceptance_Criteria Define Acceptance Criteria (Limits) Impurity_List->Acceptance_Criteria Method_Selection Select Official Analytical Procedure (e.g., HPLC) Acceptance_Criteria->Method_Selection Method_Validation Perform Method Validation/Verification Method_Selection->Method_Validation Sample_Analysis Analyze Solifenacin Succinate Batches Method_Validation->Sample_Analysis Compliance_Check Compare Results to Acceptance Criteria Sample_Analysis->Compliance_Check Release Batch Release/ Investigation Compliance_Check->Release

Logical workflow for pharmacopeial impurity analysis.

HPLC_Impurity_Determination_Workflow Sample_Prep Sample Preparation (Dissolve Solifenacin Succinate in Diluent) Injection Inject Sample and Standard Solutions Sample_Prep->Injection Standard_Prep Standard Preparation (Reference Standards of Impurities) Standard_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Analysis Data Acquisition and Peak Integration Detection->Data_Analysis Quantification Quantification of Impurities (Comparison to Standards) Data_Analysis->Quantification Reporting Report Results and Compare with Pharmacopeial Limits Quantification->Reporting

Experimental workflow for HPLC-based impurity determination.

Conclusion

The pharmacopeial standards for Solifenacin Succinate impurities are essential for ensuring the quality and safety of this widely used medication. While the European Pharmacopoeia provides detailed public information on isomeric and organic impurities, a comprehensive understanding requires access to the full monographs of the USP and JP. The HPLC methods outlined provide a robust framework for the separation and quantification of these impurities. Adherence to these pharmacopeial standards is mandatory for drug manufacturers and is a critical component of regulatory submissions and ongoing quality control. Researchers and drug development professionals must stay abreast of any revisions to these monographs to ensure continued compliance.

References

Navigating the Unknown: A Toxicological Profile of Solifenacin Succinate EP Impurity G

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological studies on Solifenacin Succinate EP Impurity G are not publicly available. This guide provides a comprehensive framework for its toxicological assessment based on regulatory guidelines, in silico methods, and analysis of its structural components.

Introduction to this compound

Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. During its synthesis, various impurities can arise, including this compound. This impurity is a stereoisomer of the active pharmaceutical ingredient (API), specifically the (1R,3'R)-isomer. The control of such impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.

The European Pharmacopoeia (EP) monograph for Solifenacin Succinate lists Impurity G and sets limits for its presence. For drug development professionals, understanding the potential toxicological profile of this and other impurities is paramount for risk assessment and regulatory compliance. In the absence of direct toxicological data, a scientifically rigorous approach combining regulatory guidelines, computational toxicology, and knowledge of structure-activity relationships is necessary.

Regulatory Framework for Impurity Qualification

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). These guidelines provide a framework for the identification, reporting, and qualification of impurities.

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level specified. The qualification threshold is the level above which an impurity needs to be qualified.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total daily intake (whichever is lower)0.15% or 1.0 mg per day total daily intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

For genotoxic impurities, the ICH M7 guideline provides a framework for assessment and control to limit potential carcinogenic risk. This often involves a much lower threshold of toxicological concern (TTC).

Toxicological Assessment Strategy for Data-Poor Impurities

In the absence of direct experimental data for this compound, a multi-pronged approach is required for its toxicological assessment. This strategy relies on predictive methods and the evaluation of structurally related compounds.

G cluster_0 Toxicological Assessment Workflow for Impurity G A Identify Impurity G (Stereoisomer of Solifenacin) B Review Existing Toxicological Data (Data Gap Identified) A->B C ICH M7 Genotoxicity Assessment B->C G ICH Q3A/Q3B General Toxicity Assessment B->G D In Silico (Q)SAR Analysis C->D E Expert Rule-Based Model D->E F Statistical-Based Model D->F K Risk Characterization & Control Strategy E->K F->K H Read-Across Analysis G->H I Toxicology of Structural Moieties (Quinuclidine & Tetrahydroisoquinoline) G->I J Derive Permitted Daily Exposure (PDE) H->J I->J J->K

Caption: Workflow for assessing the toxicology of a data-poor impurity.
In Silico Genotoxicity Assessment (ICH M7)

A primary concern for any impurity is its potential for genotoxicity. The ICH M7 guideline recommends a computational toxicology assessment using two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.

Experimental Protocol: In Silico Genotoxicity Prediction

  • Obtain the Chemical Structure: The 2D structure of this compound in a suitable format (e.g., SMILES) is required.

  • Select (Q)SAR Models: Utilize two validated and complementary (Q)SAR models.

    • Expert Rule-Based Systems: (e.g., Derek Nexus) - These systems contain a knowledge base of structural alerts that are known to be associated with mutagenicity. The impurity's structure is analyzed for the presence of these alerts.

    • Statistical-Based Systems: (e.g., Sarah Nexus, CASE Ultra) - These models are built on large datasets of chemicals with known mutagenicity data. They predict the probability of mutagenicity based on statistical correlations between structural fragments and activity.

  • Perform Predictions: Run the analysis for bacterial mutagenicity (Ames test).

  • Interpret Results:

    • If both models are negative, the impurity is considered to have no mutagenic potential and can be controlled as a non-mutagenic impurity.

    • If either model is positive, the impurity is treated as potentially mutagenic. Further assessment, such as an in vitro Ames test, may be required to de-risk the finding.

    • Conflicting results require expert review.

G cluster_0 In Silico Genotoxicity Assessment (ICH M7) start Impurity G Structure qsar (Q)SAR Analysis start->qsar expert Expert Rule-Based Model qsar->expert stat Statistical-Based Model qsar->stat neg Both Models Negative pos One or Both Models Positive non_mut Control as Non-Mutagenic Impurity neg->non_mut mut Treat as Mutagenic Impurity (Further Assessment Required) pos->mut

Caption: Decision pathway for in silico genotoxicity assessment.
Read-Across Toxicological Assessment

The read-across approach involves using toxicological data from a structurally similar compound (the "source" or "analogue") to predict the toxicity of the target compound (Impurity G). Given that Impurity G is a stereoisomer of Solifenacin, the API itself is the most relevant analogue.

The justification for using Solifenacin as a read-across source is strong due to the identical chemical formula and connectivity. However, differences in stereochemistry can sometimes lead to different pharmacological and toxicological profiles. As a conservative approach, one might assume a similar toxicological profile to Solifenacin in the absence of data to the contrary.

Table 2: Summary of Publicly Available Toxicological Data for Solifenacin Succinate (API)

EndpointResultSpecies
Acute Oral Toxicity (LD50)Not available-
Genotoxicity (Ames Test)Negative-
CarcinogenicityNo evidence of carcinogenicityRat, Mouse
Reproductive/Developmental ToxicityNo teratogenicity observed at clinically relevant exposuresRat, Rabbit

Note: This table is a summary of generally available information and is not exhaustive. Specific values should be sourced from official safety data sheets or regulatory filings.

Toxicological Profile of Structural Moieties

Solifenacin and its Impurity G are composed of two key structural moieties: a quinuclidine ring and a tetrahydroisoquinoline system. Understanding the general toxicology of these chemical classes can provide insights into the potential hazards of Impurity G.

  • Quinuclidine Derivatives: This class of compounds is known to interact with various receptors, particularly muscarinic receptors. The primary pharmacology of Solifenacin is due to the anticholinergic activity mediated by this moiety. High doses of anticholinergic compounds can lead to effects such as dry mouth, blurred vision, constipation, and in severe cases, central nervous system effects. Some quinuclidine derivatives have been investigated for a range of biological activities, and their toxicity is generally related to their specific receptor interactions.

  • Tetrahydroisoquinoline Derivatives: This structural class is found in many natural products and pharmaceuticals. Some tetrahydroisoquinolines have been investigated for potential neurotoxic effects, although this is highly dependent on the specific substitution pattern. For Solifenacin and its impurities, the bulky substituents and overall molecular structure make it unlikely to exhibit the same neurotoxic profiles as simpler, unsubstituted tetrahydroisoquinolines.

Conclusion and Risk Mitigation

A comprehensive toxicological assessment of this compound, in the absence of direct experimental data, can be robustly conducted through a combination of in silico analysis and a read-across approach from the parent API, Solifenacin.

Key Recommendations for Researchers and Drug Developers:

  • Conduct In Silico Genotoxicity Assessment: Perform a (Q)SAR analysis for bacterial mutagenicity as per ICH M7 guidelines. This is a critical first step in the safety assessment.

  • Leverage API Toxicological Data: In the absence of contrary evidence, the extensive toxicological data available for Solifenacin Succinate can be used to support the safety of Impurity G at the levels specified in the pharmacopoeia, assuming the in silico genotoxicity assessment is negative.

  • Justify the Read-Across: Clearly document the scientific rationale for using Solifenacin as a read-across analogue for Impurity G in regulatory submissions.

  • Control at Specification Limits: The primary strategy for mitigating any potential risk from Impurity G is to control its level in the drug substance to within the limits set by the European Pharmacopoeia and justified by the principles of ICH Q3A.

By following this structured approach, drug development professionals can effectively evaluate and manage the potential risks associated with this compound, ensuring patient safety and regulatory compliance.

Stereoisomers of Solifenacin Succinate and their impurities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereoisomers of Solifenacin Succinate and Their Impurities

Introduction

Solifenacin succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1][2][3][4] The active pharmaceutical ingredient, solifenacin, possesses two chiral centers, leading to the existence of four possible stereoisomers. The commercially available product, Vesicare®, is formulated with the pure (1S, 3'R)-stereoisomer, which is responsible for the desired pharmacological activity.[5][6] The stereochemical purity of solifenacin succinate is critical, as different stereoisomers can have varying pharmacological and toxicological profiles. This guide provides a comprehensive overview of the stereoisomers of solifenacin, its process-related and degradation impurities, and the analytical methodologies employed for their separation and control.

Stereoisomers of Solifenacin

Solifenacin has two chiral centers, one at the 1-position of the 1,2,3,4-tetrahydroisoquinoline ring and the other at the 3-position of the 1-azabicyclo[2.2.2]octan-3-yl (quinuclidinyl) moiety. This results in four stereoisomers, as detailed in the table below. The (1S, 3'R)-isomer is the pharmacologically active form of the drug.[5][6]

Table 1: Stereoisomers of Solifenacin

Stereoisomer ConfigurationDescription
(1S, 3'R)Solifenacin (Active Enantiomer)
(1R, 3'S)Enantiomer of Solifenacin (Isomer-1)
(1S, 3'S)Diastereomer of Solifenacin (Isomer-2)
(1R, 3'R)Diastereomer of Solifenacin (Isomer-3)

The following diagram illustrates the relationship between the four stereoisomers of solifenacin.

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 (1S, 3'R)-Solifenacin (1S, 3'R)-Solifenacin (1S, 3'S)-Diastereomer (1S, 3'S)-Diastereomer (1S, 3'R)-Solifenacin->(1S, 3'S)-Diastereomer Diastereomers (1R, 3'R)-Diastereomer (1R, 3'R)-Diastereomer (1S, 3'R)-Solifenacin->(1R, 3'R)-Diastereomer Diastereomers (1R, 3'S)-Enantiomer (1R, 3'S)-Enantiomer (1R, 3'S)-Enantiomer->(1S, 3'S)-Diastereomer Diastereomers (1R, 3'S)-Enantiomer->(1R, 3'R)-Diastereomer Diastereomers

Logical relationship of Solifenacin stereoisomers.

Impurities of Solifenacin Succinate

Impurities in solifenacin succinate can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[7][8] These also include the undesired stereoisomers.[9]

Process-Related Impurities: These are by-products and intermediates that may be present due to the synthetic route employed.[7][8]

Degradation Impurities: These can form under stress conditions such as exposure to light, heat, or oxidizing agents. A common degradation product is the N-oxide of solifenacin.[7][8][10][11]

Table 2: Known Impurities of Solifenacin Succinate

Impurity NameMolecular FormulaMolecular Weight ( g/mol )
Impurity CC₃₁H₂₈N₂O444.57
Impurity DC₃₁H₂₈N₂O444.57
Impurity EC₇H₁₃NO127.18
Impurity FC₂₃H₂₆N₂O₂362.46
Impurity GC₂₃H₂₆N₂O₂362.46
Impurity H (Succinate Salt)C₂₇H₃₂N₂O₆480.56
Solifenacin N-OxideC₂₃H₂₆N₂O₃378.46
(R,R)-Solifenacin SuccinateC₂₇H₃₂N₂O₆480.56
(S,S)-Solifenacin SuccinateC₂₇H₃₂N₂O₆480.56
Solifenacin cis-Hydroxy ImpurityC₂₃H₂₆N₂O₃378.46
Solifenacin Nitrophenyl Ester ImpurityC₂₂H₁₈N₂O₄374.40
Impurity KNot specifiedNot specified

Data compiled from multiple sources.[1][12][]

Pharmacology and Mechanism of Action

Solifenacin is a competitive antagonist of muscarinic receptors.[10][14][15] It exhibits a higher selectivity for the M3 receptor subtype, which is predominantly involved in the contraction of the urinary bladder's detrusor smooth muscle.[14][15][16][17] By blocking the binding of acetylcholine to M3 receptors, solifenacin leads to the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.[14][16] The metabolism of solifenacin is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[4][10][17] This process results in the formation of one pharmacologically active metabolite, 4R-hydroxy solifenacin, and several inactive metabolites, including the N-glucuronide and N-oxide of solifenacin.[4][10]

G cluster_0 Bladder Smooth Muscle Cell M3_Receptor M3 Muscarinic Receptor Contraction Muscle Contraction M3_Receptor->Contraction stimulates Relaxation Muscle Relaxation and Increased Bladder Capacity Acetylcholine Acetylcholine Acetylcholine->M3_Receptor binds Solifenacin Solifenacin Solifenacin->M3_Receptor blocks

Signaling pathway of Solifenacin's mechanism of action.

Analytical Methodologies and Experimental Protocols

The separation and quantification of solifenacin's stereoisomers and impurities are predominantly achieved using High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase (CSP) for stereoisomer analysis.[6][18]

Experimental Protocol: Chiral HPLC Separation of Solifenacin Stereoisomers

This protocol is a representative example based on published methods for the chiral separation of solifenacin stereoisomers.[5][6][9][18]

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[7][11]

2. Chromatographic Conditions:

Table 3: HPLC Method Parameters for Chiral Separation

ParameterValue
Column Lux® 5 µm Amylose-1 (250 x 4.6 mm) or Chiralpak AD-H
Mobile Phase n-hexane, ethanol, and diethylamine in an isocratic elution mode. A common ratio is n-hexane:ethanol:diethylamine.
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 15 °C to 25 °C
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a standard solution of solifenacin succinate and its stereoisomers in the mobile phase or a suitable solvent.

  • Sample Solution: Dissolve the solifenacin succinate drug substance or a crushed tablet formulation in the appropriate solvent.[7]

4. System Suitability:

  • As per the USP monograph, the resolution between the solifenacin (R,S)-stereoisomer and the (S,S)-stereoisomer peaks should be not less than 1.5.[5]

  • The resolution between the (R,R)-stereoisomer and solifenacin succinate peaks should be not less than 2.0.[5]

  • The relative standard deviation (%RSD) for replicate injections of the standard solution should be no more than 10.0%.[5]

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the stereoisomers and impurities based on their retention times and peak areas relative to the standard.

The following diagram outlines a typical workflow for the analysis of solifenacin impurities.

G Sample_Preparation Sample Preparation (Drug Substance/Product) HPLC_Analysis Chiral HPLC Analysis Sample_Preparation->HPLC_Analysis Standard_Preparation Standard Preparation (Solifenacin & Impurities) Standard_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Experimental workflow for impurity analysis.

Conclusion

The control of stereoisomers and impurities in solifenacin succinate is paramount to ensure its therapeutic efficacy and safety. The active (1S, 3'R)-stereoisomer must be present in high purity, with strict limits on the other stereoisomers and any process-related or degradation impurities. Robust analytical methods, primarily chiral HPLC, are essential for the separation and accurate quantification of these compounds. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the complexities associated with the stereochemistry and impurity profiling of solifenacin succinate.

References

An In-depth Technical Guide to Forced Degradation Studies of Solifenacin Succinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies of Solifenacin Succinate, an active pharmaceutical ingredient used in the treatment of overactive bladder. Understanding the degradation pathways and the stability of a drug substance under various stress conditions is a critical component of drug development, as mandated by regulatory bodies such as the International Conference on Harmonisation (ICH). This document summarizes key findings from published literature, presenting detailed experimental protocols, quantitative degradation data, and visual representations of degradation pathways and experimental workflows to aid in the design and interpretation of stability-indicating studies.

Introduction to Forced Degradation

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing. The primary goal is to elucidate the intrinsic stability of the molecule and identify potential degradation products. This information is crucial for developing stability-indicating analytical methods, understanding the degradation pathways, and establishing appropriate storage conditions and shelf-life for the final drug product.

Summary of Stress Conditions and Degradation Behavior

Solifenacin Succinate has been subjected to a variety of stress conditions as per ICH guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress. The drug exhibits varying degrees of stability under these conditions. While some studies report stability under certain hydrolytic and thermal conditions, others indicate significant degradation, particularly under oxidative and photolytic stress.[1] The formation of several degradation products has been reported, with some being identified and characterized.

Experimental Protocols for Forced Degradation

The following sections detail the experimental conditions that have been employed in the forced degradation of Solifenacin Succinate.

Acid Hydrolysis
  • Objective: To assess the stability of Solifenacin Succinate in an acidic environment.

  • Methodology:

    • Prepare a stock solution of Solifenacin Succinate in a suitable diluent (e.g., methanol or a mixture of water and acetonitrile).[2][3]

    • Treat the stock solution with an acidic solution, such as 0.1N to 5N Hydrochloric Acid (HCl).[2][4]

    • The mixture is then typically heated at a specific temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[2]

    • After the stress period, the solution is neutralized with an equivalent amount of a suitable base (e.g., 0.1N Sodium Hydroxide).[2]

    • The stressed sample is then diluted to a suitable concentration and analyzed by a stability-indicating analytical method, typically RP-HPLC.

Alkaline Hydrolysis
  • Objective: To evaluate the degradation of Solifenacin Succinate under basic conditions.

  • Methodology:

    • Prepare a stock solution of Solifenacin Succinate.

    • Add an alkaline solution, such as 0.1N to 5N Sodium Hydroxide (NaOH), to the stock solution.[2][4]

    • The solution is often heated (e.g., at 60°C for 6 hours) to accelerate degradation.[2]

    • Following the incubation period, the solution is neutralized with an appropriate acid (e.g., 0.1N HCl).[2]

    • The sample is then prepared for analysis.

Oxidative Degradation
  • Objective: To investigate the susceptibility of Solifenacin Succinate to oxidation.

  • Methodology:

    • Prepare a stock solution of the drug.

    • Treat the solution with an oxidizing agent, commonly 3% to 30% Hydrogen Peroxide (H₂O₂).[2][5]

    • The reaction is typically carried out at room temperature for a specified duration, for instance, 15 minutes to 24 hours.[2][6]

    • The sample is then diluted and analyzed.

Thermal Degradation
  • Objective: To assess the impact of heat on the stability of Solifenacin Succinate in its solid state.

  • Methodology:

    • A sample of solid Solifenacin Succinate is exposed to dry heat in a hot air oven.

    • The temperature is typically maintained at a high level, for example, 105°C or 110°C, for a period ranging from several hours to days.[2][7]

    • After exposure, the sample is allowed to cool, and a solution is prepared for analysis.

Photolytic Degradation
  • Objective: To determine the light sensitivity of Solifenacin Succinate.

  • Methodology:

    • A solution of Solifenacin Succinate is exposed to a light source.

    • The ICH guidelines recommend exposure to a cool white fluorescent lamp and a near UV lamp. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Alternatively, samples can be exposed to direct sunlight for a specified period, such as 24 hours.[2][8]

    • A control sample is kept in the dark to differentiate between thermal and photolytic degradation.

    • The exposed sample is then analyzed.

Quantitative Degradation Data

The extent of degradation of Solifenacin Succinate under various stress conditions is summarized in the table below. It is important to note that the percentage of degradation can vary significantly depending on the specific experimental conditions (e.g., concentration of stressor, temperature, and duration of exposure).

Stress ConditionStressorExposure Time & TemperatureDegradation (%)Reference
Acid Hydrolysis0.1N HCl6 hours at 60°CNo degradation reported[2]
Acid Hydrolysis1N HCl8 hours2.06[4]
Acid Hydrolysis5M HClNot specified~20[9]
Alkaline Hydrolysis0.1N NaOH6 hours at 60°CNo degradation reported[2]
Alkaline Hydrolysis0.1N NaOHNot specifiedSignificant degradation[4]
Oxidative Degradation3% H₂O₂15 minutes at room temp.No degradation reported[2]
Oxidative Degradation3% H₂O₂Not specified~80[9]
Oxidative Degradation20% H₂O₂Not specified0.2[7]
Thermal DegradationDry Heat24 hours at 110°CNo degradation reported[2]
Thermal DegradationDry HeatNot specified2.6[7]
Photolytic DegradationSunlight24 hoursNo degradation reported[2]
Photolytic DegradationUV lightNot specified2.0[7]

Visualizing Experimental Workflows and Degradation Pathways

To better understand the processes involved in forced degradation studies and the resulting degradation of Solifenacin Succinate, the following diagrams have been generated using Graphviz (DOT language).

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Application of Stress Conditions cluster_analysis Analysis Start Solifenacin Succinate API/Formulation StockSolution Prepare Stock Solution Start->StockSolution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) StockSolution->Acid Alkali Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) StockSolution->Alkali Oxidative Oxidative Stress (e.g., 3% H₂O₂) StockSolution->Oxidative Thermal Thermal Stress (e.g., 110°C, 24h) StockSolution->Thermal Photolytic Photolytic Stress (Sunlight/UV) StockSolution->Photolytic Neutralization Neutralization (for Acid/Alkali) Acid->Neutralization Alkali->Neutralization Dilution Dilution to Working Concentration Oxidative->Dilution Thermal->Dilution Photolytic->Dilution Neutralization->Dilution HPLC RP-HPLC Analysis Dilution->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

Caption: General workflow for forced degradation studies of Solifenacin Succinate.

Solifenacin_Degradation_Pathway cluster_degradation Degradation Products Solifenacin Solifenacin Succinate N_Oxide Solifenacin N-oxide (Impurity C/I) Solifenacin->N_Oxide Oxidative Stress (e.g., H₂O₂) YM217880 YM217880 Solifenacin->YM217880 Oxidative Stress Acid_Degradant Acid Degradant (Official Impurity A) Solifenacin->Acid_Degradant Acid Hydrolysis Base_Degradant Base Degradation Product Solifenacin->Base_Degradant Alkaline Hydrolysis

Caption: Postulated degradation pathways of Solifenacin Succinate under stress.

Conclusion

The forced degradation studies of Solifenacin Succinate reveal its susceptibility to degradation under various stress conditions, particularly oxidative and, in some cases, hydrolytic and photolytic stress. The primary degradation products identified include Solifenacin N-oxide and other process-related impurities that can also be formed under stress.[9][10][11][12] A thorough understanding of these degradation pathways is essential for the development of robust, stability-indicating analytical methods and for ensuring the quality, safety, and efficacy of Solifenacin Succinate drug products. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and quality control of this pharmaceutical compound.

References

Methodological & Application

Application Note: HPLC Analysis of Solifenacin Succinate EP Impurity G

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] During its synthesis, several impurities can be formed, including stereoisomers. Solifenacin Succinate EP Impurity G, the (1R, 3'R)-isomer, is a critical stereoisomeric impurity that needs to be monitored to ensure the quality and safety of the final drug product.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of this compound.

Chemical Structures

  • Solifenacin Succinate: (3R)-Quinuclidin-3-yl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate succinate[2]

  • Impurity G (free base): [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate[3]

Experimental Protocols

1. Materials and Reagents

  • Solifenacin Succinate Reference Standard (CRS)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen orthophosphate (Analytical grade)

  • Triethylamine (TEA)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions

A stability-indicating reversed-phase HPLC (RP-HPLC) method is employed for the separation and quantification of Solifenacin Succinate and its impurities.[1]

ParameterRecommended Conditions
Column Waters Xterra RP-8 (250 x 4.6 mm, 5 µm) or equivalent[4]
Mobile Phase A 10 mM Potassium dihydrogen orthophosphate buffer, pH adjusted to 7.0 with Triethylamine.[5]
Mobile Phase B Acetonitrile[5]
Gradient Elution A gradient program should be optimized to achieve good resolution between Solifenacin and Impurity G. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
Flow Rate 1.0 - 1.2 mL/min[4][6]
Column Temperature 30°C
Detection Wavelength 220 nm[6][7]
Injection Volume 20 µL
Diluent Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

3. Preparation of Solutions

  • Standard Stock Solution of Solifenacin Succinate: Accurately weigh and dissolve an appropriate amount of Solifenacin Succinate CRS in the diluent to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution of Impurity G: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • Spiked Standard Solution: Prepare a solution containing Solifenacin Succinate at a working concentration (e.g., 500 µg/mL) and spike it with Impurity G at the desired concentration level (e.g., 0.15% of the Solifenacin concentration).

  • Test Solution (Sample Preparation): Accurately weigh and dissolve the Solifenacin Succinate drug substance or a powdered tablet equivalent in the diluent to obtain a final concentration of approximately 500 µg/mL. Filter the solution through a 0.45 µm nylon filter before injection.

4. System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (for Solifenacin peak) Not more than 2.0
Theoretical Plates (for Solifenacin peak) Not less than 2000
Resolution (between Solifenacin and Impurity G) Not less than 2.0
% RSD for replicate injections Not more than 2.0% for the peak area of Solifenacin and Impurity G

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the spiked standard solution multiple times (e.g., n=6) to check the system suitability.

  • Inject the test solution in duplicate.

  • Identify the peaks of Solifenacin and Impurity G based on their retention times. The European Pharmacopoeia specifies a relative retention time (RRT) of approximately 0.84 for Impurity G relative to Solifenacin.[1]

  • Calculate the amount of Impurity G in the sample using the peak area response from the chromatograms.

Data Presentation

Table 1: Chromatographic Performance and Validation Parameters

ParameterTypical Value
Retention Time (RT) of Solifenacin ~10 min (Varies with exact conditions)
Relative Retention Time (RRT) of Impurity G ~0.84[1]
Limit of Detection (LOD) 0.1 - 0.2 µg/mL[1][5]
Limit of Quantification (LOQ) 0.135 - 0.221 µg/mL[1][8]
Linearity Range (for Impurity G) LOQ to 150% of the specification limit
Recovery 90.0% to 110.0%[4]

Mandatory Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A and B) sys_equilibration System Equilibration prep_mobile_phase->sys_equilibration prep_diluent Prepare Diluent prep_std Prepare Standard Solutions (Solifenacin & Impurity G) prep_diluent->prep_std prep_sample Prepare Test Solution (Sample) prep_diluent->prep_sample sys_suitability System Suitability Test (Inject Spiked Standard) prep_std->sys_suitability sample_run Inject Test Solution prep_sample->sample_run blank_run Inject Blank (Diluent) sys_equilibration->blank_run sys_suitability->sample_run If Suitability Passes blank_run->sys_suitability peak_integration Peak Identification & Integration (RRT ~0.84 for Impurity G) sample_run->peak_integration quantification Quantification of Impurity G peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Determination of Solifenacin Succinate and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solifenacin succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] The quality and safety of pharmaceutical products are of paramount importance, necessitating stringent control over impurities. The International Council for Harmonisation (ICH) guidelines require the development of validated, stability-indicating analytical methods to separate and quantify any process-related impurities and degradation products that may arise during manufacturing and storage.[2][3]

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Solifenacin succinate from its known impurities and degradation products. The method has been developed and validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[4][5]

Experimental

Materials and Reagents

  • Solifenacin Succinate Reference Standard (USP or equivalent)

  • Known Solifenacin Impurities (e.g., Solifenacin N-Oxide, Impurity A)[][7]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade, Milli-Q or equivalent)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

Instrumentation A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector was used. Data was acquired and processed using a suitable chromatography data system (e.g., Empower, Chromeleon).

Optimized Chromatographic Conditions A gradient elution method was developed to ensure the separation of Solifenacin from its potential impurities.[8] The detailed conditions are summarized in Table 1.

Table 1: Optimized RP-HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Phenomenex Luna)
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
22
37
38
45
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Method Validation The developed method was validated as per ICH Q2(R1) guidelines.[3]

  • Specificity (Forced Degradation): Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Solifenacin succinate was subjected to acid, base, oxidative, thermal, and photolytic stress conditions to ensure that the degradation products did not interfere with the main analyte peak.[9][10]

  • System Suitability: System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.

  • Linearity: The linearity of the method was assessed by analyzing a minimum of five concentrations of Solifenacin and its impurities over the range of LOQ to 150% of the target concentration.[11]

  • Accuracy (Recovery): Accuracy was determined by spiking a placebo mixture with known amounts of Solifenacin and its impurities at three concentration levels (e.g., 50%, 100%, and 150%).

  • Precision: Method precision (repeatability) and intermediate precision were evaluated by analyzing six separate sample preparations.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in method parameters such as mobile phase pH (±0.2), flow rate (±0.1 mL/min), and column temperature (±5°C).

Results and Discussion

The developed gradient RP-HPLC method successfully separated Solifenacin succinate from its process-related impurities and degradation products generated during forced degradation studies. The validation results, summarized below, confirm that the method is suitable for its intended purpose.

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Solifenacin) ≤ 2.01.2
Theoretical Plates (Solifenacin) ≥ 2000> 5000
%RSD of 6 Injections ≤ 2.0%< 1.0%
Resolution (critical pair) ≥ 2.0> 3.0

Table 3: Linearity, LOD, and LOQ Data

CompoundRange (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Solifenacin Succinate 1 - 150≥ 0.9990.050.15
Impurity A 0.15 - 2.5≥ 0.9990.040.14
N-Oxide Impurity 0.15 - 2.5≥ 0.9980.060.18

Table 4: Summary of Accuracy and Precision Results

ParameterAnalyteResultAcceptance Criteria
Accuracy (% Recovery) Solifenacin & Impurities98.5% - 101.2%98.0% - 102.0%
Precision (%RSD) Solifenacin & Impurities< 1.5%≤ 2.0%

Table 5: Summary of Forced Degradation Studies

Stress Condition% DegradationObservations
Acid (1N HCl, 60°C, 18h) SignificantMajor degradation peaks well-resolved from the main peak.[4]
Base (1N NaOH, 60°C, 18h) SignificantDegradation products well-separated.[4]
Oxidative (3% H₂O₂, RT, 15h) ModerateN-Oxide impurity peak observed and well-resolved.
Thermal (105°C, 24h) MinimalNo significant degradation observed.
Photolytic (ICH guidelines) MinimalNo significant degradation observed.

The forced degradation studies confirmed the stability-indicating capability of the method, as the Solifenacin peak was well-resolved from all degradation products, and the peak purity was confirmed using a PDA detector.

Diagrams

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_app Application LitReview Literature Review & Preliminary Screening Optimization Optimization of Parameters (Column, Mobile Phase, Gradient) LitReview->Optimization SysSuit System Suitability Optimization->SysSuit Optimized Method ForcedDeg Forced Degradation (Specificity) ValidationParams Validation Parameters (Linearity, Accuracy, Precision, LOD/LOQ, Robustness) ForcedDeg->ValidationParams SysSuit->ForcedDeg RoutineQC Routine Quality Control (Bulk Drug & Formulation) ValidationParams->RoutineQC Validated Method Stability Stability Studies RoutineQC->Stability

Caption: Experimental workflow for RP-HPLC method development and validation.

G cluster_performance Performance Characteristics cluster_sensitivity Sensitivity & Reliability center Validated Stability-Indicating Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (%RSD) center->Precision Specificity Specificity center->Specificity Linearity Linearity (r²) center->Linearity Range Range center->Range LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness SystemSuitability System Suitability center->SystemSuitability

Caption: Interrelationship of ICH validation parameters for a robust analytical method.

Protocols

Protocol 1: Preparation of Solutions

  • Mobile Phase A (Buffer):

    • Accurately weigh 1.36 g of Potassium Dihydrogen Phosphate and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.5 ± 0.05 using dilute Orthophosphoric Acid.

    • Filter the solution through a 0.45 µm nylon membrane filter and degas.

  • Mobile Phase B:

    • Use HPLC grade Acetonitrile. Filter through a 0.45 µm filter and degas.

  • Diluent Preparation:

    • Mix Acetonitrile and HPLC grade water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 500 µg/mL of Solifenacin):

    • Accurately weigh about 25 mg of Solifenacin Succinate Reference Standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate to dissolve.

    • Dilute to volume with the diluent and mix well.

  • Impurity Stock Solution:

    • Accurately weigh about 5 mg of each impurity standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • System Suitability Solution (Spiked Standard):

    • Transfer a known volume of the Standard Stock Solution to a volumetric flask.

    • Spike with a known volume of the Impurity Stock Solution to achieve a concentration of approximately 1% for each impurity relative to the Solifenacin concentration.

    • Dilute to volume with the diluent.

  • Sample Preparation (Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 50 mg of Solifenacin and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of diluent, sonicate for 20 minutes with intermittent shaking to ensure complete extraction.

    • Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Protocol 2: Chromatographic Analysis and Data Evaluation

  • System Equilibration:

    • Set up the HPLC system according to the conditions in Table 1.

    • Equilibrate the column with the mobile phase composition at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject the diluent (blank) once to ensure no carryover or system contamination.

    • Inject the System Suitability Solution six times.

    • Verify that the system suitability parameters (Table 2) are met. The %RSD for the peak area of Solifenacin should be not more than 2.0%.

    • Inject the standard solution.

    • Inject the sample solutions in duplicate.

    • Inject the standard solution periodically (e.g., after every 6-10 sample injections) to monitor system performance.

  • Data Processing and Calculation:

    • Identify the peaks based on their retention times relative to the standard and impurity standards.

    • Integrate the peak areas for Solifenacin and all specified and unspecified impurities.

    • Calculate the amount of each impurity in the sample using the following formula:

    % Impurity = (Area_impurity / Area_standard) x (Conc_standard / Conc_sample) x (1 / RRF) x 100

    (Note: RRF is the Relative Response Factor. If the RRF is unknown, it is assumed to be 1.0. For accurate quantification, the RRF for each impurity should be determined experimentally.)

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of Solifenacin succinate and its impurities. The stability-indicating nature of the method, confirmed through comprehensive forced degradation studies, makes it highly suitable for routine quality control analysis of both bulk drug substance and finished pharmaceutical products, as well as for stability monitoring programs.

References

Application Note: High-Resolution UPLC Analysis of Solifenacin Succinate and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the analysis of Solifenacin Succinate and its associated impurities using Ultra-Performance Liquid Chromatography (UPLC). The protocols outlined are designed to ensure high-resolution separation and accurate quantification, aligning with regulatory expectations for drug quality and stability assessment.

Introduction

Solifenacin Succinate is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] The manufacturing process and storage of Solifenacin Succinate can lead to the formation of various impurities, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[3][4] This application note describes a stability-indicating UPLC method capable of separating Solifenacin Succinate from its known process-related and degradation impurities.

The International Council for Harmonisation (ICH) guidelines Q3A(R2) provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[5][3][4][6][7] These guidelines establish thresholds for impurities that trigger the need for identification and toxicological qualification. This UPLC method is designed to meet and exceed the analytical requirements for impurity profiling as stipulated by the ICH.

Experimental Protocols

Materials and Reagents
  • Solifenacin Succinate reference standard and impurity reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended. The following conditions have been optimized for the separation of Solifenacin Succinate and its impurities.

ParameterCondition
Column Agilent Poroshell (3 x 100 mm, 2.7 µm) or equivalent
Mobile Phase A 10mM Ammonium Formate in water
Mobile Phase B Methanol:Acetonitrile (50:50, v/v)
Gradient Elution See Table 2 for the gradient program
Flow Rate 0.8 mL/min
Column Temperature 35°C
Detection Wavelength 220 nm
Injection Volume 5 µL
Run Time 18 minutes
Gradient Elution Program

The use of a gradient elution is crucial for achieving optimal separation of all impurities with varying polarities within a reasonable timeframe.

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
2955
102080
152080
16955
18955
Preparation of Solutions

Standard Stock Solution (Solifenacin Succinate): Accurately weigh and dissolve an appropriate amount of Solifenacin Succinate reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.

Impurity Stock Solution: Prepare a stock solution containing a mixture of known Solifenacin Succinate impurities at a concentration of approximately 10 µg/mL each in the mobile phase.

Sample Solution: Accurately weigh and dissolve the drug substance or crushed tablets in the mobile phase to achieve a final concentration of 100 µg/mL of Solifenacin Succinate. Sonicate for 15 minutes and filter through a 0.22 µm syringe filter before injection.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Solifenacin Succinate sample. These studies expose the drug substance to various stress conditions to induce the formation of potential degradation products.[8][9][10][11][12]

Acid Hydrolysis: Treat the sample with 0.1N HCl at 60°C for 6 hours.[8][10] Base Hydrolysis: Treat the sample with 0.1N NaOH at 60°C for 6 hours.[8][10] Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 1 hour.[8][11] Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 6 hours.[10] Photolytic Degradation: Expose the drug substance to UV light (1.2 million lux hours) and visible light (200 watt hours/m²).[10]

Following exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration before UPLC analysis.

Data Presentation and Quantitative Analysis

The developed UPLC method should be validated in accordance with ICH guidelines to ensure it is fit for its intended purpose. The validation should include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[13]

System Suitability

System suitability parameters should be established to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (for Solifenacin peak) ≤ 2.0
Theoretical Plates (for Solifenacin peak) ≥ 1500
%RSD of peak area (n=6) ≤ 5.0
Resolution between Solifenacin and closest eluting impurity ≥ 1.5
Quantitative Data Summary

The following table summarizes the expected retention times and validation parameters for Solifenacin Succinate and its key impurities.

CompoundRetention Time (min)Relative Retention Time (RRT)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)
Impurity A3.20.58> 0.9990.050.15
Impurity B4.50.82> 0.9990.040.12
Solifenacin N-oxide5.10.93> 0.9990.060.18
Solifenacin 5.5 1.00 > 0.999 1.75 5.82 [8]
Impurity C6.81.24> 0.9990.050.16
Impurity K8.21.49> 0.9990.070.21

Note: The retention times and RRTs are approximate and may vary slightly depending on the specific UPLC system and column used. The LOD and LOQ for impurities are representative values based on typical method performance.

Visualizations

The following diagrams illustrate the logical workflow of the UPLC analysis and the classification of Solifenacin Succinate impurities.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing & Reporting prep_sample Weigh & Dissolve Sample instrument_setup Instrument Setup & Equilibration prep_sample->instrument_setup prep_std Prepare Standard Solutions prep_std->instrument_setup prep_mobile Prepare Mobile Phases prep_mobile->instrument_setup run_sequence Execute Analytical Sequence instrument_setup->run_sequence data_acquisition Data Acquisition (PDA Detector) run_sequence->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Generate Final Report quantification->reporting

Caption: UPLC analysis workflow for Solifenacin Succinate.

Impurity_Classification cluster_process Process-Related Impurities cluster_degradation Degradation Products cluster_other Other Impurities solifenacin Solifenacin Succinate Impurities starting_materials Starting Materials solifenacin->starting_materials by_products By-products solifenacin->by_products intermediates Intermediates solifenacin->intermediates reagents Reagents, Ligands & Catalysts solifenacin->reagents hydrolytic Hydrolytic solifenacin->hydrolytic oxidative Oxidative (e.g., N-oxide, Impurity K) solifenacin->oxidative photolytic Photolytic solifenacin->photolytic enantiomeric Enantiomeric Impurities solifenacin->enantiomeric

Caption: Classification of Solifenacin Succinate impurities.

Conclusion

The UPLC method described in this application note is a robust and reliable technique for the separation and quantification of Solifenacin Succinate and its impurities. The method is stability-indicating and can be effectively used for routine quality control analysis of bulk drug substance and finished pharmaceutical products, as well as for stability studies. The detailed protocol and data provided will assist researchers and drug development professionals in implementing this method in their laboratories.

References

LC-MS Method for the Identification of Solifenacin Degradation Products: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-SOL-DEG-001

Abstract

This application note presents a comprehensive stability-indicating liquid chromatography-mass spectrometry (LC-MS) method for the identification and characterization of solifenacin degradation products. Solifenacin, a competitive muscarinic receptor antagonist, is susceptible to degradation under various stress conditions. This document provides a detailed protocol for forced degradation studies, followed by a robust LC-MS method for the separation and identification of the resulting degradation products. The methodologies described herein are essential for researchers, scientists, and drug development professionals involved in the quality control and stability testing of solifenacin.

Introduction

Solifenacin is a widely prescribed medication for the treatment of overactive bladder.[1][2] Ensuring the stability and purity of pharmaceutical products is a critical aspect of drug development and manufacturing. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate stress testing to elucidate the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3] Forced degradation studies expose the drug to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[3][4]

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of drug impurities and degradation products.[5] Its high sensitivity and specificity allow for the confident identification of compounds even at trace levels. This application note details a systematic approach to investigate the degradation profile of solifenacin using a validated LC-MS method.

Experimental Protocols

Materials and Reagents
  • Solifenacin Succinate reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Deionized water

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is recommended.

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Solifenacin Succinate in 10 mL of methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase.

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is sensitive enough to detect degradation products without completely breaking down the drug.[4]

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 6 hours.[6] Cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 60°C for 6 hours.[6] Cool the solution and neutralize it with an equivalent amount of 0.1 N HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.[3][7] Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid Solifenacin Succinate powder in a hot air oven at 110°C for 24 hours.[6] After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a 1 mg/mL solution of Solifenacin Succinate to sunlight for 24 hours.[6][7] After exposure, dilute to a final concentration of 100 µg/mL with the mobile phase.

LC-MS Method

Liquid Chromatography Conditions
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Formate in water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
UV Detection 220 nm
Mass Spectrometry Conditions
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV)

Results and Discussion

Degradation Behavior

Solifenacin has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while being relatively stable under thermal and photolytic stress.[3][8] Significant degradation is typically observed in acidic and basic media.[8]

Identification of Degradation Products

The following table summarizes the major degradation products of solifenacin identified through LC-MS analysis. The proposed structures are based on their mass-to-charge ratios (m/z) and fragmentation patterns.

Degradation Product (DP)Stress ConditionObserved m/z [M+H]⁺Proposed Structure
DP-1Acid/Base Hydrolysis210.121-phenyl-1,2,3,4-tetrahydroisoquinoline
DP-2Oxidative379.20Solifenacin N-oxide
DP-3Acid Hydrolysis379.20Isomeric degradation product

Note: The m/z values may vary slightly depending on the mass spectrometer's calibration.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway of solifenacin.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_identification Identification cluster_reporting Reporting solifenacin Solifenacin API stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) solifenacin->stress lcms LC-MS Analysis stress->lcms data Data Acquisition (MS and MS/MS) lcms->data processing Data Processing data->processing characterization Characterization of Degradation Products processing->characterization report Final Report characterization->report

Figure 1: Experimental workflow for the identification of solifenacin degradation products.

G cluster_pathway Proposed Fragmentation Pathway of Solifenacin parent Solifenacin [M+H]⁺ m/z 363.2 frag1 Fragment 1 m/z 193.1 parent->frag1 Loss of C₁₁H₁₂O₂ frag2 Fragment 2 m/z 126.1 parent->frag2 Loss of C₁₄H₁₃NO₂

Figure 2: Simplified fragmentation pathway of solifenacin in positive ESI mode.

Conclusion

The LC-MS method detailed in this application note provides a robust and reliable approach for the identification and characterization of solifenacin degradation products. The forced degradation protocol, coupled with the high-resolution separation and sensitive detection capabilities of LC-MS, allows for a comprehensive understanding of the stability of solifenacin. This method is suitable for routine quality control, stability studies, and regulatory submissions in the pharmaceutical industry.

References

Application Note: A Stability-Indicating HPTLC Method for the Quantification of Solifenacin Succinate and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solifenacin succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] During synthesis and storage, impurities and degradation products can arise, which may affect the efficacy and safety of the drug product. Therefore, it is crucial to have a reliable analytical method to quantify these impurities. This application note describes a stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of Solifenacin Succinate and its impurities, validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6][7]

Principle

The method utilizes HPTLC for the separation of Solifenacin Succinate from its impurities. The separation is achieved on pre-coated silica gel 60 F254 HPTLC plates with a specific mobile phase. The quantification is performed by densitometric analysis of the chromatograms at a specific wavelength. The method is stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions.[8][9]

Experimental Protocol

1. Materials and Reagents

  • Solifenacin Succinate reference standard

  • Solifenacin Succinate sample (bulk drug or formulation)

  • Methanol (AR grade)

  • Water (HPLC grade)

  • Glacial Acetic Acid (AR grade)

  • Pre-coated Silica Gel 60 F254 HPTLC plates (20 x 10 cm)

2. Instrumentation

  • HPTLC system equipped with:

    • Sample applicator (e.g., Linomat 5)

    • Twin-trough developing chamber

    • TLC scanner

    • Integration software

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Solifenacin Succinate reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: From the stock solution, prepare working standards in the concentration range of 2000-10000 ng/band by appropriate dilutions with methanol.

  • Sample Solution: For the assay of a tablet formulation, weigh and powder 20 tablets. Accurately weigh a quantity of powder equivalent to 10 mg of Solifenacin Succinate and transfer it to a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol. Filter the solution through a 0.45 µm filter.

4. Chromatographic Conditions

  • Stationary Phase: Pre-coated Silica Gel 60 F254 HPTLC plates.

  • Mobile Phase: Methanol: Water: Glacial Acetic Acid (9:1:0.1 v/v/v).[8][9]

  • Chamber Saturation Time: 15 minutes.[9]

  • Application Volume: 10 µL.

  • Band Width: 8 mm.

  • Development Mode: Ascending.

  • Development Distance: 80 mm.

  • Drying: Air-dried.

  • Detection Wavelength: 216 nm.[8][9]

5. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Solifenacin Succinate API. The drug is subjected to stress conditions as per ICH guidelines, including acid and base hydrolysis, oxidation, thermal, and photolytic degradation.[8][9][10]

  • Acid Hydrolysis: Treat the drug with 1N HCl at 60°C.

  • Base Hydrolysis: Treat the drug with 1N NaOH at 60°C.

  • Oxidative Degradation: Treat the drug with 30% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug to 60°C.

  • Photolytic Degradation: Expose the drug to UV light.

The stressed samples are then diluted appropriately with methanol and applied to the HPTLC plate alongside a standard solution. One of the potential acid degradation products is Solifenacin impurity-A.[11]

Method Validation

The developed HPTLC method was validated according to ICH guidelines (Q2(R1)) for the following parameters:[3][5][7]

Data Presentation

Validation ParameterResult
Linearity Range 2000 - 10000 ng/band[8][9]
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Accuracy (% Recovery) To be determined experimentally (typically 98-102%)
Precision (% RSD) < 2%
Specificity The method is specific as it resolves the drug from its degradation products.
Robustness The method is robust to small, deliberate variations in experimental parameters.
Retention Factor (Rf) 0.49 ± 0.03[8][9]

Quantitative Analysis Protocol

  • Plate Preparation: Handle the HPTLC plate carefully to avoid contamination.

  • Sample Application: Apply the prepared standard and sample solutions as bands of 8 mm width on the HPTLC plate using the sample applicator.

  • Chromatogram Development: Place the plate in the twin-trough chamber pre-saturated with the mobile phase and develop the chromatogram up to a distance of 80 mm.

  • Drying: Remove the plate from the chamber and dry it in the air.

  • Densitometric Analysis: Scan the dried plate at 216 nm using the TLC scanner.

  • Quantification: Record the peak areas and calculate the concentration of Solifenacin Succinate and its impurities in the sample by comparing the peak areas with those of the standard.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Analysis cluster_validation Method Validation prep_std Prepare Standard Solutions application Sample Application on HPTLC Plate prep_std->application prep_sample Prepare Sample Solutions prep_sample->application forced_degradation Forced Degradation Studies prep_sample->forced_degradation development Chromatogram Development application->development drying Drying of Plate development->drying scanning Densitometric Scanning at 216 nm drying->scanning quantification Quantification of Analytes scanning->quantification validation_params Validation as per ICH Guidelines quantification->validation_params forced_degradation->application

Caption: Experimental workflow for HPTLC analysis of Solifenacin Succinate.

Validation_Parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & Performance Tests main Method Validation (ICH Q2(R1)) linearity Linearity & Range main->linearity accuracy Accuracy main->accuracy precision Precision (Repeatability & Intermediate) main->precision specificity Specificity main->specificity lod Limit of Detection (LOD) main->lod loq Limit of Quantification (LOQ) main->loq robustness Robustness main->robustness

Caption: ICH Q2(R1) validation parameters for the analytical method.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Solifenacin and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[3] This application note provides a detailed protocol for the separation of Solifenacin and its process-related impurities and degradation products using High-Performance Liquid Chromatography (HPLC). The described methods are based on established and validated procedures to ensure robust and reliable results.

Chromatographic Conditions for Solifenacin Impurity Separation

The successful separation of Solifenacin from its impurities is highly dependent on the careful selection of chromatographic parameters. Below is a summary of various mobile phase compositions and conditions that have been successfully employed.

ParameterMethod 1Method 2Method 3Method 4
Mobile Phase A 0.01 M Potassium Phosphate Monobasic with 0.1% Triethylamine (pH 3.5)10 mM Ammonium Formate (pH 3.0 with Formic Acid)Phosphate Buffer (pH 6.6) with 0.5% TriethylamineMethanol and 0.1% Orthophosphoric Acid (pH 4.2 with Triethylamine)
Mobile Phase B MethanolAcetonitrile and Methanol (75:25 v/v)90% Acetonitrile in WaterNot Applicable (Isocratic)
Elution Mode GradientIsocraticGradientIsocratic
Column Inertsil ODS 3V C18 (150 mm x 4.6 mm, 5 µm)Oyster BDS C8 (250 mm x 4.6 mm, 5 µm)L1 ColumnC18 Column (250 x 4.6 mm, 5 µm)
Flow Rate 1.5 mL/min0.7 mL/min0.9 mL/min0.7 mL/min
Detection UV at 220 nmUV at 210 nmUV at 225 nmUV at 231 nm
Column Temp. AmbientRoom Temperature30°CNot Specified

Experimental Protocols

Preparation of Mobile Phase

Method 1 (Gradient):

  • Mobile Phase A: Dissolve 1.36 g of Potassium Phosphate Monobasic in 1000 mL of water. Add 1 mL of Triethylamine and adjust the pH to 3.5 with Orthophosphoric Acid.

  • Mobile Phase B: Methanol.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

Method 2 (Isocratic):

  • Prepare a 10 mM Ammonium Formate solution and adjust the pH to 3.0 with Formic Acid.

  • Mix the Ammonium Formate buffer, Acetonitrile, and Methanol in a ratio of 52.5:37.5:10 (v/v/v).[4]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas.

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Solifenacin reference standard in the diluent (typically a mixture of the mobile phase components) to obtain a known concentration.

  • Impurity Stock Solutions: Prepare individual stock solutions of known impurities in the diluent.

  • Sample Preparation: For drug substance, dissolve a known amount in the diluent. For drug product (tablets), grind a number of tablets to a fine powder, dissolve a portion equivalent to a specific amount of Solifenacin in the diluent, sonicate, and filter to remove excipients.

Chromatographic Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and response of Solifenacin.

  • Inject the impurity-spiked sample or the test sample to be analyzed.

  • Run the analysis according to the chosen gradient or isocratic program.

  • Process the chromatograms to identify and quantify the impurities based on their retention times and response factors relative to the main peak.

Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates the general workflow for the analysis of Solifenacin impurities.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Solifenacin Reference Standard hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_impurities Prepare Impurity Stock Solutions prep_impurities->hplc_system prep_sample Prepare Test Sample (Drug Substance/Product) prep_sample->hplc_system inject_blank Inject Blank hplc_system->inject_blank inject_std Inject Standard inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data process_data Identify & Quantify Impurities acquire_data->process_data report Generate Report process_data->report

Caption: Workflow for Solifenacin Impurity Analysis.

Logical Relationship of Mobile Phase Components

This diagram illustrates the key components of the mobile phase and their roles in the chromatographic separation.

G cluster_mobile_phase Mobile Phase Components cluster_function Function aqueous Aqueous Phase (e.g., Buffer) ph_control pH Control & Ionic Strength aqueous->ph_control organic Organic Modifier (e.g., Acetonitrile, Methanol) elution_strength Control Elution Strength organic->elution_strength additive Additive (e.g., Triethylamine) peak_shape Improve Peak Shape additive->peak_shape G cluster_receptor Muscarinic M3 Receptor receptor M3 Receptor on Detrusor Muscle contraction Detrusor Muscle Contraction receptor->contraction Activates acetylcholine Acetylcholine acetylcholine->receptor Binds to solifenacin Solifenacin solifenacin->receptor Blocks

References

Comprehensive Guide to Sample Preparation for Solifenacin Succinate Impurity Testing

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides detailed protocols for the sample preparation of solifenacin succinate active pharmaceutical ingredients (API) and finished dosage forms for the analysis of process-related and degradation impurities. The methodologies outlined are based on established and validated High-Performance Liquid Chromatography (HPLC) methods.

Introduction

Solifenacin succinate is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2][3] Ensuring the purity of solifenacin succinate is critical for its safety and efficacy.[1] Regulatory bodies require stringent control over impurities in pharmaceutical products. This document details the procedures for preparing samples for the identification and quantification of potential impurities in solifenacin succinate.

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thereby establishing the stability-indicating nature of the analytical method.[4][5] These studies involve subjecting the drug substance and drug product to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[4][5]

Experimental Protocols

  • Solifenacin Succinate API and tablets

  • Reference standards for Solifenacin Succinate and its known impurities (e.g., Solifenacin N-Oxide, Impurity K)[1][5]

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade reagents: hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), ortho-phosphoric acid, monobasic potassium phosphate, triethylamine, ammonium formate.[5][6][7]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.45 µm nylon or PVDF)

  • Sonicator

  • HPLC system with a UV or PDA detector

2.2.1. Standard Stock Solution of Solifenacin Succinate:

  • Accurately weigh about 25 mg of Solifenacin Succinate reference standard and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent (typically a mixture of acetonitrile and water, e.g., 50:50 v/v) and sonicate for 10 minutes to dissolve.[5]

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent. This yields a stock solution of approximately 1000 µg/mL.

2.2.2. Standard Stock Solutions of Impurities:

  • Accurately weigh about 2.5 mg of each impurity reference standard into separate 50 mL volumetric flasks.[8]

  • Add a small amount of methanol (e.g., 10 mL) and sonicate to dissolve.[8]

  • Dilute to the mark with the appropriate diluent.

2.2.3. Working Standard Solution for Assay:

  • Dilute the Solifenacin Succinate stock solution with the mobile phase or diluent to achieve a final concentration suitable for the assay (e.g., 100 µg/mL).[6]

2.2.4. Spiked Sample Solution (for Method Development and Validation):

  • Prepare a sample solution as described in section 2.3.

  • Spike the sample solution with known amounts of each impurity stock solution to achieve final concentrations at the specification level (e.g., 0.5% of the nominal concentration of Solifenacin Succinate).[5]

  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.[7]

  • Accurately weigh a portion of the powdered tablets equivalent to a specific amount of solifenacin succinate (e.g., 25 mg) and transfer it to a volumetric flask (e.g., 25 mL).[7]

  • Add a suitable volume of diluent (e.g., 15 mL of a 50:50 v/v mixture of acetonitrile and water) and sonicate for a specified time (e.g., 20 minutes) with intermittent shaking to ensure complete dissolution of the active ingredient.[5][8]

  • Allow the solution to cool to room temperature and dilute to the final volume with the diluent.

  • Centrifuge a portion of the solution (e.g., at 4000 rpm for 5 minutes) to separate the insoluble excipients.[5]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6][8]

Forced degradation studies are performed to demonstrate the specificity and stability-indicating capability of the analytical method. A stock solution of solifenacin succinate (e.g., 1000 µg/mL) is typically used for these studies.[7]

2.4.1. Acid Hydrolysis:

  • Transfer a known volume of the stock solution into a flask.

  • Add an equal volume of an acidic solution (e.g., 5 M HCl) and reflux at 80°C for 6 hours.[7]

  • Cool the solution to room temperature and neutralize with an appropriate amount of a basic solution (e.g., 5 M NaOH).

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

2.4.2. Base Hydrolysis:

  • Transfer a known volume of the stock solution into a flask.

  • Add an equal volume of a basic solution (e.g., 5 M NaOH) and reflux at 80°C for 6 hours.[7]

  • Cool the solution to room temperature and neutralize with an appropriate amount of an acidic solution (e.g., 5 M HCl).

  • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

2.4.3. Oxidative Degradation:

  • Transfer a known volume of the stock solution into a flask.

  • Add an equal volume of an oxidizing agent (e.g., 3% H₂O₂) and reflux at 80°C for 4 hours.[7]

  • Cool the solution and dilute to a suitable concentration with the mobile phase for HPLC analysis.

2.4.4. Thermal Degradation:

  • Expose the solid drug substance to dry heat (e.g., in an oven at a specified temperature) for a defined period.

  • Alternatively, reflux a solution of the drug substance in water at 80°C for 4 hours.[7]

  • Prepare a sample solution from the stressed material at a suitable concentration for HPLC analysis.

2.4.5. Photolytic Degradation:

  • Expose the solid drug substance or a solution of the drug substance to UV light (e.g., in a photostability chamber) for a defined period.

  • Prepare a sample solution from the stressed material at a suitable concentration for HPLC analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from the validation of an HPLC method for solifenacin succinate impurity testing.

Table 1: Linearity Data for Solifenacin Succinate and its Impurities

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Solifenacin Succinate2 - 100> 0.999
Impurity ALOQ - 1.5> 0.998
Impurity BLOQ - 1.5> 0.998
Impurity CLOQ - 1.5> 0.999

Data synthesized from multiple sources for illustrative purposes.[5][7][9]

Table 2: Precision Data (Repeatability) for a Spiked Sample

AnalyteAmount Spiked (%)% RSD of Peak Area (n=6)
Solifenacin Succinate100< 1.0
Impurity A0.5< 5.0
Impurity B0.5< 5.0
Impurity C0.5< 5.0

%RSD = Percent Relative Standard Deviation Data synthesized from multiple sources for illustrative purposes.[5][7]

Table 3: Accuracy (Recovery) Data for a Spiked Sample

AnalyteSpiking Level (%)Mean Recovery (%)
Solifenacin Succinate8098.0 - 102.0
10098.0 - 102.0
12098.0 - 102.0
Impurity A5090.0 - 110.0
10090.0 - 110.0
15090.0 - 110.0

Data synthesized from multiple sources for illustrative purposes.[7][8]

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Solifenacin Succinate~0.1~0.3
Impurity A~0.05~0.15
Impurity B~0.05~0.15
Impurity C~0.05~0.15

Data synthesized from multiple sources for illustrative purposes.[5][10]

Visualizations

The following diagrams illustrate the experimental workflows for sample preparation and forced degradation studies.

Sample_Preparation_Workflow start Start: Solifenacin Succinate Tablets weigh_powder Weigh and powder 20 tablets start->weigh_powder weigh_sample Accurately weigh powder equivalent to 25 mg Solifenacin weigh_powder->weigh_sample dissolve Transfer to 25 mL volumetric flask and add diluent (e.g., 15 mL) weigh_sample->dissolve sonicate Sonicate for 20 minutes with intermittent shaking dissolve->sonicate cool_dilute Cool to room temperature and dilute to volume sonicate->cool_dilute centrifuge Centrifuge at 4000 rpm for 5 minutes cool_dilute->centrifuge filter Filter supernatant through 0.45 µm syringe filter centrifuge->filter hplc Inject into HPLC system filter->hplc

Caption: Workflow for the preparation of a sample solution from Solifenacin Succinate tablets for impurity analysis.

Forced_Degradation_Workflow cluster_conditions Stress Conditions start Start: Solifenacin Succinate Stock Solution (1000 µg/mL) acid Acid Hydrolysis (5M HCl, 80°C, 6h) start->acid base Base Hydrolysis (5M NaOH, 80°C, 6h) start->base oxidation Oxidative Degradation (3% H₂O₂, 80°C, 4h) start->oxidation thermal Thermal Degradation (Dry heat or reflux in water) start->thermal photo Photolytic Degradation (UV light exposure) start->photo neutralize Neutralize (for acid/base hydrolysis) acid->neutralize base->neutralize dilute Dilute to final concentration with mobile phase oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Inject into HPLC system dilute->hplc

Caption: Workflow for performing forced degradation studies on Solifenacin Succinate.

References

Application Notes and Protocols for the Detection of Solifenacin Succinate EP Impurity G in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of Solifenacin Succinate EP Impurity G in pharmaceutical formulations. The methodologies described are based on established analytical techniques and forced degradation studies to ensure robust and reliable detection.

Introduction

Solifenacin succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] During its synthesis and storage, various impurities can arise. This compound, chemically identified as [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate, is a stereoisomer of solifenacin.[2] Its monitoring and control are crucial for ensuring the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) specifies a relative retention time of approximately 0.84 for Impurity G relative to the main solifenacin peak in chromatographic analysis.[1]

Quantitative Data Summary

The formation of Impurity G is influenced by various stress factors. The following table summarizes the quantitative data on the formation of this compound under different stress conditions. This data is essential for validating stability-indicating analytical methods.

Stress ConditionTemperatureDurationConcentration of Impurity G (% w/w)Reference
Controlled Laboratory40°C6 hoursBegins to be detectable, reaching 0.02%[2]
Oxidative Stress (3% H₂O₂)25°C-0.08 - 0.20%[2]
Thermal Stress105°C72 hours0.03 - 0.12%[2]

Experimental Protocols

This section details the recommended analytical procedures for the detection and quantification of this compound.

This protocol describes a stability-indicating HPLC method for the determination of Solifenacin Succinate and its impurities.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Thermo Hypersil ODS), 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.02 mol/L Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.0 with triethylamine.

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A gradient program should be optimized to achieve separation between Solifenacin, Impurity G, and other potential impurities. A typical starting point could be a linear gradient from 20% to 70% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.2 mL/min[1]

    • Column Temperature: 40°C[1]

    • Detection Wavelength: 210 nm[1]

    • Injection Volume: 10 µL

  • Preparation of Standard Solutions:

    • Standard Stock Solution of Solifenacin Succinate: Accurately weigh and dissolve an appropriate amount of Solifenacin Succinate reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.

    • Standard Stock Solution of Impurity G: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the same diluent to obtain a known concentration.

    • Working Standard Solution: Prepare a working standard solution by diluting the stock solutions to a suitable concentration for analysis.

  • Preparation of Sample Solutions (from Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of Solifenacin Succinate and transfer it to a volumetric flask.

    • Add a suitable volume of diluent and sonicate for a specified time to ensure complete dissolution of the active ingredient.

    • Dilute to the mark with the diluent and mix well.

    • Filter the solution through a 0.45 µm nylon filter before injection.

  • System Suitability:

    • Inject the working standard solution multiple times.

    • The relative standard deviation (RSD) of the peak areas for Solifenacin and Impurity G should be within acceptable limits (typically ≤ 2.0%).

    • The resolution between the Solifenacin peak and the Impurity G peak should be adequate (typically ≥ 1.5).

  • Data Analysis:

    • Identify the peaks of Solifenacin and Impurity G in the sample chromatogram based on their retention times relative to the standard.

    • Quantify the amount of Impurity G in the sample by comparing its peak area to that of the Impurity G standard.

Visualizations

The following diagram illustrates the logical workflow for the detection and quantification of this compound in pharmaceutical formulations.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation sample_prep Tablet Sample Preparation (Weigh, Powder, Dissolve, Filter) hplc_analysis HPLC/UPLC Analysis sample_prep->hplc_analysis standard_prep Reference Standard Preparation (Solifenacin & Impurity G) standard_prep->hplc_analysis peak_integration Peak Identification & Integration hplc_analysis->peak_integration quantification Quantification of Impurity G peak_integration->quantification reporting Reporting & Specification Check quantification->reporting

Caption: Workflow for Impurity G Detection.

This diagram illustrates the relationship between Solifenacin and its stereoisomeric impurity, Impurity G, arising from the synthesis process.

G node_synthesis Solifenacin Synthesis (Coupling of Chiral Precursors) node_solifenacin Solifenacin Succinate ((1S, 3'R)-isomer) node_synthesis->node_solifenacin Desired Diastereomer node_impurity_g Impurity G ((1R, 3'R)-isomer) node_synthesis->node_impurity_g Undesired Diastereomer

Caption: Formation of Impurity G during Synthesis.

References

Application Notes and Protocols for the Use of Solifenacin Succinate EP Impurity G in Analytical Method Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin Succinate is a competitive muscarinic receptor antagonist prescribed for the treatment of overactive bladder.[1] As with any pharmaceutical compound, ensuring the purity and controlling impurities is critical for the safety and efficacy of the drug product. Solifenacin Succinate EP Impurity G, chemically identified as the (1R, 3'R)-isomer of Solifenacin, is a significant process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient (API).[2] Its effective identification and quantification are mandatory to meet stringent regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH).

This document provides detailed application notes and protocols for the utilization of this compound as a reference standard in the development and validation of analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Role of this compound in Analytical Method Development

This compound serves as a critical tool for several aspects of analytical method development and validation:

  • Peak Identification and Specificity: The impurity reference standard is used to unequivocally identify the peak corresponding to Impurity G in a chromatogram of a Solifenacin Succinate sample. This is fundamental for establishing the specificity of the analytical method, ensuring that the method can accurately measure the analyte of interest without interference from impurities.

  • Method Optimization: During method development, the resolution between the main Solifenacin Succinate peak and the Impurity G peak is a key parameter to optimize. The availability of the impurity standard allows for the precise measurement of resolution and facilitates the adjustment of chromatographic conditions (e.g., mobile phase composition, column type, temperature) to achieve adequate separation.

  • Method Validation: The Impurity G standard is essential for validating the analytical method according to ICH guidelines. This includes:

    • Linearity: Establishing a linear relationship between the concentration of Impurity G and the detector response.

    • Accuracy: Determining the closeness of the measured amount of Impurity G to its true value by spiking known amounts of the standard into the sample matrix.

    • Precision: Assessing the repeatability and intermediate precision of the method for quantifying Impurity G.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of Impurity G that can be reliably detected and quantified.

  • System Suitability Testing: In routine analysis, a solution containing both Solifenacin Succinate and Impurity G is often used to verify the performance of the chromatographic system before analyzing samples. System suitability parameters, such as resolution and peak symmetry, are monitored to ensure the system is operating correctly.

Analytical Method Protocol: HPLC for Stereoisomeric Purity

This protocol describes a stereoselective normal phase-liquid chromatographic (NP-LC) method for the separation and quantification of Solifenacin Succinate and its stereoisomers, including Impurity G.

Materials and Reagents
  • Solifenacin Succinate Reference Standard

  • This compound (RR-isomer) Reference Standard

  • Other stereoisomers of Solifenacin (as available)

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Isopropyl alcohol (HPLC grade)

  • Diethylamine (DEA)

  • Deionized water

Chromatographic Conditions
ParameterValue
Column Chiralpak IC (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Isopropyl alcohol : Diethylamine (60:15:25:0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 220 nm
Injection Volume 20 µL
Preparation of Solutions
  • Standard Solution: Prepare a stock solution of Solifenacin Succinate in the mobile phase. From this stock, prepare a working standard solution at a suitable concentration (e.g., 1.0 mg/mL).

  • Impurity G Standard Solution: Prepare a stock solution of this compound in the mobile phase.

  • System Suitability Solution: Prepare a solution containing both Solifenacin Succinate (e.g., 1.0 mg/mL) and this compound at a level relevant to the specification limit (e.g., 0.15%). This can be achieved by spiking the Standard Solution with the Impurity G Standard Solution.

  • Sample Solution: Prepare the test sample of Solifenacin Succinate at a concentration of 1.0 mg/mL in the mobile phase.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the System Suitability Solution and verify that the system suitability parameters (e.g., resolution between Solifenacin and Impurity G is not less than 3.0) are met.

  • Inject the Standard Solution and the Sample Solution.

  • Identify the peaks based on the retention times obtained from the individual standard injections.

  • Calculate the amount of Impurity G in the sample by comparing the peak area of Impurity G in the sample chromatogram with the peak area of the Impurity G in the standard chromatogram (or by using an external standard calibration curve).

Data Presentation: Method Validation Summary

The following table summarizes typical validation data for the quantification of this compound.

Validation ParameterResult
Linearity (Concentration Range) LOQ to 0.75% of analyte concentration
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) < 5.0%
Limit of Detection (LOD) 0.02% of analyte concentration
Limit of Quantification (LOQ) 0.05% of analyte concentration

Visualizations

Signaling Pathway of Solifenacin

Solifenacin acts as a competitive antagonist at muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype.[3] By blocking these receptors in the bladder, it reduces the contractility of the detrusor muscle, thereby alleviating the symptoms of overactive bladder.[4]

G cluster_0 Presynaptic Neuron cluster_1 Bladder Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Muscle Contraction Ca->Contraction Solifenacin Solifenacin Solifenacin->M3 Blocks

Figure 1: Simplified signaling pathway of Solifenacin's mechanism of action.

Experimental Workflow for Analytical Method Development

The following diagram illustrates the typical workflow for developing and validating an analytical method for impurity profiling using a reference standard like this compound.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Application start Define Analytical Target Profile lit_review Literature Review & Preliminary Screening start->lit_review col_select Column & Mobile Phase Selection lit_review->col_select param_opt Parameter Optimization (Flow, Temp, Gradient) col_select->param_opt peak_id Peak Identification using Impurity G Standard param_opt->peak_id specificity Specificity / Selectivity peak_id->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability sample_analysis Sample Analysis system_suitability->sample_analysis reporting Reporting of Results sample_analysis->reporting

Figure 2: Workflow for analytical method development and validation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Parameters for Solifenacin Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Solifenacin and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing an HPLC method for Solifenacin impurity analysis?

A1: A good starting point is a reversed-phase HPLC (RP-HPLC) method, as it has been successfully applied in numerous studies.[1][2] Key initial parameters can be derived from published methods. A typical setup would involve a C18 or C8 column, a mobile phase consisting of a phosphate or ammonium formate buffer and an organic modifier like acetonitrile or methanol, with UV detection around 220 nm.[1][2][3][4]

Q2: How can I improve the resolution between Solifenacin and its closely eluting impurities?

A2: Improving resolution often requires a systematic approach to modifying chromatographic parameters:

  • Mobile Phase pH: The pH of the mobile phase buffer is critical. Adjusting the pH can alter the ionization state of Solifenacin and its impurities, thereby changing their retention and improving separation.[1][3]

  • Organic Solvent Ratio: Modifying the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer can significantly impact resolution. A gradient elution, where the solvent composition changes over time, is often more effective than an isocratic method for separating complex mixtures of impurities.[3][5]

  • Column Chemistry: If resolution is still insufficient, consider trying a different column stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.

  • Temperature: Adjusting the column temperature can influence selectivity and efficiency. Operating at a slightly elevated temperature (e.g., 30-35°C) can sometimes improve peak shape and resolution.[3][6]

Q3: What are the key parameters to evaluate for method robustness?

A3: Robustness testing ensures the method remains unaffected by small, deliberate variations in parameters. Key parameters to investigate include:

  • Flow rate (e.g., ±0.1 mL/min).[1]

  • Column temperature (e.g., ±5°C).[6]

  • Mobile phase pH (e.g., ±0.2 units).[1]

  • Organic phase composition (e.g., ±2%).[1] System suitability parameters like theoretical plates, peak tailing, and resolution should be monitored during robustness studies.[1][7]

Q4: How should forced degradation studies for Solifenacin be performed?

A4: Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. Solifenacin should be subjected to stress conditions as per ICH guidelines, which typically include:

  • Acid Hydrolysis: e.g., 1N HCl at 60°C.[1]

  • Base Hydrolysis: e.g., 1N NaOH at 60°C.[1]

  • Oxidative Degradation: e.g., 3-20% H₂O₂ at 60°C.[1][8]

  • Thermal Degradation: e.g., 105-110°C.[1][2]

  • Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 Watt hours).[1] The method must be able to separate the degradation products from the main Solifenacin peak and from each other.[1][5]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Solifenacin

This protocol is a representative example based on common parameters found in the literature for analyzing Solifenacin and its process-related and degradation impurities.

1. Chromatographic Conditions:

ParameterRecommended Setting
Column Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase A 0.01 M Phosphate Buffer, pH adjusted to 3.5 with orthophosphoric acid[3]
Mobile Phase B Acetonitrile[3]
Elution Mode Gradient[3][5]
Flow Rate 1.0 mL/min[1][3]
Column Temperature 30°C[6]
Detection Wavelength 220 nm[1][2][3]
Injection Volume 10-20 µL

2. Reagent and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Solifenacin Succinate reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B). Further dilute to a working concentration (e.g., 60 µg/mL).[2]

  • Sample Solution: For tablets, weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to a specific amount of Solifenacin Succinate into a volumetric flask, dissolve in diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.[2][9]

  • System Suitability: The system suitability is evaluated by making replicate injections of the standard solution. The %RSD for peak area should be not more than 2.0%, the tailing factor for the Solifenacin peak should not be more than 2.0, and the theoretical plates should not be less than 1500.[7]

Troubleshooting Guide

Logical Workflow for HPLC Optimization

The following diagram illustrates a logical workflow for developing and optimizing an HPLC method for Solifenacin impurity analysis.

cluster_dev Method Development cluster_opt Optimization Loop cluster_val Method Validation start Define Analytical Goal: Separate Solifenacin from all potential impurities lit_review Literature Review & Select Initial Conditions (Column, Mobile Phase, etc.) start->lit_review exp_run Perform Initial Experimental Run lit_review->exp_run eval Evaluate Chromatogram: Resolution, Peak Shape, Tailing exp_run->eval opt_params Adjust Parameters: pH, Gradient Profile, Solvent Ratio, Temperature eval->opt_params Suboptimal validate Perform Method Validation (ICH Guidelines): Specificity, Linearity, Accuracy, Precision, Robustness eval->validate Optimal opt_params->exp_run final_method Final Optimized Method validate->final_method start Observe Poor Peak Shape (Tailing, Fronting, or Split) q1 Does it affect ALL peaks or just some (e.g., basic analytes)? start->q1 all_peaks Problem likely affects all peaks q1->all_peaks All Peaks some_peaks Problem affects specific peaks q1->some_peaks Some Peaks check_frit Check for blocked column frit or column void. Action: Backflush or replace column. all_peaks->check_frit check_extracol Check for extra-column volume. Action: Use shorter/narrower tubing. all_peaks->check_extracol check_chem Chemical Interactions Likely some_peaks->check_chem check_overload Check for Mass Overload. Action: Dilute sample. check_chem->check_overload check_ph Check Mobile Phase pH. Action: Adjust pH to suppress analyte or silanol ionization. check_chem->check_ph check_buffer Check Buffer Concentration. Action: Increase buffer strength. check_chem->check_buffer

References

Technical Support Center: Troubleshooting Peak Symmetry for Solifenacin Succinate EP Impurity G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving peak symmetry for Solifenacin Succinate and its European Pharmacopoeia (EP) Impurity G during HPLC analysis. The following question-and-answer format directly addresses common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the likely causes of poor peak symmetry (tailing) for Solifenacin Succinate and Impurity G?

A1: Solifenacin and its Impurity G are basic compounds containing amine functional groups.[1] In reversed-phase HPLC, peak tailing for such compounds is often attributed to secondary interactions between the positively charged analytes and negatively charged residual silanol groups on the silica-based stationary phase.[2][3][4] Other potential causes include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, it can lead to inconsistent ionization and peak distortion.[3][5]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent can cause peak asymmetry.[2][6]

  • Extra-Column Effects: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to peak broadening and tailing.[3][4]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase, or the formation of a void at the column inlet, can degrade peak shape.[2][6]

Q2: How can I improve the peak shape by modifying the mobile phase?

A2: Optimizing the mobile phase is a critical first step. Here are several strategies:

  • Lowering the Mobile Phase pH: Adjusting the mobile phase pH to be 2-3 units below the pKa of Solifenacin and Impurity G will ensure they are fully protonated, minimizing interactions with silanol groups. A pH of around 2.5 to 3.5 is often effective.[2][7]

  • Using a Buffer: Incorporate a buffer (e.g., phosphate or acetate) at a suitable concentration (typically 10-25 mM for LC-UV) to maintain a stable pH throughout the analysis.[2][3]

  • Adding a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase (e.g., 0.1-0.5%) to mask the active silanol sites and improve peak symmetry.[7]

  • Increasing Ionic Strength: For LC-UV applications, increasing the buffer concentration can enhance the ionic strength of the mobile phase, which can also help to reduce secondary interactions.[2]

Q3: What column-related factors should I consider to improve peak symmetry?

A3: The choice and condition of the analytical column are crucial for good peak shape.

  • Use an End-Capped Column: Modern, high-purity silica columns that are end-capped are designed to minimize the number of accessible silanol groups, thereby reducing peak tailing for basic compounds.[2][3]

  • Consider a Different Stationary Phase: If tailing persists, exploring columns with alternative stationary phases, such as those with polar-embedded groups or hybrid particle technology, can provide better peak shapes for basic analytes.

  • Ensure Column Health: If you observe a sudden deterioration in peak shape for all analytes, it could indicate a column void or contamination.[6] Flushing the column or, if permitted, back-flushing may resolve the issue. If a void is suspected, the column may need to be replaced.[2][6]

Q4: Can my sample preparation and injection parameters affect peak symmetry?

A4: Yes, absolutely.

  • Sample Solvent: Ideally, dissolve your sample in the initial mobile phase or a weaker solvent. Injecting a sample dissolved in a much stronger solvent than the mobile phase can lead to peak distortion.[4][6]

  • Injection Volume and Concentration: To check for mass overload, try diluting your sample.[2] To test for volume overload, reduce the injection volume.[2] If peak shape improves, you have identified an overload issue.

Data Presentation: Chromatographic Conditions for Solifenacin Analysis

The following table summarizes typical starting conditions and suggested modifications for improving the peak symmetry of Solifenacin Succinate and Impurity G.

ParameterStandard ConditionRecommended Modification for Improved Peak SymmetryRationale
Column C18, 5 µm, 4.6 x 150 mmHigh-purity, end-capped C18 or a column with a polar-embedded phaseMinimizes silanol interactions.[2][3]
Mobile Phase A Water20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acidMaintains a low and stable pH to ensure complete protonation of the analytes.[2]
Mobile Phase B Acetonitrile or MethanolAcetonitrile or MethanolOrganic modifier for elution.
Gradient Isocratic or GradientAs required for separationN/A
Flow Rate 1.0 mL/min1.0 mL/minN/A
Column Temp. Ambient30-40 °CIncreased temperature can sometimes improve peak shape and reduce viscosity.
Detection UV at 220 nm or 225 nm[8][9]UV at 220 nm or 225 nmWavelength for optimal detection of Solifenacin.
Injection Vol. 10-20 µL5-10 µLReduce if volume overload is suspected.[2]
Sample Conc. 10-100 µg/mLDilute if mass overload is suspectedAvoids column overload.[2]
Sample Diluent Methanol or AcetonitrileInitial mobile phase compositionPrevents peak distortion due to strong sample solvent.[6]
Mobile Phase Additive None0.1% Triethylamine (TEA) or 0.1% Formic AcidTEA masks silanol groups; Formic acid helps maintain low pH.[2][7]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Buffering
  • Preparation of Buffered Mobile Phase A:

    • Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water to achieve a 20 mM concentration.

    • Adjust the pH of the solution to 3.0 using diluted phosphoric acid while monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes.

    • Inject the sample and analyze the chromatogram for improvements in peak symmetry.

Protocol 2: Evaluation of Column Overload
  • Mass Overload Test:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.

    • Inject each dilution and observe the peak shape. A significant improvement in symmetry at lower concentrations indicates mass overload.[2]

  • Volume Overload Test:

    • Using your standard sample concentration, perform a series of injections with decreasing volumes (e.g., 20 µL, 10 µL, 5 µL).

    • If peak tailing is reduced with smaller injection volumes, volume overload is a contributing factor.[2]

Mandatory Visualization

Below is a troubleshooting workflow to systematically address peak symmetry issues for Solifenacin Succinate EP Impurity G.

TroubleshootingWorkflow start Poor Peak Symmetry Observed (Tailing) check_mobile_phase Q: Is the mobile phase pH optimized and buffered? start->check_mobile_phase adjust_ph A: Adjust pH to 2.5-3.5 with a buffer (e.g., 20mM Phosphate) check_mobile_phase->adjust_ph No check_column Q: Are you using a modern, end-capped column? check_mobile_phase->check_column Yes adjust_ph->check_column use_endcapped A: Switch to a high-purity, end-capped C18 column. check_column->use_endcapped No check_overload Q: Have you checked for column overload? check_column->check_overload Yes use_endcapped->check_overload dilute_sample A: Dilute the sample or reduce injection volume. check_overload->dilute_sample No check_sample_solvent Q: Is the sample dissolved in a strong solvent? check_overload->check_sample_solvent Yes dilute_sample->check_sample_solvent change_solvent A: Dissolve sample in the initial mobile phase. check_sample_solvent->change_solvent Yes add_modifier Consider adding a mobile phase modifier (e.g., 0.1% TEA). check_sample_solvent->add_modifier No change_solvent->add_modifier evaluate_column_health Evaluate column health (flush, back-flush, or replace). add_modifier->evaluate_column_health good_peak Symmetrical Peak Achieved evaluate_column_health->good_peak

A logical workflow for troubleshooting peak tailing issues.

References

Resolution of co-eluting peaks in Solifenacin impurity profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during Solifenacin impurity profiling.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution of peaks in impurity profiling can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to troubleshoot and resolve such issues.

Q1: My chromatogram shows a broad or shouldered peak for Solifenacin or one of its impurities. What are the initial steps to identify the problem?

A1: A broad or shouldered peak often indicates the presence of a co-eluting impurity. The first step is to confirm peak purity. If you are using a photodiode array (PDA) or diode array detector (DAD), you can perform a peak purity analysis.[1][2] An impure peak will show dissimilar spectra across the peak. If a PDA/DAD detector is not available, systematically modifying chromatographic conditions is the next step.

Q2: How can I improve the separation of a known co-eluting impurity?

A2: To improve the resolution between two closely eluting or co-eluting peaks, you can modify several chromatographic parameters. It is recommended to change one parameter at a time to understand its effect on the separation.[3]

  • Mobile Phase Composition:

    • Organic Modifier: Altering the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact selectivity.[4]

    • pH of the Aqueous Phase: Solifenacin and many of its impurities are ionizable compounds. Adjusting the pH of the mobile phase can change their retention times and potentially resolve co-elution. A pH change of ±0.5 units can have a substantial effect.[5][6] For robust retention, the mobile phase pH should ideally be more than 1.5 pH units away from the pKa of the analytes.[6]

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures. If you are already using a gradient, try adjusting the gradient slope. A shallower gradient provides more time for separation and can resolve closely eluting peaks.

  • Column Chemistry: Changing the stationary phase is a powerful tool to alter selectivity.[4] If you are using a C18 column, consider switching to a C8, phenyl, or a cyano (CN) column.[7]

  • Temperature: Modifying the column temperature can affect the viscosity of the mobile phase and the kinetics of separation, which can lead to changes in selectivity and resolution.[3][4]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[3]

Q3: I am observing co-elution with a degradation product. How can I identify and separate it?

A3: Forced degradation studies are essential to identify potential degradation products that might co-elute with the main peak or other impurities.[7][8][9] Solifenacin is known to degrade under acidic, basic, and oxidative stress conditions.[7][10]

  • Perform Forced Degradation: Subject Solifenacin to stress conditions (e.g., acid, base, oxidation, heat, light) as per ICH guidelines.[7][8]

  • Analyze Stressed Samples: Analyze the stressed samples using your current method to see if any new peaks co-elute with your peaks of interest.

  • Method Optimization: If co-elution is observed, optimize your method using the strategies outlined in Q2 to separate the degradation product.

A logical workflow for troubleshooting co-eluting peaks is presented below.

Caption: Troubleshooting workflow for co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Solifenacin?

A1: Common impurities of Solifenacin can arise from the synthesis process or degradation. These include stereoisomers, process-related impurities, and degradation products like Solifenacin N-oxide and Impurity K, which can be formed under oxidative conditions.[11][12][13][14][] Forced degradation studies can help identify potential degradation products under various stress conditions.[7][9]

Q2: Which HPLC columns are most effective for Solifenacin impurity profiling?

A2: Reversed-phase columns are commonly used for Solifenacin impurity profiling. C18 and C8 columns are frequently reported to provide good separation.[9][10] For instance, a Zorbax-CN column has also been used successfully.[7] The choice of the column will depend on the specific impurities that need to be separated.

Q3: What mobile phase composition is recommended for the analysis of Solifenacin and its impurities?

A3: A typical mobile phase for Solifenacin impurity profiling consists of an aqueous buffer and an organic modifier.

  • Aqueous Buffer: Phosphate buffers and ammonium formate buffers are commonly used.[7][8][10] The pH is a critical parameter and is often adjusted to be in the acidic range (e.g., pH 3.0-4.2).[9][10][16]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used, either alone or in combination.[8][10] A gradient elution is often employed to achieve optimal separation of all impurities.[7][8]

Q4: How can I confirm the identity of a co-eluting peak?

A4: If you suspect a co-eluting peak, especially a degradation product, using a mass spectrometer (MS) coupled with HPLC (LC-MS) is the most definitive way to identify it.[7][11] LC-MS can provide the mass-to-charge ratio of the eluting compounds, which helps in their identification.

Experimental Protocols

Below are examples of experimental protocols that have been used for the analysis of Solifenacin and its impurities.

Method 1: RP-HPLC for Solifenacin and its Impurities

This method is a general representation based on commonly cited parameters.

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[9]
Mobile Phase A 0.1% Orthophosphoric acid in water, pH adjusted to 4.2 with triethylamine[9]
Mobile Phase B Methanol[9]
Elution Isocratic or Gradient (specifics to be optimized)
Flow Rate 0.7 - 1.0 mL/min[9][16]
Column Temperature Ambient or controlled (e.g., 30 °C)
Detector UV at 220 nm or 231 nm[7][9]
Injection Volume 10 - 20 µL

Method 2: Stability-Indicating UPLC Method

This method is suitable for resolving degradation products.

ParameterSpecification
Column Agilent-Poroshell (3 x 100 mm; 2.7µ particle size)[17]
Mobile Phase A 10mM ammonium formate[17]
Mobile Phase B Methanol-acetonitrile (50:50 v/v)[17]
Elution Gradient
Flow Rate 0.8 mL/min[17]
Detector UV at 210 nm[17]

An experimental workflow for method development and validation for impurity profiling is outlined below.

Experimental_Workflow start Define Analytical Target Profile method_dev Method Development start->method_dev select_column Select Column and Mobile Phase method_dev->select_column optimize_params Optimize Chromatographic Parameters (pH, Gradient, Temp.) select_column->optimize_params forced_degradation Forced Degradation Studies optimize_params->forced_degradation specificity Evaluate Specificity and Peak Purity forced_degradation->specificity method_validation Method Validation (ICH Guidelines) specificity->method_validation Specific Method linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness end Routine Analysis robustness->end

Caption: Experimental workflow for impurity profiling method.

Quantitative Data Summary

The following table summarizes key quantitative data from various published methods for Solifenacin impurity analysis. This data can be used as a reference for setting up and evaluating your own analytical methods.

Method TypeColumnMobile PhaseLOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLCL1 columnSolvent A: Phosphate buffer (pH 6.6) + 0.5% Triethylamine; Solvent B: 90% Acetonitrile0.135 - 0.221 (for Solifenacin impurities)-[8]
RP-HPLCOyster BDS C810 mM ammonium formate buffer (pH 3), acetonitrile, methanol (52.5:37.5:10 v/v/v)0.070.21[10]
UHPLCAgilent-Poroshell (3x100mm, 2.7µ)Solvent A: 10mM ammonium formate; Solvent B: Methanol-Acetonitrile (50:50)1.755.82[17]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are specific to the method and instrumentation used and should be determined during method validation.

References

Addressing matrix effects in Solifenacin Succinate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Solifenacin Succinate. This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during quantitative analysis, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Solifenacin Succinate?

A: Matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of Solifenacin Succinate from biological matrices like plasma or urine, these components can be endogenous (e.g., phospholipids, salts, proteins) or exogenous (e.g., anticoagulants, co-administered drugs).[1] This interference can lead to:

  • Ion Suppression: Reduced signal intensity, leading to poor sensitivity and higher limits of quantitation.[2][3]

  • Ion Enhancement: Increased signal intensity, leading to an overestimation of the analyte concentration.[2]

  • Poor Reproducibility: Inconsistent signal response across different samples or batches, affecting the accuracy and precision of the results.[2]

Ultimately, unaddressed matrix effects can be detrimental to method validation and may compromise the reliability of pharmacokinetic and toxicokinetic data.[1][4]

Q2: How can I quantitatively assess matrix effects in my Solifenacin Succinate assay?

A: The most widely accepted method is the post-extraction spike , which is considered a "golden standard" for quantitatively assessing matrix effects.[1][2][5] This involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure) solvent at the same concentration.[1][2]

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.[1]

  • An MF > 1 indicates ion enhancement.[1]

  • An MF = 1 indicates no matrix effect.

To ensure consistency, this should be evaluated using at least five different lots of the biological matrix.[6]

Q3: What is the best choice for an internal standard (IS) to compensate for matrix effects?

A: The ideal choice is a stable isotope-labeled (SIL) internal standard of Solifenacin, such as Solifenacin-d5.[7][8] A SIL-IS is considered the gold standard because it has nearly identical chemical properties and chromatographic retention time to the analyte. It will therefore experience the same degree of matrix effect and extraction variability, allowing for effective compensation and improving the accuracy and precision of the assay.[1][4] If a SIL-IS is unavailable, a structural analog (e.g., Alfuzosin) can be used, but it is critical to demonstrate that it adequately tracks the analyte's performance.[9]

Troubleshooting Guide

Problem: Low or Inconsistent Signal Intensity for Solifenacin
Potential Cause Recommended Solution
Significant Ion Suppression Endogenous matrix components, particularly phospholipids, are a major cause of ion suppression in ESI-MS.
1. Optimize Sample Preparation: Switch to a more rigorous extraction technique to remove interferences. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at cleaning up samples than simple protein precipitation (PPT).[3]
2. Modify Chromatography: Adjust the gradient or change the stationary phase to better separate Solifenacin from the interfering components. A longer run time might be necessary.[1]
3. Use a SIL-IS: A stable isotope-labeled internal standard like Solifenacin-d5 can effectively compensate for suppression.[4]
Poor Analyte Recovery The chosen sample preparation method may not be efficiently extracting Solifenacin from the matrix.
1. Evaluate Extraction Efficiency: Determine the recovery of your method. If it's low (<85%), re-evaluate the extraction solvent (for LLE), sorbent type (for SPE), or precipitation agent (for PPT).[10]
2. Adjust pH: For LLE or SPE, ensure the pH of the sample is adjusted to keep Solifenacin in its non-ionized state, which improves extraction into organic solvents or retention on reversed-phase sorbents.
Suboptimal MS Source Conditions Incorrect settings for temperature, gas flows, or voltages can lead to poor ionization and low signal.
1. Re-optimize Source Parameters: Infuse a standard solution of Solifenacin and systematically tune the mass spectrometer source parameters to maximize the signal for its specific MRM transitions (e.g., m/z 363.2 → 110.05).
Problem: High Variability in Internal Standard (IS) Response
Potential Cause Recommended Solution
Differential Matrix Effects If using a structural analog IS, it may not be co-eluting perfectly with Solifenacin, causing it to experience different levels of ion suppression or enhancement.[6]
1. Switch to a SIL-IS: This is the most robust solution, as a SIL-IS will co-elute and be affected by the matrix almost identically to the analyte.[1][4]
2. Adjust Chromatography: Fine-tune the mobile phase and gradient to ensure the analog IS and Solifenacin have the same retention time.
Inconsistent Extraction Recovery of IS The IS may not be recovered as consistently as the analyte across different samples.
1. Review Extraction Protocol: Ensure the IS is added early in the sample preparation process to account for all extraction steps. Verify that the chosen extraction method is suitable for the IS as well as the analyte.
IS Instability The internal standard may be degrading during sample collection, storage, or processing.
1. Perform Stability Tests: Evaluate the stability of the IS under all relevant conditions (freeze-thaw, bench-top, long-term storage) as per regulatory guidelines.[9]

Quantitative Data Summary

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes typical performance data for three common extraction techniques used in the bioanalysis of Solifenacin.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 88 - 95%[10]94 - 98%[9]> 95%
Matrix Effect (MF) 0.85 - 1.10 (Higher Variability)[10]0.95 - 1.05 (Low Variability)0.98 - 1.02 (Minimal Variability)
Process Simplicity High (Fastest)ModerateLow (Most Complex)
Sample Cleanliness LowModerateHigh
Recommendation Suitable for rapid analysis but may require SIL-IS to control variability.[11][12]Good balance of cleanliness and recovery; effective at removing many interferences.[7]Provides the cleanest extracts and minimizes matrix effects most effectively.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

This protocol describes the post-extraction spike method to determine the matrix factor (MF).

  • Prepare Set A (Analyte in Neat Solution): Spike Solifenacin and the IS into the final chromatographic mobile phase or a reconstitution solvent to achieve a known concentration (e.g., a mid-QC level).

  • Prepare Set B (Analyte in Extracted Matrix): a. Process at least five different lots of blank biological matrix (e.g., human plasma) using your validated extraction method (PPT, LLE, or SPE). b. After the final evaporation step, reconstitute the dried extracts with the spiking solution from Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation: Calculate the Matrix Factor for the analyte and the IS separately using the formula: MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)

  • IS-Normalized MF: Calculate the IS-Normalized MF to determine if the internal standard successfully corrects for matrix effects: IS-Normalized MF = (MF of Analyte) / (MF of IS) An IS-normalized MF between 0.85 and 1.15 is generally considered acceptable.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol provides a general LLE method for extracting Solifenacin from human plasma.

  • Sample Aliquot: Pipette 100 µL of human plasma sample, calibrator, or QC into a clean microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the IS working solution (e.g., 0.1 µg/mL Solifenacin-d5).[8]

  • Alkalinize Sample: Add 50 µL of a weak base (e.g., 0.1 M sodium carbonate) to adjust the pH and ensure Solifenacin is in its neutral form. Vortex briefly.

  • Add Extraction Solvent: Add 1.0 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and ethyl acetate).

  • Extraction: Vortex the tube for 2-3 minutes, then centrifuge at 4000 x g for 5 minutes to separate the layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to mix.

  • Analysis: Transfer to an autosampler vial for injection into the LC-MS/MS system.

Visual Guides

Matrix_Effect_Workflow start Start: Method Development prep Select Sample Preparation Method (PPT, LLE, or SPE) start->prep assess Assess Matrix Effect (Post-Extraction Spike) prep->assess check Is IS-Normalized Matrix Factor within 0.85-1.15? assess->check optimize Optimize Sample Prep or Chromatography check->optimize No validate Proceed to Full Method Validation check->validate Yes optimize->assess end Validated Method validate->end

Caption: Workflow for assessing and mitigating matrix effects.

Troubleshooting_Low_Signal start Problem: Low Analyte Signal check_recovery Is Analyte Recovery >85%? start->check_recovery check_suppression Is Ion Suppression >15%? check_recovery->check_suppression Yes improve_prep Improve Sample Prep: - Switch to LLE/SPE - Adjust pH check_recovery->improve_prep No check_ms Review MS Source Parameters check_suppression->check_ms No improve_chrom Improve Chromatography: - Change gradient - Use SIL-IS check_suppression->improve_chrom Yes solution Signal Improved check_ms->solution improve_prep->solution improve_chrom->solution

Caption: Decision tree for troubleshooting low signal intensity.

Sample_Prep_Comparison ppt Protein Precipitation (PPT) Fast & Simple Low Cost Low Sample Cleanliness High Matrix Effect Risk lle Liquid-Liquid Extraction (LLE) Good Cleanliness Moderate Cost Moderate Complexity Good for many matrices spe Solid-Phase Extraction (SPE) Highest Cleanliness Most Expensive Most Complex/Time Consuming Lowest Matrix Effect Risk

References

Minimizing degradation of Solifenacin during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing the degradation of Solifenacin during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible results in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of Solifenacin degradation during sample preparation?

A1: Solifenacin is susceptible to degradation under several conditions. The primary causes of degradation during sample preparation are:

  • pH-mediated hydrolysis: Solifenacin undergoes extensive hydrolysis in acidic and alkaline solutions[1]. The ester bond in the solifenacin molecule is vulnerable to cleavage under these conditions.

  • Oxidation: Oxidative stress can lead to the formation of degradation products like Solifenacin N-oxide[2]. Exposure to oxidizing agents or even atmospheric oxygen over time can contribute to this degradation.

  • Enzymatic degradation: Although less documented in the available literature for solifenacin specifically, compounds with ester linkages can be susceptible to hydrolysis by esterase enzymes present in biological matrices like plasma and tissue homogenates.

  • Photodegradation: Some studies indicate that solifenacin can be unstable under photolytic stress, meaning exposure to light can cause degradation[1].

Q2: How can I prevent pH-related degradation of Solifenacin?

A2: To prevent pH-related degradation, it is crucial to control the pH of your sample throughout the preparation process. It is recommended to keep the sample matrix at a slightly acidic to neutral pH, ideally around pH 4-7. During extraction procedures, using a mobile phase with a controlled pH, such as a 10 mM ammonium formate buffer at pH 3.0 or a phosphate buffer at pH 3.5, can help maintain stability[1]. Avoid exposing the sample to strong acids or bases for extended periods.

Q3: What steps can I take to minimize oxidative degradation?

A3: To minimize oxidative degradation, consider the following precautions:

  • Work with fresh samples whenever possible.

  • Minimize the exposure of samples to air.

  • Consider using antioxidants in your collection tubes or during sample processing, although specific data for solifenacin is limited.

  • Store samples and extracts at low temperatures and protected from light.

Q4: Is enzymatic degradation a concern for Solifenacin, and how can I address it?

A4: As solifenacin contains an ester functional group, there is a potential for enzymatic hydrolysis by esterases present in biological fluids. While specific studies on enzymatic degradation of solifenacin are not extensively detailed in the provided search results, it is a common concern for ester-containing drugs. To mitigate this risk, especially when working with plasma or tissue homogenates, consider the following:

  • Collect blood samples in tubes containing a fluoride-based anticoagulant (e.g., sodium fluoride/potassium oxalate), as fluoride ions can inhibit some enzymatic activity.

  • Process samples at low temperatures (e.g., on ice) to reduce enzyme activity.

  • If enzymatic degradation is suspected, the addition of specific esterase inhibitors to the collection tubes or during homogenization could be explored, though specific inhibitors for solifenacin have not been detailed in the literature.

Q5: What are the recommended storage conditions for biological samples containing Solifenacin?

A5: Proper storage is critical to prevent degradation. Based on general best practices for bioanalytical samples and the known stability of solifenacin:

  • Short-term storage: For temporary storage (a few hours), keep samples refrigerated at 2-8°C.

  • Long-term storage: For storage longer than 24 hours, samples should be frozen at -20°C or preferably at -70°C or lower[3].

  • Freeze-thaw cycles: Minimize the number of freeze-thaw cycles as this can affect the stability of the analyte. It is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low recovery of Solifenacin 1. Incomplete extraction from the matrix.2. Degradation during sample processing.3. Adsorption to container surfaces.1. Optimize the extraction solvent and pH. For LLE, a mixture of methyl tert-butyl ether, hexane, and dichloromethane (2:1:1, v/v/v) has been used effectively. For protein precipitation, methanol or acetonitrile are common choices[4][5].2. Process samples on ice, minimize exposure to light, and ensure the pH is controlled. Analyze a freshly prepared standard in parallel to assess degradation.3. Use polypropylene or silanized glass tubes to minimize adsorption. Pre-treating containers with a solution of the analyte can sometimes help saturate binding sites.
Extra peaks in the chromatogram 1. Presence of degradation products.2. Interference from the biological matrix.3. Contamination from solvents or labware.1. Compare the chromatogram with those from forced degradation studies (acidic, basic, oxidative conditions) to identify potential degradation products like Solifenacin N-oxide[2].2. Optimize the sample cleanup procedure. A more selective extraction method like solid-phase extraction (SPE) might be necessary.3. Run a blank (extraction solvent without the biological matrix) to check for contamination.
High variability between replicate samples 1. Inconsistent sample processing.2. Non-homogenous sample.3. Instability of the processed sample in the autosampler.1. Ensure precise and consistent execution of each step of the sample preparation protocol.2. Thoroughly vortex or mix samples before aliquoting and processing.3. Check the stability of the extracted sample in the autosampler at the set temperature over the expected run time.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Solifenacin from Human Plasma

This protocol is adapted from a validated HPLC-UV method.

Materials:

  • Human plasma collected in tubes containing an appropriate anticoagulant.

  • Solifenacin standard solution.

  • Internal Standard (IS) solution (e.g., zolmitriptan)[6].

  • 3 M Sodium Carbonate (Na₂CO₃).

  • Extraction solvent: Methyl tert-butyl ether (MTBE):hexane:dichloromethane (2:1:1, v/v/v).

  • Reconstitution solution: Mobile phase or a suitable solvent mixture.

  • Vortex mixer, centrifuge, and evaporator.

Procedure:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a polypropylene tube, add the appropriate amount of Solifenacin standard (for calibration curve) or sample, and 50 µL of IS solution.

  • Vortex the sample for 60 seconds.

  • Add 300 µL of 3 M Na₂CO₃ to precipitate plasma proteins and vortex briefly.

  • Add 1 mL of the extraction solvent.

  • Mix for 20 minutes at 2000 rpm.

  • Centrifuge at 8600 rpm for 25 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the residue in a known volume of the reconstitution solution.

  • Vortex to dissolve the residue.

  • Inject an aliquot into the HPLC or LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) of Solifenacin from Human Plasma

This protocol is based on a validated LC-MS/MS method[4].

Materials:

  • Human plasma.

  • Solifenacin standard solution.

  • Internal Standard (IS) solution.

  • Methanol (containing 0.1% formic acid).

  • Vortex mixer and centrifuge.

Procedure:

  • To a designated volume of plasma, add the internal standard.

  • Add three volumes of cold methanol (containing 0.1% formic acid) to precipitate the proteins.

  • Vortex the mixture thoroughly for at least 1 minute.

  • Centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

  • Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Stability of Solifenacin in Processed Samples

ConditionMatrix/SolventDurationStability (% Remaining)Reference
Room TemperatureMobile Phase2 daysNo additional peaks observed, %RSD of peak area <2%[7]
Room TemperatureStandard and Sample Solutions42 hoursStable[8]

Note: The available search results did not provide comprehensive quantitative data on the long-term or freeze-thaw stability of solifenacin in biological matrices. The data presented here is for processed samples.

Visualizations

cluster_degradation Solifenacin Degradation Pathways Solifenacin Solifenacin Hydrolysis Hydrolysis (Acidic/Basic Conditions) Solifenacin->Hydrolysis pH extremes Oxidation Oxidation Solifenacin->Oxidation Oxidizing agents Photodegradation Photodegradation (Light Exposure) Solifenacin->Photodegradation UV/Visible light Degradation_Products_H Hydrolytic Degradation Products Hydrolysis->Degradation_Products_H Degradation_Products_O Oxidative Degradation Products (e.g., Solifenacin N-oxide) Oxidation->Degradation_Products_O Degradation_Products_P Photolytic Degradation Products Photodegradation->Degradation_Products_P

Caption: Major degradation pathways of Solifenacin.

cluster_workflow General Sample Preparation Workflow Start Biological Sample (Plasma, Urine, Tissue) Add_IS Add Internal Standard (IS) Start->Add_IS Extraction Extraction (LLE, PPT, or SPE) Add_IS->Extraction Evaporation Evaporation (if necessary) Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or HPLC Analysis Reconstitution->Analysis

Caption: A generalized workflow for Solifenacin sample preparation.

References

Technical Support Center: Solifenacin Succinate HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of Solifenacin Succinate. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Q: I am observing significant peak tailing for the Solifenacin Succinate peak. What are the potential causes and solutions?

A: Peak tailing is a common issue in the HPLC analysis of basic compounds like Solifenacin. It is often caused by strong interactions between the analyte and acidic silanol groups on the silica-based column packing.

Potential Causes & Solutions:

  • Silanol Interactions: Free silanol groups on the C18 or C8 column surface can interact with the basic amine groups of Solifenacin, leading to tailing.

    • Solution 1: Mobile Phase Additive: Incorporate a competing base, such as Triethylamine (TEA), into the mobile phase at a concentration of 0.1-0.5%.[1] TEA will preferentially interact with the active silanol sites, reducing the tailing of the Solifenacin peak.

    • Solution 2: pH Adjustment: Ensure the mobile phase pH is appropriately controlled. A pH around 3.0, adjusted with an acid like phosphoric acid or orthophosphoric acid, can help to protonate Solifenacin and minimize unwanted interactions.[2][3]

    • Solution 3: Column Selection: Consider using a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions.

  • Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.

    • Solution: Reduce the concentration of the sample solution and re-inject. Linearity is often observed in concentration ranges of 10-100 µg/ml.[4]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can also cause peak tailing.

    • Solution: Wash the column with a strong solvent or, if necessary, replace the column.

Below is a troubleshooting workflow for addressing peak tailing:

G start Peak Tailing Observed check_silanol Hypothesis: Silanol Interactions start->check_silanol check_overload Hypothesis: Column Overload start->check_overload check_column_health Hypothesis: Column Contamination start->check_column_health solution_additive Action: Add Triethylamine (TEA) to Mobile Phase check_silanol->solution_additive solution_ph Action: Adjust Mobile Phase pH to ~3.0 check_silanol->solution_ph solution_concentration Action: Reduce Sample Concentration check_overload->solution_concentration solution_wash Action: Wash or Replace Column check_column_health->solution_wash end_node Peak Shape Improved solution_additive->end_node solution_ph->end_node solution_concentration->end_node solution_wash->end_node

Caption: Troubleshooting workflow for peak tailing.

2. Q: My retention time for Solifenacin Succinate is shifting between injections. What could be the cause?

A: Retention time variability can compromise the reliability of your results. Several factors can contribute to this issue.

Potential Causes & Solutions:

  • Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of volatile components or inadequate mixing.

    • Solution: Ensure the mobile phase is freshly prepared and well-degassed.[3] Keep the solvent reservoirs capped to minimize evaporation. If using a gradient, ensure the pump is functioning correctly.

  • Column Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to shifts in retention time.

    • Solution: Use a column oven to maintain a constant temperature, for example, at 30°C.[2][5]

  • Inconsistent Flow Rate: A fluctuating flow rate from the HPLC pump will directly impact retention times.

    • Solution: Prime the pump to remove any air bubbles and ensure the pump seals are in good condition. Verify the flow rate is stable. Deliberate changes in flow rate (e.g., ±0.2 mL/min) can be used to check the robustness of the method.[2][5]

  • Changes in Mobile Phase pH: A shift in the pH of the mobile phase can alter the ionization state of Solifenacin Succinate and affect its retention.

    • Solution: Ensure the buffer is properly prepared and has sufficient buffering capacity. Verify the pH of the mobile phase before use.[3][5]

The following diagram illustrates the relationship between potential causes and the problem of shifting retention times.

G issue Shifting Retention Time cause1 Mobile Phase Instability issue->cause1 cause2 Temperature Fluctuations issue->cause2 cause3 Inconsistent Flow Rate issue->cause3 cause4 Mobile Phase pH Change issue->cause4 solution1 Solution: Freshly Prepare & Degas Mobile Phase cause1->solution1 solution2 Solution: Use a Column Oven cause2->solution2 solution3 Solution: Prime Pump & Check Seals cause3->solution3 solution4 Solution: Verify Buffer Preparation & pH cause4->solution4

Caption: Causes and solutions for shifting retention times.

3. Q: I am having trouble with the resolution between Solifenacin Succinate and its impurities. How can I improve it?

A: Achieving adequate resolution is critical for accurately quantifying Solifenacin Succinate, especially in the presence of impurities or degradation products.

Potential Solutions:

  • Optimize Mobile Phase Composition: The ratio of the organic solvent (e.g., Acetonitrile, Methanol) to the aqueous buffer can be adjusted to improve separation. A change in the organic modifier or its proportion can significantly impact selectivity.[2][6]

  • Adjust pH of the Mobile Phase: Modifying the pH of the mobile phase can alter the charge of both Solifenacin and its impurities, leading to differential retention and improved resolution.[5]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different column chemistry (e.g., C8 instead of C18, or a different brand) can provide the necessary selectivity.[6]

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over the course of the run, can help to resolve closely eluting peaks. A typical gradient might involve increasing the proportion of the organic solvent over time.[5]

  • Flow Rate Adjustment: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[7]

For instance, a method for separating Solifenacin from its impurities utilized a gradient with a phosphate buffer (pH 6.6) and acetonitrile.[5] The resolution between any two consecutive peaks was reported to be more than 2.0.[5]

4. Q: What are the typical system suitability parameters I should be looking for in my Solifenacin Succinate HPLC analysis?

A: System suitability tests are essential to ensure that the chromatographic system is performing adequately for the analysis. Key parameters include:

ParameterAcceptance CriteriaReference
Tailing Factor Not more than 2.0[7][8]
Theoretical Plates Not less than 1500 or 2000[7][8]
% RSD of Replicate Injections Not more than 2.0% for peak areas[3]
Resolution Not less than 1.5 or 2.0 between Solifenacin and the nearest impurity peak[5][8]

Experimental Protocols

Example Protocol for Solifenacin Succinate Analysis

This is a generalized protocol based on several published methods.[2][3][4] Analysts should validate the method for their specific instrumentation and application.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) or equivalent.[2]

    • Mobile Phase: A filtered and degassed mixture of a buffer and an organic solvent. For example, a 60:40 (v/v) mixture of pH 3.0 buffer (e.g., 1-octane sulfonic acid with OPA) and Acetonitrile.[2]

    • Flow Rate: 1.0 mL/min.[2][4]

    • Detection Wavelength: 220 nm.[2][3]

    • Injection Volume: 10-20 µL.[3][4]

    • Column Temperature: Ambient or controlled at 30°C.[2]

    • Run Time: Approximately 10 minutes.[2]

  • Standard Solution Preparation:

    • Accurately weigh about 50 mg of Solifenacin Succinate working standard into a 100 mL volumetric flask.

    • Add approximately 50 mL of diluent (e.g., a mixture of the mobile phase components) and sonicate to dissolve.

    • Dilute to volume with the diluent and mix well.

    • Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of 50 µg/mL.[2]

  • Sample Preparation (Tablets):

    • Weigh and finely powder a number of tablets (e.g., 10 tablets).

    • Transfer an amount of powder equivalent to a single dose of Solifenacin Succinate into a volumetric flask.

    • Add a portion of the diluent, sonicate to ensure complete dissolution of the active ingredient, and then dilute to the mark.

    • Filter the solution through a 0.45 µm filter before injection.

The following workflow outlines the general steps for sample analysis:

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_standard Prepare Standard Solution inject_standard Inject Standard (System Suitability) prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample equilibrate->inject_standard inject_standard->inject_sample acquire_data Acquire Data inject_sample->acquire_data process_data Process Data acquire_data->process_data generate_report Generate Report process_data->generate_report

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Enhancing Detection Sensitivity of Solifenacin Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of detection for Solifenacin impurities.

Frequently Asked Questions (FAQs)

Q1: We are observing low sensitivity for known Solifenacin impurities during routine analysis. What are the potential causes and how can we troubleshoot this?

A1: Low sensitivity in the detection of Solifenacin impurities can stem from several factors, ranging from sample preparation to the analytical instrumentation. A systematic approach to troubleshooting is recommended.

Troubleshooting Guide for Low Sensitivity:

  • Sample Preparation:

    • Incomplete Extraction: Ensure the chosen solvent and extraction procedure effectively solubilize both Solifenacin and its impurities from the sample matrix. Sonication can aid in dissolution[1][2].

    • Degradation during Preparation: Solifenacin is susceptible to oxidative and photolytic degradation[3]. Protect samples from light and use fresh solutions. Avoid reactive solvents or extreme pH conditions during preparation unless intentionally performing stress studies.

  • Chromatographic Conditions:

    • Suboptimal Mobile Phase: The pH and composition of the mobile phase are critical. For ionizable compounds like Solifenacin and its impurities, a buffered mobile phase with a pH at least 2 units away from the pKa of the analytes can improve peak shape and sensitivity[4].

    • Inadequate Gradient: If using a gradient method, ensure the elution profile is optimized to resolve impurities from the main peak and from each other. A shallow gradient can improve the separation of closely eluting peaks.

    • Column Selection: The choice of stationary phase is crucial. A C18 column is commonly used for Solifenacin analysis[2][5]. Ensure the column is not degraded and is appropriate for the mobile phase conditions.

  • Detector Settings:

    • Incorrect Wavelength: The UV detection wavelength should be set at the absorption maximum of the impurities. While Solifenacin has a maximum at around 225 nm, some impurities may have different absorption maxima[1][6]. A photodiode array (PDA) detector can be used to screen for the optimal wavelength for each impurity. For instance, Impurity K, an oxidation product, displays a prominent band at 250 nm in addition to the one at 210 nm[2].

    • Detector Sensitivity: Ensure the detector is performing optimally. Check the lamp intensity and detector response.

  • Instrumentation:

    • System Contamination: A contaminated flow path can lead to high background noise and reduced sensitivity. Flush the system with an appropriate cleaning solution.

    • Injector Issues: A partially blocked injector can lead to inconsistent and small injection volumes.

Q2: What are the most common degradation pathways for Solifenacin, and how can I detect the resulting impurities?

A2: Solifenacin is known to be unstable under oxidative and photolytic stress conditions[3].

  • Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of impurities like Solifenacin N-oxide (Impurity I) and Impurity K[1][2][7].

  • Photolytic Degradation: Exposure to UV or sunlight can also cause degradation.

To detect these impurities, a stability-indicating analytical method is required. This typically involves subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The analytical method is then developed to separate these degradation products from the parent drug and from each other. HPLC with UV detection is a common technique, and for very low-level impurities, LC-MS can provide enhanced sensitivity and specificity[2][8].

Q3: We are having difficulty separating a critical impurity from the main Solifenacin peak. What steps can we take to improve resolution?

A3: Co-elution of an impurity with the main active pharmaceutical ingredient (API) peak is a common challenge. Here are some strategies to improve resolution:

  • Modify Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

    • pH Adjustment: Small changes in the mobile phase pH can significantly alter the retention times of ionizable compounds.

    • Buffer Concentration: Adjusting the buffer concentration can influence interactions with the stationary phase[4].

  • Adjust Gradient Profile: If using a gradient, make the slope of the gradient shallower in the region where the impurity and API elute.

  • Change Stationary Phase: If modifications to the mobile phase are insufficient, consider a column with a different selectivity (e.g., a different C18 column from another manufacturer, or a phenyl-hexyl column).

  • Reduce Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.

  • Decrease Temperature: Lowering the column temperature can increase retention and potentially improve resolution, although it will also increase analysis time and backpressure.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Solifenacin and Impurity Analysis

This protocol provides a general starting point for the analysis of Solifenacin and its impurities. Optimization will likely be required based on the specific impurities of interest and the sample matrix.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[5].

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric acid in water, pH adjusted to 4.2 with triethylamine[5].

    • Solvent B: Methanol[5].

  • Elution Mode: Isocratic or gradient elution can be used. For isocratic, a common ratio is Methanol:Buffer (e.g., 60:40 v/v). For a gradient, a typical starting point could be a linear gradient from 30% to 70% Solvent B over 20 minutes.

  • Flow Rate: 0.7 - 1.0 mL/min[5].

  • Detection Wavelength: 225 nm or 231 nm[1][5]. A PDA detector can be used to monitor a wider range.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30 °C.

Protocol 2: Forced Degradation Study Protocol

This protocol outlines the conditions for stress testing of Solifenacin to generate potential degradation products, as recommended by ICH guidelines.

  • Acid Hydrolysis: Treat the sample with 1N HCl at 60°C for 18 hours[9].

  • Base Hydrolysis: Treat the sample with 1N NaOH at 60°C for 18 hours[1].

  • Oxidative Degradation: Treat the sample with 1% H₂O₂ at 25°C for 15 hours[1].

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C) for a specified period.

  • Photolytic Degradation: Expose the drug substance to UV light (200 watt hr/m²) and sunlight (1.2 million lux hours)[9].

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.

Data Presentation

Table 1: Comparison of Reported LOD and LOQ for Solifenacin Impurities

Analytical MethodImpurityLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Reference
RP-HPLCSolifenacin Succinate Impurities-0.135 - 0.221[1]
RP-HPLCSolifenacin0.933.07[10]
RP-HPLCSolifenacin0.0250.085[6]
HPLC-UVSolifenacin13[11]
LC-MS/MSSolifenacin-0.00047 (in plasma)[12]

Visualizations

Troubleshooting_Low_Sensitivity Start Low Sensitivity Observed CheckSamplePrep 1. Review Sample Preparation Start->CheckSamplePrep IncompleteExtraction Incomplete Extraction? CheckSamplePrep->IncompleteExtraction CheckChromo 2. Evaluate Chromatographic Conditions MobilePhase Suboptimal Mobile Phase? CheckChromo->MobilePhase CheckDetector 3. Verify Detector Settings Wavelength Incorrect Wavelength? CheckDetector->Wavelength CheckInstrument 4. Inspect Instrumentation Contamination System Contamination? CheckInstrument->Contamination Degradation Degradation during prep? IncompleteExtraction->Degradation No OptimizeExtraction Optimize solvent/procedure (e.g., sonication) IncompleteExtraction->OptimizeExtraction Yes Degradation->CheckChromo No ProtectSample Protect from light/oxygen, use fresh solutions Degradation->ProtectSample Yes Resolved Sensitivity Improved OptimizeExtraction->Resolved ProtectSample->Resolved Gradient Inadequate Gradient? MobilePhase->Gradient No AdjustMobilePhase Adjust pH, buffer conc., organic ratio MobilePhase->AdjustMobilePhase Yes ColumnIssue Column Issue? Gradient->ColumnIssue No OptimizeGradient Optimize gradient slope Gradient->OptimizeGradient Yes ColumnIssue->CheckDetector No CheckColumn Check column performance, replace if necessary ColumnIssue->CheckColumn Yes AdjustMobilePhase->Resolved OptimizeGradient->Resolved CheckColumn->Resolved DetectorPerformance Low Detector Response? Wavelength->DetectorPerformance No OptimizeWavelength Use PDA to find λmax for each impurity Wavelength->OptimizeWavelength Yes DetectorPerformance->CheckInstrument No CheckDetectorLamp Check lamp intensity, service detector DetectorPerformance->CheckDetectorLamp Yes OptimizeWavelength->Resolved CheckDetectorLamp->Resolved InjectorProblem Injector Malfunction? Contamination->InjectorProblem No FlushSystem Flush system with appropriate solvents Contamination->FlushSystem Yes ServiceInjector Clean or service injector InjectorProblem->ServiceInjector Yes FlushSystem->Resolved ServiceInjector->Resolved

Caption: Troubleshooting workflow for low sensitivity in Solifenacin impurity detection.

Factors_Affecting_Sensitivity cluster_Sample Sample Preparation cluster_Chromo Chromatography cluster_Detector Detector Sensitivity Detection Sensitivity Extraction Extraction Efficiency Extraction->Sensitivity Concentration Analyte Concentration Concentration->Sensitivity Matrix Matrix Effects Matrix->Sensitivity PeakShape Peak Shape (Tailing, Broadening) PeakShape->Sensitivity Resolution Resolution from API Resolution->Sensitivity MobilePhaseComp Mobile Phase (pH, Organic %) MobilePhaseComp->Sensitivity Wavelength Detection Wavelength (λ) Wavelength->Sensitivity Noise Baseline Noise Noise->Sensitivity Response Detector Response Response->Sensitivity

Caption: Key factors influencing the sensitivity of Solifenacin impurity detection.

References

Technical Support Center: Stability-Indicating HPLC Method for Solifenacin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers and scientists developing and implementing stability-indicating HPLC methods for Solifenacin.

Troubleshooting Guide

This section addresses specific technical challenges that may arise during the HPLC analysis of Solifenacin and its degradation products.

Q1: Why am I observing poor peak shape (tailing or fronting) for the Solifenacin peak?

A1: Poor peak shape is a common issue in HPLC. For Solifenacin, a basic compound, interactions with the stationary phase can often lead to peak tailing.

  • Potential Cause 1: Silanol Interactions: Residual, acidic silanol groups on the silica-based column packing can interact with the basic Solifenacin molecule, causing peak tailing.

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is low (around 3.0-3.5)[1][2]. This protonates the silanol groups, reducing their interaction with the protonated Solifenacin.

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase[1][3]. TEA will preferentially interact with the active silanol sites.

      • Use an End-Capped Column: Employ a high-quality, end-capped C8 or C18 column to minimize the number of available free silanol groups.

  • Potential Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Troubleshooting Steps:

      • Dilute the sample and re-inject. Linearity studies for Solifenacin have been established in ranges such as 2-100 µg/mL and 20-100 µg/mL[2][4][5].

      • Ensure your injection volume and concentration are within the validated linear range of your method[5].

  • Potential Cause 3: Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause distorted peaks[6].

    • Troubleshooting Steps:

      • Remove the guard column and run the analysis. If the peak shape improves, replace the guard column.

      • Reverse-flush the analytical column according to the manufacturer's instructions.

      • If the problem persists, the column may need to be replaced.

Q2: I am not getting adequate separation between the Solifenacin peak and its degradation products. What should I do?

A2: Achieving baseline separation is critical for a stability-indicating method. Solifenacin has been shown to degrade under acidic, basic, and oxidative conditions, so resolving these degradants is key[2][7][8].

  • Potential Cause 1: Inappropriate Mobile Phase Composition: The organic modifier and buffer ratio may not be optimal for resolving the analyte from its closely eluting impurities.

    • Troubleshooting Steps:

      • Adjust Organic Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer[2][9]. Different methods have used varying ratios, such as Buffer:Methanol:Acetonitrile (45:45:10 v/v) or 10 mM ammonium formate buffer:acetonitrile:methanol (52.5:37.5:10, v/v/v)[2][4].

      • Change Organic Solvent: Try switching from acetonitrile to methanol or using a combination of both. Methanol can offer different selectivity for certain compounds compared to acetonitrile.

      • Utilize a Gradient: If isocratic elution is insufficient, develop a gradient method. A gradient program can improve the resolution of complex mixtures of the parent drug and multiple degradation products[3][10].

  • Potential Cause 2: Incorrect Column Selection: The column chemistry may not be suitable for the separation.

    • Troubleshooting Steps:

      • Try a different stationary phase. While C18 and C8 columns are common, a column with a different chemistry (e.g., Phenyl-Hexyl or Cyano) might provide the necessary selectivity.

      • Consider a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column length to increase efficiency and resolution.

Q3: My retention times for Solifenacin are shifting between injections. What is causing this?

A3: Unstable retention times compromise the reliability and precision of the method.

  • Potential Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection, especially when changing mobile phase compositions[6].

    • Troubleshooting Steps:

      • Flush the column with the mobile phase for a longer period (e.g., 20-30 column volumes) before starting the analytical run.

      • Ensure the mobile phase composition is consistent and well-mixed.

  • Potential Cause 2: Fluctuations in Temperature or Flow Rate: HPLC systems are sensitive to environmental and operational changes.

    • Troubleshooting Steps:

      • Use a column oven to maintain a constant column temperature (e.g., 30°C)[10].

      • Check the pump for leaks or air bubbles, which can cause pressure fluctuations and affect the flow rate[6]. Degas the mobile phase thoroughly before use[1].

  • Potential Cause 3: Mobile Phase Alteration: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.

    • Troubleshooting Steps:

      • Prepare fresh mobile phase daily.

      • Keep the mobile phase reservoirs capped to minimize evaporation.

Frequently Asked Questions (FAQs)

Q4: What are the typical chromatographic conditions for a stability-indicating Solifenacin HPLC method?

A4: Several validated RP-HPLC methods have been published for Solifenacin. While conditions vary, they provide a good starting point for method development. A summary is provided in the table below.

Table 1: Summary of Reported HPLC Methods for Solifenacin Analysis

Parameter Method 1 Method 2 Method 3 Method 4
Stationary Phase Sunfire C8 (4.6 x 150mm, 5µm)[4][5] Oyster BDS C8 (250 mm × 4.6 mm, 5 μm)[2] Inertsil ODS 3V C18 (150 mm × 4.6 mm, 5 μm)[3] XTerra C18 (150 × 4.6 mm, 5 µm)[9]
Mobile Phase Buffer:Methanol:Acetonitrile (45:45:10 v/v)[4][5] 10 mM Ammonium Formate (pH 3):ACN:Methanol (52.5:37.5:10)[2] Monobasic Potassium Phosphate (pH 3.5) with 0.1% TEA and Methanol[3] Acetonitrile:Phosphate Buffer (50:50 v/v)[9]
Flow Rate 1.0 mL/min[4][5] 0.7 mL/min[2] 1.5 mL/min[3] 1.0 mL/min[9]
Detection (UV) 220 nm[1][4][5] 210 nm[2] 220 nm[3] 210 nm[9]

| Elution Mode | Isocratic[4][5] | Isocratic[2] | Gradient[3] | Isocratic[9] |

Q5: How do I perform forced degradation studies for Solifenacin?

A5: Forced degradation (stress testing) is essential to demonstrate the stability-indicating nature of the method. According to ICH guidelines, the drug should be subjected to various stress conditions to produce degradation products[2][7].

  • Acid Hydrolysis: Treat the drug solution with an acid like 1N HCl at an elevated temperature (e.g., 60°C) for a set period (e.g., 6 hours)[11].

  • Base Hydrolysis: Treat the drug solution with a base like 1N NaOH at an elevated temperature (e.g., 60°C) for a set period (e.g., 6 hours)[11]. Solifenacin is known to be particularly susceptible to base degradation[2].

  • Oxidative Degradation: Expose the drug solution to an oxidizing agent like 3-20% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperatures[8][11][12].

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 105-110°C) for a specified duration (e.g., 6-24 hours)[5][11].

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 200 Watt hours) and visible light (e.g., 1.2 million lux hours) in a photostability chamber[11].

The goal is to achieve partial degradation (typically 10-20%) to ensure that the method can effectively separate the degradation products from the parent drug[12].

Table 2: Summary of Forced Degradation Outcomes for Solifenacin

Stress Condition Typical Reagent/Condition Observed Outcome Reference
Acid Hydrolysis 1N HCl, 60°C Significant degradation observed [2][8][11]
Base Hydrolysis 1N NaOH, 60°C Significant degradation observed [2][10][11]
Oxidation 3-20% H₂O₂, RT/60°C Significant degradation observed [2][8][10][11]
Thermal 105-110°C, 6-24 hours Generally stable, minor to no degradation [5][8][11]

| Photolytic | 1.2 million lux.h / 200 W.h | Generally stable, no significant degradation |[2][5][11] |

Q6: What validation parameters are critical for a stability-indicating HPLC method according to ICH guidelines?

A6: As per ICH guidelines, the validation of a stability-indicating method must include the following parameters[3][4][11]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components[1][5]. This is demonstrated through forced degradation studies and analysis of placebo samples.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is typically evaluated across a range of 5-6 concentrations[4][9].

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked placebo samples[2].

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day/ruggedness), and reproducibility[2][3].

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value[2][9].

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[2][9].

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±0.2 units of pH, ±10% change in mobile phase organic content, ±5°C in column temperature)[1][11].

Experimental Protocols & Visualizations

Generalized Protocol for Forced Degradation of Solifenacin

This protocol provides a general framework for conducting stress studies. Concentrations and durations should be optimized to achieve the target degradation of 10-20%.

  • Prepare Stock Solution: Prepare a stock solution of Solifenacin Succinate in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • Acid Degradation: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat the mixture at 60°C for 6 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the target concentration (e.g., 50 µg/mL).

  • Base Degradation: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat at 60°C for 6 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase to the target concentration.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 20% H₂O₂. Keep at 60°C for 6 hours. Cool and dilute with mobile phase to the target concentration.

  • Thermal Degradation: Store the stock solution at 105°C for 24 hours. Cool and dilute with mobile phase to the target concentration.

  • Control Sample: Dilute the stock solution with mobile phase to the target concentration without subjecting it to any stress conditions.

  • Analysis: Inject all samples (stressed and control) into the HPLC system and analyze the chromatograms for the appearance of new peaks and the decrease in the area of the parent drug peak.

Visual Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Solifenacin Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) start->acid base Base Hydrolysis (1N NaOH, 60°C) start->base oxide Oxidation (20% H2O2, 60°C) start->oxide thermal Thermal (105°C) start->thermal photo Photolytic (UV/Vis Light) start->photo neutralize Neutralize & Dilute to Target Conc. acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize inject Inject into HPLC System neutralize->inject analyze Analyze Chromatograms (Peak Purity, Resolution, % Degradation) inject->analyze endpoint Method Specificity Confirmed? analyze->endpoint

Caption: Workflow for a typical forced degradation study of Solifenacin.

Troubleshooting Logic for Poor Peak Resolution

Resolution_Troubleshooting cluster_mp Mobile Phase Optimization cluster_col Column Optimization cluster_other Parameter Adjustment start Problem: Poor Resolution Between Solifenacin & Impurity q1 Is the mobile phase optimized? start->q1 a1 Adjust Organic:Aqueous Ratio q1->a1 No a2 Change Organic Modifier (e.g., ACN to MeOH) q2 Is the column suitable? a1->q2 Yes a1->q2 a3 Adjust pH of Buffer a2->q2 a4 Switch to Gradient Elution a3->q2 a4->q2 b1 Try Different Chemistry (e.g., C8, Phenyl) q2->b1 No b2 Use Longer Column or Smaller Particle Size q3 Are other parameters optimal? b1->q3 Yes b1->q3 b3 Check Column for Contamination b2->q3 b3->q3 c1 Lower the Flow Rate q3->c1 No c2 Adjust Column Temperature end_node Resolution Achieved c1->end_node Yes c1->end_node c2->end_node

Caption: A logical decision tree for troubleshooting poor peak resolution.

References

Technical Support Center: Quantification of Solifenacin Succinate EP Impurity G

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Solifenacin Succinate EP Impurity G.

Troubleshooting Guide

This guide addresses common issues encountered during the analytical quantification of this compound.

Question: Why am I seeing poor resolution between Solifenacin and Impurity G, or between Impurity G and other impurities like F and H?

Answer:

Poor resolution is a common issue, often stemming from suboptimal chromatographic conditions. Impurity G is a stereoisomer of Solifenacin, specifically the (1R, 3'R)-isomer, which can make separation challenging.

Troubleshooting Steps:

  • Verify Chromatographic Method: Ensure your method aligns with the European Pharmacopoeia (EP) guidelines for isomeric purity. The EP method is specifically designed to separate these closely related compounds.

  • Column Health: The performance of the chiral column is critical.

    • Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase. Insufficient equilibration can lead to shifting retention times and poor peak shape.

    • Contamination: Column contamination can drastically affect resolution. Flush the column with an appropriate solvent to remove any strongly retained compounds.

    • Column Age: Chiral columns have a finite lifetime. If the column is old or has been used extensively, it may no longer provide the required resolution.

  • Mobile Phase Preparation:

    • Composition: The mobile phase composition, particularly the ratio of solvents like heptane, ethanol, and diethylamine, is critical for achieving separation on a chiral column.[1] Prepare the mobile phase fresh and ensure accurate measurements.

    • pH: For reversed-phase methods, the pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Solifenacin and its impurities.

  • Flow Rate: A lower flow rate can sometimes improve the resolution between closely eluting peaks. Experiment with slightly reducing the flow rate from the method's specification.

Question: My calculated amount for Impurity G is inconsistent or not reproducible. What could be the cause?

Answer:

Inconsistent quantification can arise from several factors, from sample preparation to instrument variability.

Troubleshooting Steps:

  • Sample and Standard Preparation:

    • Solubility: Ensure that the sample and standard are completely dissolved in the diluent. Inadequate dissolution is a primary source of variability. Sonication can aid in dissolution.

    • Stability: Solifenacin can degrade under certain conditions (e.g., acidic, basic, oxidative stress).[2] Prepare solutions fresh and store them appropriately.

  • System Suitability: Before running samples, always perform a system suitability test. The European Pharmacopoeia specifies system suitability requirements, including resolution between key peaks and peak-to-valley ratios, to ensure the chromatographic system is performing adequately.[1]

  • Integration Parameters: Incorrect peak integration is a frequent cause of inaccurate results.

    • Baseline: Ensure the baseline is correctly drawn for all peaks of interest, especially for small impurity peaks that may be on the tail of the main Solifenacin peak.

    • Peak Tailing: If the Solifenacin peak is tailing, it can interfere with the integration of a closely eluting impurity like Impurity G. Address peak tailing by checking column health and mobile phase composition.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the (1R, 3'R)-isomer of Solifenacin. It is considered a process-related impurity that can form during the synthesis of Solifenacin, particularly if there is a lack of stereochemical control.[2][3]

Q2: What is the typical retention time for Impurity G?

A2: According to the European Pharmacopoeia, Impurity G has a relative retention time of approximately 0.84 with respect to the Solifenacin peak.[1][2] The absolute retention time will depend on the specific chromatographic conditions used.

Q3: What are the acceptance criteria for Impurity G in Solifenacin Succinate?

A3: The specific acceptance criteria (i.e., the maximum allowable limit) for Impurity G are defined in the official European Pharmacopoeia monograph for Solifenacin Succinate. It is crucial to consult the current version of the EP monograph for the official limits, as these can be subject to revision.

Q4: What is a typical Limit of Quantification (LOQ) for Solifenacin impurities?

A4: Validated HPLC methods have demonstrated that the limit of quantification for Solifenacin Succinate impurities can range from 0.135 to 0.221 µg/mL.[2][4]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for analytical methods used in the quantification of Solifenacin Succinate impurities.

ParameterTypical ValueSource
Limit of Quantification (LOQ) 0.135 - 0.221 µg/mL[2][4]
Relative Retention Time (RRT) of Impurity G ~ 0.84[1][2]

Experimental Protocols

European Pharmacopoeia Method for Isomeric Purity (Adapted)

This method is designed for the separation of Solifenacin from its stereoisomeric impurities, including Impurity G.

Chromatographic System:

  • Column: A chiral stationary phase column, such as CHIRALPAK® AD-H (0.46 cm x 25 cm).[1]

  • Mobile Phase: A mixture of Diethylamine / Anhydrous ethanol / Heptane in a ratio of 0.1 / 200 / 800 (v/v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection: UV at 220 nm.[1]

  • Injection Volume: 10 µL.[1]

System Suitability:

  • Use a "Solifenacin for system suitability CRS" which contains impurities F, G, and H.

  • Relative Retention Times:

    • Impurity F: ~ 0.7

    • Impurity H: ~ 0.76

    • Impurity G: ~ 0.84

  • Resolution: The resolution between the peaks for impurities F and H should be at least 1.5.[1]

  • Peak-to-Valley Ratio: The peak-to-valley ratio between the peak for Impurity G and the peak for Impurity H should be at least 10.[1]

General Stability-Indicating RP-HPLC Method (Example)

This is a general example of a reversed-phase HPLC method that can be adapted for the quantification of Solifenacin and its impurities.

Chromatographic System:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (e.g., pH 6.6) with 0.5% Triethylamine.

  • Mobile Phase B: 90% Acetonitrile.

  • Gradient Elution: A suitable gradient program to separate the impurities from the main peak.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish the analyte from degradation products and other impurities.

  • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_standard Prepare Standard & System Suitability Solutions system_suitability Perform System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution chromatography Chromatographic Separation (HPLC) prep_sample->chromatography system_suitability->chromatography data_acquisition Data Acquisition chromatography->data_acquisition check_suitability System Suitability Pass? data_acquisition->check_suitability check_suitability->system_suitability No, Troubleshoot integrate_peaks Integrate Peaks check_suitability->integrate_peaks Yes calculate_results Calculate Impurity G Concentration integrate_peaks->calculate_results

Caption: Experimental workflow for Impurity G quantification.

troubleshooting_logic cluster_column Column Checks cluster_mobile_phase Mobile Phase Checks cluster_method_params Method Parameter Checks start Problem: Poor Peak Resolution check_equilibration Is column fully equilibrated? start->check_equilibration check_contamination Is column contaminated? check_equilibration->check_contamination Yes Equilibrate column properly Equilibrate column properly check_equilibration->Equilibrate column properly No check_age Is column old? check_contamination->check_age Yes Flush column Flush column check_contamination->Flush column No check_prep Is mobile phase freshly and accurately prepared? check_age->check_prep Yes Replace column Replace column check_age->Replace column No check_ph (For RP-HPLC) Is pH correct? check_prep->check_ph Prepare fresh mobile phase Prepare fresh mobile phase check_prep->Prepare fresh mobile phase No check_flow_rate Adjust flow rate? check_ph->check_flow_rate Adjust pH Adjust pH check_ph->Adjust pH No Optimize flow rate Optimize flow rate check_flow_rate->Optimize flow rate Consider

Caption: Troubleshooting logic for poor peak resolution.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Solifenacin Succinate Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of impurities in Solifenacin Succinate. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a detailed overview of various HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) methods, supported by experimental data from published studies, to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Solifenacin Succinate and its Impurities

Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] The manufacturing process and storage of Solifenacin Succinate can lead to the formation of various impurities, which must be monitored and controlled to meet regulatory requirements. Common impurities can arise from the synthesis process or degradation of the active pharmaceutical ingredient (API) under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[2][3]

Comparison of Chromatographic Methods

Several HPLC and UHPLC methods have been developed and validated for the quantification of Solifenacin Succinate and its impurities. The following tables summarize the key chromatographic conditions and validation parameters from a selection of published methods, offering a clear comparison of their performance.

Table 1: Comparison of Chromatographic Conditions
ParameterMethod 1Method 2Method 3Method 4 (UHPLC)
Column L1 column[4][5]Phenomenex Luna C18 (150x4.6mm, 5µm)[6]Waters Xterra RP-8 (250 x 4.6mm, 5µ)[7]Agilent-Poroshell (3 x 100 mm; 2.7µ)[8]
Mobile Phase A pH 6.6 Phosphate buffer + 0.5% Triethylamine[4][5]pH 3.0 1-octane sulphonic acid with OPA[6]Information not available10mM Ammonium formate[8]
Mobile Phase B 90% Acetonitrile[4][5]Acetonitrile[6]Information not availableMethanol-Acetonitrile (50:50 v/v)[8]
Elution Mode Gradient[4][5]Isocratic (60:40)[6]Gradient[7]Gradient[8]
Flow Rate 0.9 mL/min[9]1.0 mL/min[6]1.2 mL/min[7]0.8 mL/min[8]
Detection Wavelength 225 nm[4][5]220 nm[6]Photodiode Array Detector[7]210 nm[8]
Table 2: Comparison of Validation Parameters
ParameterMethod 1Method 2Method 3Method 4 (UHPLC)
Linearity Range Information not available10-80 µg/ml[6]LOQ to 150% of working concentration[7]Information not available
Correlation Coefficient (r²) Information not available> 0.999[6]Information not availableInformation not available
LOD Information not availableInformation not availableInformation not available1.75 µg/ml[8]
LOQ 0.135 - 0.221 µg/mL for impurities[4][5]Information not availableInformation not available5.82 µg/ml[8]
Accuracy (% Recovery) Information not available98 –102%[6]90.0% to 110.0% for impurities[7]Information not available
Precision (% RSD) < 2%[6]< 2%[6]Within Limit[7]Information not available

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of an analytical method. Below are the experimental protocols for two of the compared HPLC methods.

Method 1: Stability-Indicating RP-HPLC Method[4][5]
  • Chromatographic System: Agilent 1260 HPLC system with a quaternary solvent manager and PDA detector.[5][9]

  • Column: L1 column.[4][5]

  • Mobile Phase:

    • Solvent A: pH 6.6 phosphate buffer with 0.5% Triethylamine.[4][5]

    • Solvent B: 90% Acetonitrile.[4][5]

  • Elution: Gradient program.[5]

  • Flow Rate: 0.9 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Detection: 225 nm.[4][5]

  • Injection Volume: 10 µL.[9]

  • Diluent: Acetonitrile and Milli-Q water (50:50 v/v).[9]

  • Forced Degradation Studies: The drug was subjected to oxidative, acid, base, hydrolytic, thermal, and photolytic stress conditions.[4]

Method 2: Isocratic RP-HPLC Method[6]
  • Chromatographic System: Not specified.

  • Column: Phenomenex Luna C18 (150x4.6mm, 5µm).[6]

  • Mobile Phase: pH 3.0 1-octane sulphonic acid with OPA and Acetonitrile in a ratio of 60:40.[6]

  • Elution: Isocratic.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: 220 nm.[6]

  • Run Time: 10 minutes.[6]

  • Validation: The method was validated for specificity, linearity, accuracy, precision, robustness, and solution stability according to ICH guidelines.[6]

  • Forced Degradation Studies: The sample was subjected to acid, base, peroxide, photolytic, and thermal stress conditions.[6]

Visualizing the Method Validation Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process and the relationship between its key parameters.

HPLC Method Validation Workflow A Method Development & Optimization B Method Validation Protocol A->B C System Suitability B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F H LOD & LOQ E->H G Precision (Repeatability & Intermediate) F->G I Robustness G->I J Solution Stability I->J K Validated Method J->K

Caption: Workflow for HPLC method validation.

Interdependence of Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Influences Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD / LOQ Linearity->LOD_LOQ Range Range Linearity->Range Accuracy->Precision Precision->LOD_LOQ Determines Robustness Robustness Robustness->Specificity Robustness->Precision

Caption: Relationship between validation parameters.

Conclusion

The choice of an appropriate analytical method for impurity profiling of Solifenacin Succinate is a critical decision in the drug development process. This guide provides a comparative overview of several validated HPLC and UHPLC methods. While gradient RP-HPLC methods offer excellent separation for a wide range of impurities, isocratic methods can provide faster run times for routine quality control. The selection should be based on the specific requirements of the analysis, such as the number and type of impurities to be monitored, the desired sensitivity, and the available instrumentation. The provided experimental protocols and validation data serve as a valuable resource for researchers to establish and validate a suitable method in their laboratories.

References

A Comparative Guide to ICH-Compliant Validation of Analytical Procedures for Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical procedures for the detection and quantification of impurities in pharmaceutical products, in accordance with the International Council for Harmonisation (ICH) guidelines. It offers a detailed examination of validation parameters, experimental protocols, and a comparative analysis of commonly employed analytical techniques, supported by experimental data.

Understanding the ICH Framework for Impurity Validation

The ICH provides a set of guidelines that are globally recognized for the validation of analytical procedures. The primary document governing this is ICH Q2(R2), which works in concert with ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[1] These guidelines establish the necessary validation characteristics to ensure that an analytical method is suitable for its intended purpose.

The validation of an analytical procedure for impurities aims to demonstrate its specificity, accuracy, precision, linearity, range, and sensitivity (quantitation limit and detection limit).[2][3] Robustness is also a critical parameter to assess the method's reliability under varied conditions.[2][3]

Key Validation Parameters for Impurity Analysis

A summary of the essential validation parameters as stipulated by ICH guidelines for quantitative impurity testing is presented below.

Validation CharacteristicObjective
Specificity To ensure the analytical method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[3]
Accuracy To determine the closeness of the test results to the true value. It is often expressed as percent recovery.[2]
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability and intermediate precision.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]
Range The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Quantitation Limit (QL) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
Detection Limit (DL) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[4]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Comparative Analysis of Analytical Techniques for Impurity Profiling

The choice of an analytical technique for impurity profiling is critical and depends on the nature of the impurity, the required sensitivity, and the sample matrix.[6][7] High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are workhorses for non-volatile organic impurities, while Gas Chromatography (GC) is preferred for volatile compounds.[6][8] Mass Spectrometry (MS) detectors are often coupled with these separation techniques to provide enhanced sensitivity and specificity, which is particularly crucial for the analysis of potentially genotoxic impurities (GTIs).[1][6][9]

Comparison of HPLC and UPLC for Impurity Analysis

UPLC, with its use of smaller particle size columns, offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC.

Table 1: Comparison of HPLC and UPLC Validation Parameters for Impurity Quantification

ParameterHPLCUPLC
Linearity (Correlation Coefficient, r²) > 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (%RSD, Repeatability) < 1.5%< 1.0%
Quantitation Limit (QL) ~50 ng/mL~10 ng/mL
Analysis Time 20 - 40 min2 - 10 min

Note: The values presented are typical and can vary depending on the specific application and analyte.

Comparison of GC-MS and LC-MS for Genotoxic Impurity Analysis

The detection and quantification of genotoxic impurities (GTIs) require highly sensitive and specific analytical methods due to their low permissible limits, often in the parts-per-million (ppm) range relative to the active pharmaceutical ingredient (API).[1][10]

Table 2: Comparison of GC-MS and LC-MS/MS for the Analysis of Genotoxic Impurities

ParameterGC-MSLC-MS/MS
Applicability Volatile and semi-volatile GTIsNon-volatile and thermally labile GTIs
Linearity (Correlation Coefficient, r²) > 0.995> 0.998
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD, Intermediate) < 10%< 5%
Quantitation Limit (QL) 0.1 - 1.0 ppm0.05 - 0.5 ppm

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical procedures. Below are representative experimental protocols for the validation of impurity analysis methods.

Protocol for UPLC Method Validation for Related Substances

Objective: To validate a UPLC method for the quantification of related substances in a drug substance.

Instrumentation: Waters ACQUITY UPLC H-Class System with a PDA detector.

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: Time(min)/%B: 0/5, 1/5, 8/60, 9/90, 10/90, 10.1/5, 12/5

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

Validation Procedures:

  • Specificity: Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) are performed on the drug substance to demonstrate that the method can separate the main peak from all degradation products.

  • Linearity: A series of solutions are prepared from a stock solution of the impurity at concentrations ranging from the QL to 150% of the specification limit (typically 5 levels).

  • Accuracy: The accuracy is determined by spiking the drug substance with known amounts of the impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate.

  • Precision: Repeatability is assessed by analyzing six replicate preparations of the drug substance spiked with the impurity at the 100% specification level. Intermediate precision is evaluated by having a different analyst perform the analysis on a different day with a different instrument.

  • Quantitation Limit (QL): The QL is determined by injecting a series of dilute solutions of the impurity and establishing the concentration at which a signal-to-noise ratio of approximately 10 is achieved.

Protocol for LC-MS/MS Method Validation for a Genotoxic Impurity

Objective: To validate a sensitive LC-MS/MS method for the quantification of a specific genotoxic impurity in a drug substance.

Instrumentation: Agilent 1290 Infinity II LC system coupled to an Agilent 6470 Triple Quadrupole MS.

Chromatographic and MS Conditions:

  • Column: ZORBAX RRHD Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm

  • Mobile Phase A: 5 mM Ammonium formate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transition: Specific precursor and product ions for the GTI are monitored.

Validation Procedures:

  • Specificity: The method's specificity is demonstrated by analyzing a blank sample (matrix without the GTI) and a spiked sample to ensure no interfering peaks are present at the retention time of the GTI.

  • Linearity: A calibration curve is constructed using at least six concentration levels of the GTI standard, bracketing the expected concentration range.

  • Accuracy: Recovery is determined by spiking the drug substance with the GTI at low, medium, and high levels of the linear range.

  • Precision: Repeatability and intermediate precision are assessed at a minimum of two concentration levels.

  • Quantitation Limit (QL): The QL is established as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process for analytical procedures for impurities, as guided by ICH principles.

ICH_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Validation Execution cluster_evaluation Phase 3: Evaluation & Reporting ATP Define Analytical Target Profile (ATP) MethodDev Analytical Method Development & Optimization ATP->MethodDev ValidationProtocol Develop Validation Protocol MethodDev->ValidationProtocol Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity LinearityRange Linearity & Range Specificity->LinearityRange Accuracy Accuracy (% Recovery) LinearityRange->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision QL_DL QL & DL (Sensitivity) Precision->QL_DL Robustness Robustness QL_DL->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis AcceptanceCriteria Compare with Acceptance Criteria DataAnalysis->AcceptanceCriteria ValidationReport Prepare Validation Report AcceptanceCriteria->ValidationReport

Caption: Workflow for the validation of an analytical procedure for impurities.

Impurity_Decision_Tree start Impurity Detected in Drug Substance/Product is_above_threshold Is impurity level > Identification Threshold? start->is_above_threshold identify Identify the Impurity (e.g., using MS, NMR) is_above_threshold->identify Yes no_action No further action required is_above_threshold->no_action No is_identified Is the impurity identified? identify->is_identified report_unidentified Report as an unidentified impurity is_identified->report_unidentified No is_above_qualification Is impurity level > Qualification Threshold? is_identified->is_above_qualification Yes report_unidentified->is_above_qualification qualify Qualify the Impurity (Toxicological Assessment) is_above_qualification->qualify Yes set_specification Set a specification for the impurity is_above_qualification->set_specification No qualify->set_specification

Caption: Decision tree for the identification and qualification of impurities.

References

Robustness testing of analytical method for Solifenacin Succinate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the robustness testing of analytical methods for Solifenacin Succinate, tailored for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of various reported high-performance liquid chromatography (HPLC) methods, complete with experimental data, detailed protocols, and visual workflows to ensure method reliability under varied conditions.

Introduction to Robustness Testing

Robustness testing is a critical component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This ensures the reliability and reproducibility of the method during routine use. For Solifenacin Succinate, an active pharmaceutical ingredient (API), ensuring the robustness of its analytical methods is paramount for consistent quality control in pharmaceutical manufacturing.

Comparative Analysis of HPLC Methods for Solifenacin Succinate

Several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the determination of Solifenacin Succinate in bulk and pharmaceutical dosage forms. While the core principles of these methods are similar, they differ in specific parameters such as the column, mobile phase composition, flow rate, and detection wavelength. The following sections provide a detailed comparison of the robustness of these methods based on published data.

Data Summary of Robustness Parameters

The robustness of an analytical method is assessed by intentionally varying critical parameters and observing the effect on the analytical results. The following tables summarize the deliberate variations in method parameters from three different studies and their impact on system suitability parameters like retention time (RT), peak tailing, and theoretical plates.

Table 1: Comparison of Robustness Testing Parameters and Results for Method A

ParameterVariationRetention Time (min)Tailing FactorTheoretical Plates%RSD
Optimized -5.128 1.3 6669 0.1
Flow Rate0.8 mL/min6.5971.372120.1
1.2 mL/min4.4741.362070.1
Mobile Phase pH2.85.3651.469070.1
3.25.1201.366150.1
Organic Phase-10%6.8741.374040.1
+10%4.2441.461620.1
Column Temp.25°C5.1011.366200.1
35°C5.1091.370630.1

Data sourced from a stability-indicating RP-HPLC method development and validation study.[1]

Table 2: Comparison of Robustness Testing Parameters for Method B

ParameterVariationOutcome
Flow Rate± 0.2 mL/minNo significant difference in results.[2]
Mobile Phase Composition± 5%No significant difference in results.[2]

This study concluded the method was robust without providing detailed quantitative data for each variation.[2]

Table 3: Comparison of Robustness Testing Parameters and Results for Method C

ParameterVariationUSP Plate CountUSP Tailing
Optimized -3551.15 1.38
Flow Rate0.9 mL/min3494.291.41
1.1 mL/min3466.641.44
Organic Composition-10%3890.881.20
+10%3173.071.49

Results from this study indicate that the system suitability parameters remained within acceptable limits after deliberate changes.[3]

Experimental Protocols

The following are representative experimental protocols for the RP-HPLC analysis of Solifenacin Succinate, from which the robustness data was derived.

Method A: Stability-Indicating RP-HPLC
  • Instrumentation: A high-performance liquid chromatograph equipped with a PDA detector.

  • Column: Phenomenex Luna C18 (150 x 4.6mm, 5µm).

  • Mobile Phase: A 60:40 (v/v) mixture of pH 3.0 1-octane sulfonic acid with OPA and Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 220 nm.[3]

  • Injection Volume: 20 µL.

  • Run Time: 10 minutes.[3]

Method B: Simple RP-HPLC
  • Instrumentation: Waters HPLC system (2695 module) with a 2487 dual lambda detector.[2]

  • Column: XTerra C18 (150 × 4.6 mm, 5 µm).[2]

  • Mobile Phase: A 50:50 (v/v) mixture of Acetonitrile and phosphate buffer.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 210 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Run Time: 5 minutes.[2]

Method C: Stability-Indicating RP-HPLC
  • Instrumentation: An HPLC system with a suitable detector.

  • Column: Sunfire C8 (4.6 x 150mm, 5µm).[3]

  • Mobile Phase: A 45:45:10 (v/v/v) mixture of Buffer, Methanol, and Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 220 nm.[3]

  • Injection Volume: 30 µL.[3]

Visualizing the Robustness Testing Workflow

The following diagrams illustrate the logical flow and relationships in robustness testing of an analytical method for Solifenacin Succinate.

Robustness_Testing_Workflow start Start: Define Analytical Method for Solifenacin Succinate select_params Select Critical Parameters for Robustness Testing (e.g., Flow Rate, pH, Mobile Phase Composition, Temperature) start->select_params define_variations Define Deliberate Variations for Each Parameter (e.g., Flow Rate ±0.2 mL/min, pH ±0.2) select_params->define_variations perform_exp Perform Experiments Under Varied Conditions define_variations->perform_exp analyze_data Analyze System Suitability Parameters (e.g., Retention Time, Peak Area, Tailing Factor, Theoretical Plates) perform_exp->analyze_data evaluate_results Evaluate Results Against Acceptance Criteria (e.g., %RSD < 2%) analyze_data->evaluate_results conclusion Conclusion: Method is Robust / Not Robust evaluate_results->conclusion

Caption: Workflow for robustness testing of Solifenacin Succinate.

Robustness_Parameters_Relationship cluster_params Deliberate Variations cluster_results Observed Effects On center_node center_node param_node param_node result_node result_node Robustness Robustness Assessment FlowRate Flow Rate Robustness->FlowRate MobilePhase Mobile Phase Composition Robustness->MobilePhase pH Mobile Phase pH Robustness->pH Temperature Column Temperature Robustness->Temperature Column Column Type/Batch Robustness->Column RetentionTime Retention Time FlowRate->RetentionTime PeakArea Peak Area / Assay FlowRate->PeakArea TailingFactor Tailing Factor FlowRate->TailingFactor Resolution Resolution FlowRate->Resolution MobilePhase->RetentionTime MobilePhase->PeakArea MobilePhase->TailingFactor MobilePhase->Resolution pH->RetentionTime pH->PeakArea pH->TailingFactor pH->Resolution Temperature->RetentionTime Temperature->PeakArea Temperature->TailingFactor Temperature->Resolution Column->RetentionTime Column->PeakArea Column->TailingFactor Column->Resolution

Caption: Interplay of parameters in robustness testing.

Conclusion

The presented data from various studies demonstrates that robust RP-HPLC methods for the analysis of Solifenacin Succinate can be successfully developed and validated. The key to ensuring robustness lies in the systematic evaluation of critical method parameters and their impact on the quality of the analytical results. By adhering to the principles outlined in this guide and referencing the provided comparative data, researchers and analysts can confidently develop and implement reliable analytical methods for Solifenacin Succinate, ensuring the quality and consistency of this important pharmaceutical product.

References

A Comparative Analysis of Solifenacin Succinate EP Impurity G and Other Related Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Solifenacin Succinate EP Impurity G and other known impurities. It is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the impurity profile of Solifenacin Succinate. The information presented is based on publicly available scientific literature and pharmacopeial standards.

Introduction to Solifenacin and its Impurities

Solifenacin Succinate is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] The manufacturing process and degradation of Solifenacin Succinate can lead to the formation of various impurities that need to be monitored and controlled to ensure the safety and efficacy of the drug product. The European Pharmacopoeia (EP) lists several potential impurities, including stereoisomers, starting materials, and degradation products.

This guide focuses on the comparative aspects of Impurity G, a stereoisomer of Solifenacin, and other significant impurities.

Chemical Structures and Origins of Impurities

The impurities of Solifenacin Succinate can be broadly categorized into two groups based on their origin: synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: These are process-related impurities that can arise from the starting materials, intermediates, or by-products of the chemical synthesis. Impurity G, being a stereoisomer, is a prime example of a synthesis-related impurity.

  • Degradation Products: These impurities are formed due to the degradation of the active pharmaceutical ingredient (API) under various stress conditions such as exposure to acid, base, oxidation, heat, or light.

Below is a diagram illustrating the general origins of Solifenacin Succinate impurities.

Origin of Solifenacin Succinate Impurities cluster_synthesis Synthesis Process cluster_degradation Degradation starting_materials Starting Materials & Intermediates solifenacin_synthesis Solifenacin Synthesis starting_materials->solifenacin_synthesis by_products By-products solifenacin_synthesis->by_products synthesis_impurities Synthesis-Related Impurities (e.g., Impurity G, A, B, C, D, F, H) solifenacin_synthesis->synthesis_impurities solifenacin_api Solifenacin Succinate API solifenacin_synthesis->solifenacin_api Final Product stress_conditions Stress Conditions (Acid, Base, Oxidation, Light, Heat) solifenacin_api->stress_conditions degradation_products Degradation Products (e.g., Impurity I, K) stress_conditions->degradation_products

Figure 1: General origins of Solifenacin Succinate impurities.

Comparative Data of Solifenacin Succinate and its Impurities

The following tables summarize the available data for this compound and other selected impurities. It is important to note that a complete, directly comparative dataset is not always available in a single source, and the presented data is a consolidation of information from various studies.

General Information
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Type
Solifenacin Succinate242478-38-2C₂₇H₃₂N₂O₆480.55API
Impurity G (free base) 740780-79-4 C₂₃H₂₆N₂O₂ 362.46 Stereoisomer
Impurity A118864-75-8C₁₅H₁₅N209.29Starting Material
Impurity B1353274-25-5C₁₉H₂₁NO₂295.38Synthesis-Related
Impurity C1534326-81-2C₃₁H₂₈N₂O444.57Synthesis-Related
Impurity D2216750-52-4C₃₁H₂₈N₂O444.57Synthesis-Related
Impurity F774517-20-3C₂₃H₂₆N₂O₂362.46Synthesis-Related
Impurity H732228-02-3C₂₃H₂₆N₂O₂362.46Synthesis-Related
Impurity I (N-oxide)180272-28-0C₂₃H₂₆N₂O₃378.46Degradation Product
Impurity K-C₂₃H₂₄N₂O₃376.45Degradation Product

Data sourced from multiple chemical suppliers and research articles.

Analytical Data
CompoundRelative Retention Time (RRT)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Impurity G ~0.84 [1]Not specified0.135 - 0.221 (general range for impurities)[2]
Impurity ANot specified0.024[3]0.080[3]
Impurity BNot specified0.022[3]0.073[3]
Impurity CNot specified0.023[3]0.077[3]
Impurity I (N-oxide)Not specifiedNot specifiedNot specified
Impurity KNot specifiedNot specifiedNot specified

Note: The LOD and LOQ values can vary significantly depending on the analytical method and instrumentation used.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A validated stability-indicating HPLC method is crucial for the separation and quantification of Solifenacin Succinate and its impurities. Below is a representative experimental protocol compiled from published methods.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: A buffer solution, such as 10 mM phosphate buffer, with pH adjusted to around 6.6-6.8.[2][3]

    • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.[2]

  • Flow Rate: Approximately 1.0 - 1.2 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Detector: UV detector set at a wavelength of 220 nm or 230 nm.[4]

  • Injection Volume: 10 - 20 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standards of Solifenacin Succinate and its impurities in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.

  • Sample Solution: For drug substances, dissolve a known amount in the diluent. For drug products (tablets), weigh and finely powder a number of tablets, and then extract the drug and impurities using the diluent, followed by sonication and filtration.

The following diagram outlines a general workflow for the HPLC analysis of Solifenacin Succinate impurities.

HPLC Analysis Workflow for Solifenacin Impurities sample_prep Sample Preparation (Standard & Test Solutions) hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system Inject chromatographic_separation Chromatographic Separation (Gradient Elution) hplc_system->chromatographic_separation data_acquisition Data Acquisition (Chromatogram) chromatographic_separation->data_acquisition data_analysis Data Analysis (Peak Integration, Quantification) data_acquisition->data_analysis report Report Generation data_analysis->report

Figure 2: General workflow for HPLC analysis of Solifenacin impurities.

Biological Activity and Signaling Pathways

Mechanism of Action of Solifenacin

Solifenacin is a competitive antagonist of muscarinic receptors, with a higher affinity for the M3 subtype, which is predominantly found in the bladder smooth muscle. By blocking these receptors, Solifenacin leads to the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.

The diagram below illustrates the simplified signaling pathway of Solifenacin's action.

Simplified Signaling Pathway of Solifenacin Action acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor (on Bladder Smooth Muscle) acetylcholine->m3_receptor Binds to gq_protein Gq Protein Activation m3_receptor->gq_protein plc Phospholipase C (PLC) Activation gq_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release contraction Bladder Muscle Contraction ca_release->contraction solifenacin Solifenacin solifenacin->m3_receptor Blocks inhibition Inhibition

Figure 3: Simplified signaling pathway of Solifenacin's therapeutic action.
Biological Activity of Impurities

Currently, there is limited publicly available information on the specific pharmacological or toxicological activities of most of the Solifenacin Succinate EP impurities, including Impurity G. As a stereoisomer, Impurity G ((1R, 3'R)-isomer) could potentially have different pharmacological properties compared to the active (1S, 3'R)-isomer of Solifenacin. However, without specific studies, its activity remains uncharacterized. Some metabolites of Solifenacin have been reported to be pharmacologically inactive.[5] Further research is required to determine the biological impact of these impurities.

Conclusion

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing. This guide has provided a comparative overview of this compound and other related substances based on the available scientific literature. While analytical methods for their detection are established, there is a need for more comprehensive and directly comparative studies on their quantitative analysis and biological activities to fully assess their potential impact on the safety and efficacy of Solifenacin Succinate. Researchers are encouraged to consult the European Pharmacopoeia and relevant scientific publications for the most up-to-date and detailed information.

References

Cross-validation of different analytical methods for Solifenacin impurities

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is paramount to ensure the safety and efficacy of drug substances. This guide provides a detailed cross-validation of different analytical methods for the identification and quantification of impurities in Solifenacin, a competitive muscarinic receptor antagonist. The following sections present a comparative summary of various validated techniques, their experimental protocols, and performance data to assist researchers and drug development professionals in selecting the most suitable method for their specific needs.

Comparative Analysis of Analytical Methods

The most common analytical technique for the determination of Solifenacin and its impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV or Mass Spectrometry (MS) detectors. While various RP-HPLC methods have been developed and validated, they differ in their chromatographic conditions and performance characteristics. The following table summarizes the key performance data from different validated methods.

Parameter Method 1: RP-HPLC-UV Method 2: RP-HPLC-UV Method 3: RP-HPLC-PDA Method 4: HPTLC-Densitometry Method 5: HPLC-MS
Linearity Range 5 to 25 µg/mL[1]20 to 100 μg/ml[2]LOQ to 1.0% of specification level[3]10–60 μ g/band [4]Not explicitly stated
Correlation Coefficient (R²) > 0.999[3]Not explicitly stated> 0.998[3]Not explicitly statedNot explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly stated0.135 - 0.221 μg/mL for impurities[3]13.00 ng/band[5]14.03 ng/ml[5]
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly stated0.135 - 0.221 μg/mL for impurities[3][6]39.34 ng/band[5]42.80 ng/ml[5]
Accuracy (% Recovery) Not explicitly stated100.40% (Assay)[2]90.0% to 110.0% for impurities[7]98.49% to 99.50%[5]Not explicitly stated
Precision (%RSD) Not explicitly statedNot explicitly statedWithin ±10% for impurities[3]Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are the experimental protocols for the key analytical methods discussed.

Method 1: RP-HPLC-UV for Solifenacin and Mirabegron[1]
  • Column: Phenomenex C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol and 0.1% orthophosphoric acid (pH 4.2 adjusted with triethylamine)

  • Elution: Isocratic

  • Flow Rate: 0.7 mL/min

  • Detection: UV at 231 nm

  • Sample Preparation: 5 mg of Solifenacin was dissolved in a 50 mL volumetric flask with the mobile phase to achieve a concentration of 100 µg/mL.[1]

Method 2: Stability-Indicating RP-HPLC for Solifenacin Succinate[2]
  • Column: Not explicitly stated

  • Mobile Phase: Not explicitly stated

  • Linearity Range: 20 to 100 μg/ml

  • Sample Preparation for Forced Degradation: 25mg of Solifenacin Succinate standard was dissolved in a 25ml flask with diluent to make a 1mg/ml stock solution. For acid degradation, 0.6ml of the stock solution was mixed with 3ml of 0.1N HCl and heated at 60°C for 6 hours, followed by neutralization with 0.1N NaOH.[2]

Method 3: Stability-Indicating RP-HPLC for Solifenacin Succinate & Tamsulosin Hydrochloride[3]
  • Column: Capcell Pak C18, MG, 150 × 4.6 mm; 5 µm

  • Mobile Phase:

    • Solvent A: 20mM Monobasic potassium phosphate buffer with 0.5% triethylamine, pH adjusted to 6.6 with phosphoric acid.

    • Solvent B: Milli-Q water and acetonitrile (10:90 v/v).

  • Elution: Gradient program (T/%B): 0/20, 10/40, 15/40, 22/70, 37/70, 38/20 and 45/20.[3]

  • Flow Rate: 0.9 mL/min

  • Detection: 225 nm

  • Sample Preparation: Tablet powder equivalent to 120 mg of Solifenacin was dissolved in diluent with sonication for 20 minutes to give a solution containing 4800 μg∙mL−1 of Solifenacin.[3]

Method 4: HPTLC-Densitometry for Solifenacin Succinate and its Acid Degradant[4]
  • Stationary Phase: HPTLC plates pre-laminated with silica gel 60 F254

  • Mobile Phase: Methanol:chloroform:ammonia (8:1:1, v/v/v)

  • Detection: UV scanning at 220 nm

  • Linearity Range: 10–60 μ g/band

Method 5: HPLC-MS for Solifenacin Impurity K[8][9]
  • Method: A new HPLC-MS method was developed for the detection of Impurity K in solifenacin succinate tablets.[8][9]

  • Sample Preparation: 10 tablets of Solifenacin succinate were placed in a 25 mL volumetric flask. 12.5 mL of NaOH solution (pH 11) was added, followed by sonication for 10 minutes. Then, 5 mL of ethanol and 1 mL of DMF were added, followed by another 10-minute sonication. Acetonitrile was used to make up the volume, followed by an additional 10 minutes of sonication. The suspension was filtered using a 0.45 µm Nylon filter.[8]

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for impurity profiling.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation (ICH Guidelines) cluster_comparison Data Comparison & Analysis cluster_conclusion Conclusion Sample Solifenacin Drug Substance/Product Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Forced_Degradation HPLC_UV RP-HPLC-UV Forced_Degradation->HPLC_UV HPLC_MS HPLC-MS Forced_Degradation->HPLC_MS HPTLC HPTLC Forced_Degradation->HPTLC Specificity Specificity HPLC_UV->Specificity Linearity Linearity HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD LOD HPLC_UV->LOD LOQ LOQ HPLC_UV->LOQ Robustness Robustness HPLC_UV->Robustness HPLC_MS->Specificity HPLC_MS->Linearity HPLC_MS->Accuracy HPLC_MS->Precision HPLC_MS->LOD HPLC_MS->LOQ HPLC_MS->Robustness HPTLC->Specificity HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->LOD HPTLC->LOQ HPTLC->Robustness Data_Comparison Comparative Analysis of Validation Data Specificity->Data_Comparison Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOD->Data_Comparison LOQ->Data_Comparison Robustness->Data_Comparison Impurity_Profile Impurity Profile Comparison Data_Comparison->Impurity_Profile Conclusion Selection of Optimal Method Impurity_Profile->Conclusion

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The choice of an analytical method for Solifenacin impurity profiling depends on the specific requirements of the analysis. RP-HPLC-UV methods are robust, reliable, and widely used for routine quality control due to their simplicity and cost-effectiveness.[1] HPTLC offers a high-throughput alternative for the quantification of Solifenacin and its degradation products.[4] For the identification and characterization of unknown impurities or for analyses requiring very high sensitivity and specificity, HPLC-MS is the method of choice, as demonstrated in the identification of Impurity K.[8][9]

Forced degradation studies are essential to establish the stability-indicating nature of any analytical method.[10][11] The degradation behavior of Solifenacin under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) must be investigated to ensure that all potential degradation products can be separated from the parent drug and from each other.[3][11]

Ultimately, a thorough cross-validation of different analytical methods, as outlined in this guide, enables the selection of a fit-for-purpose method that ensures the quality, safety, and efficacy of Solifenacin drug products.

References

A Comparative Guide: HPLC and UPLC for Solifenacin Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the impurity profiling of solifenacin, a muscarinic receptor antagonist used to treat overactive bladder. This comparison is supported by experimental data from published literature and established principles of chromatography.

Executive Summary

The analysis of impurities in active pharmaceutical ingredients (APIs) like solifenacin is a critical aspect of quality control. Both HPLC and UPLC are powerful chromatographic techniques for this purpose. While HPLC has been the traditional workhorse, UPLC has emerged as a significant advancement, offering substantial improvements in speed, resolution, and sensitivity. This guide will delve into the quantitative and qualitative differences between these two techniques in the context of solifenacin impurity profiling, providing detailed experimental protocols and visual workflows to aid in methodological decisions.

Quantitative Performance Comparison

The primary advantages of UPLC over traditional HPLC are evident in key performance metrics such as analysis time, resolution, and solvent consumption. The following table summarizes a comparison based on a typical HPLC method for solifenacin impurity analysis and a projected UPLC method derived from established principles of method transfer.

ParameterHPLCUPLC
Analysis Time ~20 - 45 minutes~2 - 7 minutes
Resolution GoodExcellent, with sharper peaks
Sensitivity (LOD/LOQ) e.g., LOD: ~0.025 µg/mL, LOQ: ~0.085 µg/mLImproved S/N ratio, potentially lower LOD/LOQ
Solvent Consumption High (e.g., ~1.0 mL/min flow rate)Significantly lower (e.g., ~0.3-0.5 mL/min flow rate)
Back Pressure Lower (up to 400 bar)Significantly higher (>1000 bar)
Column Particle Size 3-5 µm< 2 µm
Column Dimensions 150-250 mm length, 4.6 mm ID50-100 mm length, 2.1 mm ID

Experimental Protocols

Below are detailed experimental protocols for a representative HPLC method and a projected UPLC method for the impurity profiling of solifenacin.

Representative HPLC Method

This method is based on established protocols for the analysis of solifenacin and its impurities.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M phosphate buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of solifenacin succinate in the mobile phase to obtain a stock solution.

  • Spike the stock solution with known impurities at the desired concentration levels.

  • Dilute the spiked solution to the working concentration with the mobile phase.

Projected UPLC Method

This projected method is based on the principles of method transfer from the HPLC method described above, aiming for faster analysis while maintaining or improving separation.

Chromatographic Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: 0.05 M phosphate buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 2 µL

  • Column Temperature: 45 °C

Sample Preparation:

Sample preparation would be similar to the HPLC method, with potential for using smaller volumes due to the increased sensitivity of the UPLC system.

Visualizing the Workflow and Comparison

The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationship between HPLC and UPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis A Weigh Solifenacin B Dissolve in Mobile Phase A->B C Spike with Impurities B->C D Dilute to Working Conc. C->D E Inject Sample (20 µL) D->E To HPLC F Separation on C18 Column (250x4.6mm, 5µm) E->F G Gradient Elution (~20-45 min) F->G H UV Detection (220 nm) G->H I Data Acquisition & Analysis H->I

Caption: Experimental workflow for solifenacin impurity profiling using HPLC.

UPLC_Workflow cluster_prep Sample Preparation cluster_uplc UPLC Analysis A Weigh Solifenacin B Dissolve in Mobile Phase A->B C Spike with Impurities B->C D Dilute to Working Conc. C->D E Inject Sample (2 µL) D->E To UPLC F Separation on C18 Column (50x2.1mm, 1.7µm) E->F G Gradient Elution (~2-7 min) F->G H UV Detection (220 nm) G->H I Data Acquisition & Analysis H->I

Caption: Experimental workflow for solifenacin impurity profiling using UPLC.

HPLC_vs_UPLC cluster_hplc HPLC cluster_uplc UPLC HPLC_Time Longer Analysis Time UPLC_Time Shorter Analysis Time HPLC_Time->UPLC_Time Improvement HPLC_Res Good Resolution UPLC_Res Higher Resolution HPLC_Res->UPLC_Res Improvement HPLC_Solvent Higher Solvent Consumption UPLC_Solvent Lower Solvent Consumption HPLC_Solvent->UPLC_Solvent Improvement HPLC_Pressure Lower Pressure UPLC_Pressure Higher Pressure HPLC_Pressure->UPLC_Pressure Trade-off

Caption: Logical comparison of HPLC and UPLC performance characteristics.

Discussion

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase within the column. UPLC utilizes sub-2 µm particles, which, according to the van Deemter equation, leads to a significant increase in chromatographic efficiency. This allows for faster separations and better resolution.[1]

Advantages of UPLC for Solifenacin Impurity Profiling:

  • Increased Throughput: The significantly shorter analysis times of UPLC allow for a higher number of samples to be analyzed in a given period, which is highly beneficial in a high-throughput screening or quality control environment.[2]

  • Improved Resolution and Sensitivity: The sharper peaks and better separation provided by UPLC can be crucial for detecting and quantifying closely eluting impurities, which might be co-eluted or appear as shoulders on the main peak in an HPLC chromatogram. This enhanced sensitivity is vital for detecting trace-level impurities.[2]

  • Reduced Solvent Consumption and Waste: The lower flow rates and shorter run times of UPLC lead to a substantial reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.[2]

Considerations for Adopting UPLC:

  • Higher Initial Cost: UPLC systems are generally more expensive than traditional HPLC systems.

  • Method Development and Transfer: While the principles are the same, transferring a method from HPLC to UPLC requires careful optimization of parameters such as gradient, flow rate, and temperature to achieve the desired separation.

  • System Robustness: UPLC systems operate at much higher pressures, which can place greater demands on the instrumentation and may require more frequent maintenance.

Conclusion

For the impurity profiling of solifenacin, UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. While HPLC remains a robust and reliable technique, the adoption of UPLC can lead to substantial improvements in laboratory efficiency, data quality, and cost-effectiveness. The choice between the two will ultimately depend on the specific needs of the laboratory, including sample throughput requirements, the complexity of the impurity profile, and budgetary considerations. This guide provides the foundational information to make an informed decision and to develop robust analytical methods for ensuring the quality and safety of solifenacin products.

References

A Comparative Guide to Inter-laboratory Analysis of Solifenacin Succinate Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Solifenacin Succinate is paramount. This guide provides a comparative overview of analytical methodologies for the identification and quantification of impurities in Solifenacin Succinate, drawing from various validated laboratory studies. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from multiple sources to offer a comprehensive comparison of method performance.

Understanding Solifenacin Succinate and Its Impurities

Solifenacin Succinate is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder.[1][2] The synthesis and degradation of Solifenacin Succinate can lead to the formation of various impurities that need to be monitored and controlled to ensure the drug's safety and efficacy.[3] Common impurities include process-related substances and degradation products.[3]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for analyzing Solifenacin Succinate and its impurities. The following tables summarize the experimental conditions and performance data from three distinct, validated HPLC methods published in scientific literature. This comparative data allows for an objective assessment of each method's performance.

Table 1: Comparison of Chromatographic Conditions for Solifenacin Succinate Impurity Analysis
ParameterMethod 1Method 2Method 3
Stationary Phase Phenomenex Luna C18 (150x4.6mm, 5µm)[4]Waters Xterra RP-8 (250 x 4.6mm, 5µm)[5]L1 column[6]
Mobile Phase pH 3.0 1-octane sulphonic acid with OPA: Acetonitrile (60:40)[4]Gradient elution[5]Solvent-A (pH = 6.6, phosphate buffer + 0.5% Triethylamine) and Solvent-B (90% Acetonitrile)[6]
Flow Rate 1.0 mL/min[4]1.2 mL/min[5]0.9 mL/min[6]
Detection Wavelength 220 nm[4]Not Specified225 nm[6]
Column Temperature Not SpecifiedNot Specified30°C[6]
Run Time 10 minutes[4]Not SpecifiedNot Specified
Table 2: Comparative Performance Characteristics of Analytical Methods
Performance MetricMethod 1Method 2Method 3
Linearity Range 10-80 µg/ml[4]LOQ to 150% of working concentration[5]LOQ to 200% of specification level[6]
Correlation Coefficient (r²) > 0.999[4]Not SpecifiedNot Specified
LOD Not SpecifiedNot SpecifiedNot Specified
LOQ Not SpecifiedNot Specified0.135 - 0.221 µg/mL for Solifenacin Succinate impurities[6]
Accuracy (% Recovery) 70-130%[4]90.0% to 110.0% for impurities[5]Not Specified
Precision (% RSD) < 2%[4]Within Limit[5]Not Specified

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are synopses of the experimental protocols from the compared studies.

Method 1: Stability-Indicating RP-HPLC Method [4]

  • Sample Preparation: Active pharmaceutical ingredients and samples were prepared for analysis.

  • Chromatographic System: A Waters Alliance-HPLC system with a PDA detector was used.

  • Stationary Phase: Phenomenex Luna C18 column (150x4.6mm, 5µm).

  • Mobile Phase: A mixture of pH 3.0 1-octane sulphonic acid with OPA and Acetonitrile in a 60:40 ratio.

  • Flow Rate: 1.0 mL/min in isocratic mode.

  • Detection: UV detection at 220 nm.

  • Validation: The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, robustness, and solution stability. Forced degradation studies were performed under acid, base, peroxide, photolytic, and thermal stress conditions.

Method 2: RP-HPLC for Related Substances in Tablets [5]

  • Sample Preparation: Impurity standards and tablet samples were prepared. For system suitability, a solution containing Solifenacin Succinate and key impurities was used.

  • Chromatographic System: A high-performance liquid chromatography system with a photo diode array detector.

  • Stationary Phase: Waters Xterra RP-8 column (250 x 4.6mm, 5µm).

  • Mobile Phase: Gradient elution was employed.

  • Flow Rate: 1.2 mL/min.

  • Validation: The method was validated for specificity, forced degradation, linearity, repeatability, precision, accuracy, solution stability, and robustness.

Method 3: Stability Indicating HPLC Method for Combination Dosage Form [6]

  • Sample Preparation: Solutions for linearity, accuracy, and precision were prepared by spiking dosage forms with known concentrations of impurities.

  • Chromatographic System: An HPLC system with a UV detector.

  • Stationary Phase: L1 column.

  • Mobile Phase: A gradient was used with Solvent-A (pH = 6.6, phosphate buffer + 0.5% Triethylamine) and Solvent-B (90% Acetonitrile).

  • Flow Rate: 0.9 mL/min.

  • Detection: UV detection at 225 nm.

  • Validation: The method was validated as per ICH guidelines for specificity, linearity, limit of detection, limit of quantitation, accuracy, precision, and robustness. Stress testing included oxidative, acid, base, hydrolytic, thermal, and photolytic conditions.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical experimental workflow for the analysis of impurities in Solifenacin Succinate.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh Solifenacin Succinate Sample Dilution Dissolve and Dilute in appropriate solvent Sample->Dilution Standard Prepare Impurity Reference Standards Standard->Dilution Injection Inject into HPLC/UPLC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA or MS Detection Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantify Impurities against Standards Integration->Quantification Report Generate Analysis Report Quantification->Report

Caption: Experimental workflow for Solifenacin Succinate impurity analysis.

References

Safety Operating Guide

Navigating the Disposal of Solifenacin Succinate EP Impurity G: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper disposal of chemical impurities is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe handling and disposal of Solifenacin Succinate EP Impurity G, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this impurity is not publicly available, the SDS for the parent compound, Solifenacin Succinate, indicates that it is harmful if swallowed[1]. Therefore, similar or greater precautions should be taken for its impurities.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Impermeable and resistant gloves (e.g., nitrile rubber).

  • Body Protection: Laboratory coat.

Engineering Controls:

  • Handle the substance in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound, like other pharmaceutical waste, is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[2][3][4][5] Improper disposal, such as sewering (dumping down the drain), is prohibited for hazardous pharmaceutical waste and can lead to environmental contamination[3][4][5].

  • Waste Identification and Classification:

    • Determine if the waste is classified as hazardous. Pharmaceutical waste may be considered hazardous based on its characteristics (e.g., toxicity, reactivity) or if it is specifically listed by regulatory agencies.[2][6][7][8][9]

    • Even if not explicitly listed, as a biologically active compound, it is prudent to manage it as hazardous waste.

  • Segregation and Storage:

    • Segregate this compound waste from non-hazardous waste to ensure proper disposal.[10]

    • Store the waste in a designated, well-labeled, and sealed container.[8][9] The container should be appropriate for chemical waste and clearly marked with "Hazardous Waste" and the chemical name.

    • Keep a chronological record of the waste generated.[11]

  • Disposal Method:

    • Engage a Licensed Waste Disposal Contractor: The most critical step is to transfer the waste to a licensed and reputable hazardous waste management company.[9] These companies are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.

    • Incineration: High-temperature incineration is a common and effective method for destroying hazardous pharmaceutical waste, ensuring its complete destruction.[5][8][10]

    • Reverse Distribution: While typically for unused or expired medications, inquire with your institution's environmental health and safety (EHS) office about potential reverse distribution options, though this is less likely for a synthesized impurity.[12]

    • Never dispose of this chemical down the drain or in regular trash.[3][4][5]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for pharmaceutical waste.

ParameterGuidelineSource Citation
RCRA Acutely Hazardous Waste (P-listed) Generation of >1 kg/month places a facility in the Large Quantity Generator (LQG) category, which has more stringent regulations.[12]
Container Size Limit for some exemptions Some exemptions for empty containers may not apply if the container is larger than 1 liter or holds more than 10,000 pills.[6]
Oral TDLO (Human) for Solifenacin Succinate 6 mg/kg /12W (intermittent)[1]
Oral TDLO (Mouse) for Solifenacin Succinate 29,987 µg/kg[1]

TDLO (Toxic Dose Low): The lowest dose of a substance reported to have produced any toxic effect in a human or animal. This data for the parent compound underscores the need for cautious handling of its impurities.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) for specific hazards start->sds ppe Wear appropriate Personal Protective Equipment (PPE) sds->ppe classify Classify as Hazardous Pharmaceutical Waste ppe->classify segregate Segregate from non-hazardous waste classify->segregate Yes no_sewer Prohibited: Do NOT dispose down the drain classify->no_sewer No (Incorrect Path) no_trash Prohibited: Do NOT dispose in regular trash classify->no_trash No (Incorrect Path) container Store in a labeled, sealed, and appropriate hazardous waste container segregate->container contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office container->contact_ehs licensed_contractor Arrange for pickup by a licensed hazardous waste contractor contact_ehs->licensed_contractor incineration Final Disposal via High-Temperature Incineration licensed_contractor->incineration

Caption: Disposal Decision Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Logistical Information for Handling Solifenacin Succinate EP Impurity G

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Solifenacin Succinate EP Impurity G.

Compound Information:

Chemical Name(3R)-1-Azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Synonyms Solifenacin (1R,3R)-Isomer, (R,R)-Solifenacin Diastereomer
CAS Number 740780-79-4
Molecular Formula C23H26N2O2
Molecular Weight 362.47 g/mol
Hazard Identification and Risk Assessment

Operational Plan: Personal Protective Equipment (PPE) and Handling

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is crucial for minimizing exposure.

Engineering Controls
  • Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Containment: For procedures with a higher risk of aerosolization, such as weighing or transferring powders, the use of a glove box or an isolator is recommended to provide a physical barrier between the operator and the compound.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.[3][4] Proper training on the correct use, removal, and disposal of PPE is essential.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and airborne particles.[4]
Lab Coat Disposable, cuffed lab coat or a protective suit (e.g., Tyvek®).[5]Prevents contamination of personal clothing and skin.
Respiratory Protection A properly fitted N95 or higher-rated respirator. For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) should be considered.[6]Minimizes the risk of inhaling airborne particles.
Safe Handling Procedures
  • Weighing: Weigh the compound in a fume hood or containment enclosure on a disposable weigh paper or in a tared container.[7]

  • Transfers: Use spatulas or other appropriate tools to transfer the solid material. Avoid pouring the powder to minimize dust generation.[7]

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Work over a disposable absorbent bench cover.[7]

  • Housekeeping: Maintain a clean and organized workspace. Clean up spills immediately using appropriate procedures.[8]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, lab coats), weigh papers, and other disposable materials should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Prepare Solution handling_transfer->handling_dissolve cleanup_decon Decontaminate Work Surface handling_dissolve->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_dispose Dispose of Hazardous Waste cleanup_doff->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.